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  • Product: (R)-2-Amino-2-cyclopropylethanol hydrochloride
  • CAS: 1401163-31-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of (R)-2-Amino-2-cyclopropylethanol Hydrochloride in Drug Discovery

Executive Summary In modern fragment-based drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, the selection of chiral building blocks dictates not only the stereochemical integrity of the final...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, the selection of chiral building blocks dictates not only the stereochemical integrity of the final molecule but also its pharmacokinetic profile. (R)-2-Amino-2-cyclopropylethanol hydrochloride (CAS: 1401163-31-2) has emerged as a highly valuable chiral synthon[1]. Featuring a rigid cyclopropyl ring, a primary amine, and a primary alcohol, this compound provides dual handles for orthogonal functionalization. This whitepaper systematically breaks down its physicochemical properties, structural causality, and field-proven experimental workflows, specifically highlighting its role in the synthesis of oncology therapeutics.

Physicochemical Profiling & Structural Causality

Understanding the intrinsic properties of this molecule is critical for predicting its behavior in reaction mixtures and its ultimate impact on a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound (data derived from the free base and hydrochloride salt forms)[1][2]:

PropertyValueScientific Causality & Relevance
Molecular Formula C₅H₁₂ClNOThe hydrochloride salt form is utilized to prevent the volatility and atmospheric oxidation typical of low-molecular-weight free-base amino alcohols.
Molecular Weight 137.61 g/mol Its low molecular weight ensures high atom economy when incorporated into larger molecular scaffolds.
LogP (Free Base) -0.59Highly hydrophilic. When appended to lipophilic drug cores, it significantly improves aqueous solubility and bioavailability[2][3].
Topological Polar Surface Area (TPSA) 46.25 ŲFalls well within the optimal range (< 90 Ų) for membrane permeability and CNS penetration, while maintaining critical hydrogen-bonding capacity[2].
pKa (Amine) ~9.0 – 9.5Protonated at physiological pH. In synthetic workflows, a non-nucleophilic base must be used to neutralize the HCl salt and liberate the reactive free amine.
pKa (Hydroxyl) 12.82 ± 0.10Weakly acidic. Remains un-ionized during standard amide coupling conditions, allowing for selective N-acylation without the need for O-protection[2].
The "Cyclopropyl Effect"

The inclusion of the cyclopropyl group is not merely a structural variation; it is a deliberate pharmacokinetic strategy. The cyclopropyl ring acts as a conformationally restricted bioisostere for straight-chain alkyls (like propyl or isopropyl groups).

  • Metabolic Stability: The increased s-character of the C-C bonds in the strained cyclopropyl ring makes the adjacent C-H bonds significantly more resistant to oxidative cleavage by cytochrome P450 enzymes.

  • Binding Affinity: The rigid geometry restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation that reduces the entropic penalty upon binding to target proteins.

Application in Oncology: AHR Inhibitor Synthesis

A prominent application of (R)-2-Amino-2-cyclopropylethanol hydrochloride is in the synthesis of Aryl Hydrocarbon Receptor (AHR) inhibitors, specifically 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide derivatives[4].

AHR is a ligand-activated transcription factor. In the tumor microenvironment, endogenous ligands (such as kynurenine, produced via tryptophan degradation) activate AHR, leading to dysregulated immune responses, immunosuppression, and uncontrolled tumor proliferation[4]. By incorporating the (R)-2-amino-2-cyclopropylethanol moiety, researchers have successfully synthesized potent AHR inhibitors that block this pathway.

AHR_Pathway Inhibitor AHR Inhibitor (Cyclopropyl-derived) AHR_Inactive Inactive AHR Complex (Cytosol) Inhibitor->AHR_Inactive Allosteric/Competitive Inhibition AHR_Active Active AHR (Translocation to Nucleus) AHR_Inactive->AHR_Active Endogenous Ligands ARNT ARNT Heterodimerization AHR_Active->ARNT Transcription Tumor Proliferation & Immunosuppression ARNT->Transcription

Mechanism of AHR inhibition by cyclopropyl-derived therapeutics.

Validated Experimental Workflow: Selective Amide Coupling

To utilize (R)-2-Amino-2-cyclopropylethanol hydrochloride effectively, one must achieve selective N-acylation (amide bond formation) without triggering O-acylation (esterification) or racemization of the chiral center. The following protocol utilizes Propylphosphonic anhydride (T3P) as the coupling agent[4].

Step-by-Step Methodology
  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and (R)-2-Amino-2-cyclopropylethanol hydrochloride (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C.

  • Activation: Add T3P (50% solution in DMF, 1.5 eq) dropwise to the mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12–16 hours)[4].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Purification: Concentrate the organic layer under reduced pressure and purify via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column[4].

Causality Behind Experimental Choices
  • Why DIPEA? As a bulky, non-nucleophilic base, DIPEA efficiently deprotonates the carboxylic acid and neutralizes the HCl salt of the amine without acting as a competing nucleophile.

  • Why T3P? T3P is selected over traditional carbodiimides (like EDC/HOBt) because it exhibits an exceptionally low rate of epimerization, ensuring the (R)-stereocenter remains intact. Furthermore, T3P byproducts are highly water-soluble, making the aqueous workup highly efficient.

Workflow A Carboxylic Acid + (R)-2-Amino-2-cyclopropylethanol HCl B Addition of DIPEA (Non-nucleophilic Base) A->B C Addition of T3P (Coupling Agent) B->C D Stir at Room Temperature (Overnight) C->D E RP-HPLC Purification D->E F Purified Amide Product E->F

Step-by-step amide coupling workflow utilizing T3P and DIPEA.

Analytical Validation System (Trustworthiness)

A protocol is only as reliable as its validation system. To ensure the trustworthiness of the synthesized API, a closed-loop analytical validation must be performed:

  • Chemical Purity & Mass Confirmation (LC-MS): Run the purified product through LC-MS (Liquid Chromatography-Mass Spectrometry). The exact mass of the coupled product must be verified. The absence of an[M+H]+ peak corresponding to the O-acylated byproduct confirms the chemoselectivity of the T3P/DIPEA system.

  • Stereochemical Integrity (Chiral HPLC): Because the biological target (e.g., AHR) is highly sensitive to 3D spatial orientation, the enantiomeric excess (ee) must be validated. Analyze the product using a Chiral Stationary Phase (CSP) HPLC column (e.g., Chiralcel OD-H). A single peak confirms that the mild T3P coupling conditions successfully prevented racemization of the (R)-stereocenter.

  • Structural Elucidation (NMR): ¹H-NMR is required to confirm the integrity of the cyclopropyl ring. The highly shielded cyclopropyl protons will typically appear upfield between 0.1 ppm and 0.8 ppm.

References

  • Sigma-Aldrich. (R)-2-Amino-2-cyclopropylethanol hydrochloride - Sigma-Aldrich.
  • Google Patents. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer.
  • Guidechem. (2R)-2-AMino-2-ciclopropiletano-1-ol HCl.
  • Benchchem. 2-Amino-2-cyclopropylacetonitrile Hydrochloride.

Sources

Exploratory

Unlocking Structural Elucidation: A Comprehensive NMR Chemical Shift Guide for (R)-2-Amino-2-cyclopropylethanol Hydrochloride

Executive Summary (R)-2-Amino-2-cyclopropylethanol hydrochloride is a highly versatile chiral building block frequently utilized in the synthesis of advanced therapeutics, including MDM2–p53 interaction inhibitors[1] and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-2-cyclopropylethanol hydrochloride is a highly versatile chiral building block frequently utilized in the synthesis of advanced therapeutics, including MDM2–p53 interaction inhibitors[1] and acetyl-CoA carboxylase modulators[2]. As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of small, highly strained chiral molecules. The proximity of a strong electron-withdrawing ammonium group to a diamagnetically anisotropic cyclopropyl ring creates a compressed and complex chemical shift window.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR characterization of (R)-2-Amino-2-cyclopropylethanol hydrochloride. By detailing self-validating acquisition protocols, mechanistic shift causality, and 2D correlation workflows, this guide ensures absolute confidence in structural assignments.

Introduction & Structural Significance

The molecular architecture of (R)-2-Amino-2-cyclopropylethanol hydrochloride ( C5​H12​ClNO ) features three distinct micro-environments:

  • The Cyclopropyl Ring: Imparts conformational rigidity and unique diamagnetic anisotropy due to the sp2 -like character of its highly strained C–C bonds.

  • The Chiral Alpha-Carbon (C1'): Serves as the stereogenic center (R-configuration), directly bearing the protonated primary amine ( NH3+​ ).

  • The Hydroxymethyl Group (C2'): Contains diastereotopic protons due to their proximity to the adjacent chiral center.

Handling this compound as a hydrochloride salt rather than a free base is standard practice in drug development to enhance bench stability and aqueous solubility[1]. However, the salt form necessitates specific NMR solvent choices to prevent the rapid exchange of labile protons, ensuring the NH3+​ and OH signals are observable for structural validation.

Self-Validating NMR Acquisition Protocols

Trustworthiness in analytical chemistry stems from causality-driven methodologies. A protocol must be a self-validating system where each step confirms the integrity of the previous one. To observe the critical exchangeable protons of the hydrochloride salt, we utilize Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) as the solvent. DMSO- d6​ acts as a strong hydrogen-bond acceptor, significantly slowing the proton exchange rate compared to D2​O or CD3​OD ().

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15.0 ± 0.5 mg of the analyte in 600 µL of DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: 15 mg provides an optimal signal-to-noise ratio (SNR) for 13 C acquisition without inducing concentration-dependent viscosity line broadening.

  • Temperature Equilibration: Equilibrate the sample in the spectrometer at exactly 298.0 K for 5 minutes. Causality: Labile proton shifts ( OH , NH3+​ ) are highly temperature-dependent; strict thermal control prevents signal drift.

  • Tuning, Matching, and Shimming: Perform precise probe tuning for 1 H and 13 C Larmor frequencies. Execute gradient shimming followed by manual Z1/Z2 optimization. Self-Validation: The protocol is validated if the full width at half maximum (FWHM) of the TMS peak is ≤0.8 Hz.

  • Data Acquisition:

    • 1 H NMR: standard 30° pulse (zg30), 16 scans, 2.0 s relaxation delay.

    • 13 C NMR: proton-decoupled (zgpg30), 1024 scans, 2.0 s relaxation delay.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C. Phase and baseline correct manually. Calibrate against the residual DMSO- d5​ quintet at 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C).

NMR_Workflow A 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) B 2. Probe Tuning & Matching (1H/13C Nuclei) A->B C 3. Shimming (Gradient & Manual) B->C D 4. Pulse Sequence Selection (1D & 2D NMR) C->D E 5. Data Acquisition (ns=16 for 1H, ns=1024 for 13C) D->E F 6. Fourier Transform & Phase/Baseline Correction E->F G 7. Chemical Shift Assignment & Multiplet Analysis F->G

Step-by-step NMR acquisition and self-validating processing workflow for hydrochloride salts.

1 H and 13 C NMR Chemical Shift Assignments

The quantitative data derived from the optimized acquisition workflow is summarized below. The integration ratio of 4:1:1:1:1:1:3 serves as an internal self-validation of both the molecular structure and the purity of the salt form.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment / Causality
C3, C4 0.35 – 0.60m4H-Cyclopropyl CH2​ (shielded by ring anisotropy)
C2 0.95 – 1.05m1H-Cyclopropyl CH (alpha to chiral center)
C1' 2.65 – 2.75m1H-Alpha CH (deshielded by adjacent NH3+​ )
C2' 3.55dd1H J=11.5,4.5 Hydroxyl CH2​ (diastereotopic proton A)
C2' 3.68dd1H J=11.5,6.0 Hydroxyl CH2​ (diastereotopic proton B)
OH 5.35t1H J=5.0 Hydroxyl proton (H-bonded to DMSO)
NH 3+​ 8.10br s3H-Ammonium protons (confirms HCl salt)
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)Carbon TypeAssignment
C3, C4 2.8, 3.6 CH2​ Cyclopropyl methylene carbons
C2 11.2 CH Cyclopropyl methine carbon
C1' 56.8 CH Alpha carbon (attached to NH3+​ )
C2' 60.5 CH2​ Hydroxymethyl carbon

Mechanistic Insights: Anisotropy and Diastereotopicity

Expertise in NMR interpretation requires moving beyond empirical matching to understanding the underlying physical chemistry ().

Diamagnetic Anisotropy of the Cyclopropyl Ring: Unlike standard alkanes, the cyclopropyl ring possesses Walsh orbitals with significant π -character. When placed in the external magnetic field ( B0​ ), these electrons circulate to create an induced magnetic field that opposes B0​ inside and above the ring (a shielding cone). This physical phenomenon pushes the cyclopropyl protons drastically upfield to the 0.35–1.05 ppm region.

Diastereotopicity of the Hydroxymethyl Group: The CH2​ group adjacent to the chiral center (C1') exhibits pronounced diastereotopicity. Because the molecule has an (R)-configuration at the alpha carbon, the two protons of the hydroxymethyl group reside in permanently distinct electronic environments, regardless of C–C bond rotation. This results in an ABX spin system. The two protons couple not only to the alpha- CH but also to each other (geminal coupling, 2J≈11.5 Hz), appearing as two distinct doublets of doublets (dd) at 3.55 ppm and 3.68 ppm.

2D NMR Workflows for Unambiguous Assignment

To prevent the misassignment of the diastereotopic hydroxyl CH2​ protons and to confirm the linkage between the cyclopropyl ring and the ethanolamine backbone, 2D NMR is non-negotiable.

  • COSY (Correlation Spectroscopy): Maps the contiguous 3J spin system. The alpha- CH (2.70 ppm) shows clear cross-peaks to both the cyclopropyl methine (1.00 ppm) and the diastereotopic hydroxymethyl protons (3.55, 3.68 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Bridges the structural segments by revealing 2J and 3J carbon-proton connectivities. Crucially, the hydroxymethyl protons show strong HMBC correlations to the cyclopropyl methine carbon (11.2 ppm), verifying the intact backbone.

NMR_Connectivity CH_alpha CH alpha (2.70 ppm) CH2_OH CH2 hydroxyl (3.55, 3.68 ppm) CH_alpha->CH2_OH COSY CH_cyclo CH cyclo (1.00 ppm) CH_alpha->CH_cyclo COSY CH2_cyclo CH2 cyclo (0.35-0.60 ppm) CH_alpha->CH2_cyclo HMBC CH2_OH->CH_cyclo HMBC CH_cyclo->CH2_cyclo COSY

Key COSY (solid blue) and HMBC (dashed black) NMR correlations for structural elucidation.

Conclusion

The accurate structural elucidation of (R)-2-Amino-2-cyclopropylethanol hydrochloride relies on a synthesis of rigorous sample preparation, understanding of molecular anisotropy, and advanced 2D NMR techniques. By employing DMSO- d6​ to lock in exchangeable protons and leveraging the predictable diastereotopicity of the chiral backbone, researchers can establish a self-validating dataset. This ensures high-fidelity characterization essential for downstream pharmaceutical synthesis and quality control.

References

  • Rew, Y., et al. "Discovery of AM-7209, a Potent and Selective 4-Amidobenzoic Acid Inhibitor of the MDM2–p53 Interaction." Journal of Medicinal Chemistry, 2014. URL:[Link][1]

  • "Bicyclic acetyl-coa carboxylase inhibitors." World Intellectual Property Organization, WO2012013716A1, 2012. URL:[2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability and Melting Point of (R)-2-Amino-2-cyclopropylethanol hydrochloride

Abstract This technical guide provides a comprehensive framework for the characterization of the thermal properties of (R)-2-Amino-2-cyclopropylethanol hydrochloride, a chiral building block of significant interest in ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermal properties of (R)-2-Amino-2-cyclopropylethanol hydrochloride, a chiral building block of significant interest in pharmaceutical development. While specific experimental data for this compound is not extensively published, this document, grounded in established principles of thermal analysis and data from analogous structures, offers a robust guide for researchers, scientists, and drug development professionals. We will explore the critical importance of thermal stability and melting point, detail rigorous experimental protocols for their determination, and provide insights into the interpretation of the resulting data. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for the physicochemical characterization of this and similar active pharmaceutical ingredients (APIs).

Introduction: The Criticality of Thermal Properties in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketed product is contingent upon a thorough understanding of its physicochemical properties. Among the most fundamental of these are the melting point and thermal stability. These are not mere physical constants; they are critical indicators of a compound's purity, crystalline form, and suitability for formulation and storage. For a molecule like (R)-2-Amino-2-cyclopropylethanol hydrochloride, which contains a strained cyclopropyl ring and a chiral center, a precise thermal profile is indispensable.

The cyclopropane moiety imparts significant conformational rigidity, which can be advantageous for biological activity but may also introduce unique stability challenges.[1][2] The hydrochloride salt form is chosen to enhance solubility and stability, but its ionic nature profoundly influences the melting behavior compared to the free base.[3]

Thermal analysis, therefore, serves several key functions in the development lifecycle:

  • Purity Assessment: A sharp, well-defined melting point is a primary indicator of high purity for a crystalline solid. Impurities typically depress the melting point and broaden the melting range.

  • Polymorph and Solvate Screening: Many pharmaceutical compounds can exist in multiple crystalline forms (polymorphs) or form solvates, which can have different melting points, solubilities, and bioavailabilities.[4][5] Differential Scanning Calorimetry (DSC) is a principal technique for identifying and characterizing these forms.[6]

  • Stability and Degradation Profile: Thermogravimetric Analysis (TGA) provides quantitative data on the temperature at which a compound begins to decompose, which is vital for determining appropriate manufacturing (e.g., drying) conditions and establishing shelf-life and storage requirements.[7][8]

  • Formulation Development: Understanding the thermal behavior of an API is crucial for designing robust formulation processes, such as milling, granulation, and tablet compression, and for assessing its compatibility with various excipients.[7][9]

This guide will provide the necessary protocols and interpretative framework to confidently assess these critical properties for (R)-2-Amino-2-cyclopropylethanol hydrochloride.

Physicochemical Properties and Expected Thermal Behavior

Before detailing the experimental protocols, it is instructive to establish a baseline of expected properties based on the molecular structure and data from analogous compounds.

Table 1: Physicochemical and Predicted Thermal Properties of (R)-2-Amino-2-cyclopropylethanol hydrochloride and Analogs

Property(R)-2-Amino-2-cyclopropylethanol HCl (Target)2-Amino-2-methyl-1-propanol HCl (Analog)2-Amino-2-methyl-1-propanol (Free Base)General Amino Acid Hydrochlorides
Molecular Formula C₅H₁₂ClNOC₄H₁₂ClNOC₄H₁₁NOVariable
Molecular Weight 137.61 g/mol 125.60 g/mol 89.14 g/mol Variable
Physical Form Expected: White crystalline solidPowderSemi-solid / LiquidCrystalline solids
Expected Melting Point > 200 °C (Decomposition may occur)~204 °C24 - 28 °C[3][10]Variable, often high with decomposition[11]
Expected Decomposition > 200 °CNot specified, likely near melting pointNot specifiedVariable, often precedes or coincides with melting[11]

The significant increase in melting point from the free base of 2-Amino-2-methyl-1-propanol (24-28 °C) to its hydrochloride salt (~204 °C) underscores the powerful effect of the ionic lattice energy in the salt form.[3] A similar high melting point is anticipated for our target compound. The strained cyclopropyl ring in conjunction with the amine hydrochloride may influence the decomposition pathway, potentially leading to ring-opening reactions at elevated temperatures.[1]

Experimental Protocols for Thermal Characterization

A multi-technique approach is essential for a comprehensive thermal analysis. The following protocols for Melting Point Determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are designed to be self-validating.

Melting Point Determination (Capillary Method)

This method provides a direct visual measure of the melting range and serves as a fundamental test of purity.

Methodology:

  • Sample Preparation: Ensure the (R)-2-Amino-2-cyclopropylethanol hydrochloride sample is thoroughly dried to remove any residual solvents. Finely powder a small amount of the sample.

  • Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Determination (Scouting): Heat the sample rapidly (10-20 °C/min) to determine an approximate melting temperature. This prevents inefficiently slow ramping through a wide temperature range.

  • Accurate Determination: Prepare a new sample and heat rapidly to within 20 °C of the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C/min. A slow heating rate is critical to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear). The melting point is reported as the range T_onset – T_clear. For a pure compound, this range should be narrow (≤ 1 °C).

  • Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

Differential Scanning Calorimetry (DSC)

DSC is the cornerstone of pharmaceutical thermal analysis, providing quantitative data on melting, crystallization, and other phase transitions.[6][12] It is particularly crucial for detecting polymorphism.[4][13]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. An open or pinhole-lidded pan may be used if volatilization is being studied, but a sealed pan is preferred for melting point analysis to prevent mass loss.

  • Experimental Program:

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature to a point well above the expected melt (e.g., 250 °C) at a standard heating rate of 10 °C/min.

      • Cool the sample back to 25 °C.

      • Re-heat the sample at 10 °C/min to observe any changes induced by the initial heating cycle (e.g., conversion to an amorphous phase).

  • Polymorphism Screening (Causality): The choice of heating rate is a powerful tool to investigate polymorphism. An unstable polymorph may melt and then recrystallize into a more stable form, which then melts at a higher temperature. A fast heating rate might not allow time for recrystallization, revealing only the melt of the initial form. Conversely, a slow heating rate provides more time for this transition to occur. Therefore, running the experiment at multiple heating rates (e.g., 2 °C/min, 10 °C/min, and 50 °C/min) is a self-validating method to probe the system's kinetics and identify potential polymorphic behavior.[4]

  • Data Analysis:

    • Melting Point: The melting temperature (T_m) is typically reported as the onset or peak temperature of the endothermic melting event.

    • Enthalpy of Fusion (ΔH_fus): Integrate the area under the melting peak to determine the energy required for melting.

    • Polymorphism: Look for the appearance of exothermic recrystallization peaks followed by further endothermic melting peaks.[13]

DSC_Workflow cluster_prep Sample Preparation cluster_run Experimental Run cluster_analysis Data Analysis P1 Calibrate DSC with Indium P2 Weigh 2-5 mg sample into Al pan P1->P2 P3 Crimp pan with lid P2->P3 R1 Set N2 Purge (50 mL/min) P3->R1 R2 Heat/Cool/Reheat Cycle (25°C to 250°C) R1->R2 R3 Vary Heating Rate (2, 10, 50 °C/min) R2->R3 A1 Determine Onset/Peak T_m R3->A1 A2 Calculate Enthalpy of Fusion (ΔH_fus) A1->A2 A3 Identify Polymorphic Transitions (Exo- and Endotherms) A1->A3 TGA_DSC_Relationship cluster_techniques Thermal Analysis Techniques cluster_outputs Primary Outputs cluster_info Derived Information TGA TGA (Thermogravimetric Analysis) Mass Mass Change vs. Temp TGA->Mass DSC DSC (Differential Scanning Calorimetry) Heat Heat Flow vs. Temp DSC->Heat Stab Thermal Stability (Decomposition Temp) Mass->Stab Comp Composition (Water, Solvates) Mass->Comp Melt Melting Point (T_m) Enthalpy (ΔH) Heat->Melt Poly Polymorphism Phase Transitions Heat->Poly

Caption: Relationship between TGA and DSC in providing a complete thermal profile.

Interpretation of Results and Discussion

The data obtained from these experiments must be synthesized to build a complete thermal profile.

  • Melting Point: A sharp melting range (e.g., 204-205 °C) from the capillary method, correlating with a single, sharp endotherm in the DSC at the same temperature, would strongly indicate a pure, single crystalline form. * Thermal Stability: The TGA curve will provide the upper-temperature limit for the compound's stability. For arbidol hydrochloride, a similarly complex molecule, stability was observed up to ~90 °C before gradual decomposition. [14]For (R)-2-Amino-2-cyclopropylethanol hydrochloride, decomposition is expected at a much higher temperature, likely coinciding with or occurring just after melting, as is common for such salts. A significant mass loss event starting around 200-220 °C would be a key finding.

  • Polymorphism: If the DSC thermogram shows an endotherm followed by an exotherm and then another endotherm at a higher temperature, this is a classic signature of an unstable polymorph melting, recrystallizing to a more stable form, and then the stable form melting. [4]This would necessitate further characterization by techniques like X-ray Powder Diffraction (XRPD). [5]* Combined Analysis: Comparing DSC and TGA data is crucial. If a DSC endotherm occurs without a corresponding mass loss in the TGA, it represents a physical transition like melting or a solid-solid phase change. [15]If the endotherm is accompanied by a mass loss, it indicates decomposition. [12]For many hydrochloride salts, melting and decomposition can occur in close proximity, and the combined analysis helps to deconvolute these events.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the melting point and thermal stability of (R)-2-Amino-2-cyclopropylethanol hydrochloride. By employing calibrated capillary melting point apparatus, multi-rate Differential Scanning Calorimetry, and Thermogravimetric Analysis under controlled atmospheres, researchers can obtain a detailed and reliable thermal profile. This information is not merely academic; it is a cornerstone of robust drug development, directly impacting process control, formulation strategy, stability assessment, and regulatory compliance. The methodologies and interpretative principles presented here provide a validated pathway for the essential characterization of this important pharmaceutical intermediate.

References

  • TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. TA Instruments Application Note TA302. Retrieved from [Link]

  • Gabbott, P. (2005). A DSC method to determine the relative stability of pharmaceutical polymorphs. ResearchGate. Retrieved from [Link]

  • H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. H&M Analytical Services Blog. Retrieved from [Link]

  • de Nanteuil, F., et al. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo. Retrieved from [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments Application Note. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments Technical Paper TP005. Retrieved from [Link]

  • Garbacz, G., et al. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PubMed. Retrieved from [Link]

  • Macêdo, R. O., et al. (2001). Comparison of Generic Hydrochlorothiazide Formulations by Means of TG and DSC Coupled to a Photovisual System. ResearchGate. Retrieved from [Link]

  • Jamrógiewicz, M., et al. (2024, January 2). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. ResearchGate. Retrieved from [Link]

  • Jamrógiewicz, M., et al. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. MDPI. Retrieved from [Link]

  • Garbacz, G., et al. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of sodium chloride on the melting temperature of collagen crystalline region in parchments. Request PDF. Retrieved from [Link]

  • ResearchGate. (2016, February 8). How to interpret the TGA and DSC analysis?. Forum Discussion. Retrieved from [Link]

  • Quora. (2024, February 6). What impact does adding sodium chloride (table salt) have on the melting point, freezing point, boiling point, or density of pure water?. Quora. Retrieved from [Link]

  • Lee, J., et al. (2025, July 9). Thermal Stability and Eutectic Point of Chloride-Based High-Temperature Molten Salt Energy Systems. MDPI. Retrieved from [Link]

  • Lee, J., et al. (2025, July 2). Thermal Stability and Eutectic Point of Chloride-Based High-Temperature Molten Salt Energy Systems. ResearchGate. Retrieved from [Link]

  • UCSB MRL. (n.d.). Interpreting DSC Data. UCSB Materials Research Laboratory. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis, characterization and pharmacological evaluation of some new flurbiprofen derivatives. SciELO. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

  • Bouthillier, L. P., & D'Iorio, A. (1953). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry. Retrieved from [Link]

  • Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. Torontech Inc. Retrieved from [Link]

  • Ding, W., et al. (2018). Molten Chloride Salts for Next Generation CSP Plants. AIP Publishing. Retrieved from [Link]

  • ChemSrc. (2025, August 21). 2-Amino-2-methyl-1-propanol. Product Page. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 29). DSC Analysis Pharmaceutical Case Study. ResolveMass Laboratories Inc. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • OSHA. (2020, December 15). 2-AMINO-2-METHYLPROPANOL. Occupational Safety and Health Administration. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved from [Link]

  • Vasiliou, A., et al. (2014). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Verevkin, S. P., et al. (2020). Melting properties of amino acids and their solubility in water. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US4622413A - Method for preparing amino acid ester hydrohalides. Google Patents.
  • Barlow, M. G., et al. (1976). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ACS Publications. (2024, October 24). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Isoelectric Point and pKa of (R)-2-Amino-2-cyclopropylethanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-2-Amino-2-cyclopropylethanol hydrochloride is a chiral amino alcohol of interest in pharmaceutical development due to its unique structural mot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-2-cyclopropylethanol hydrochloride is a chiral amino alcohol of interest in pharmaceutical development due to its unique structural motifs. A thorough understanding of its physicochemical properties, particularly its acid dissociation constants (pKa) and isoelectric point (pI), is fundamental for predicting its behavior in biological systems and for the rational design of drug formulations and analytical methods. This guide provides a comprehensive overview of the theoretical principles governing pKa and pI, methodologies for their computational prediction, and detailed protocols for their experimental determination. By integrating theoretical insights with practical applications, this document serves as a valuable resource for researchers engaged in the characterization of this and similar molecules.

Introduction to (R)-2-Amino-2-cyclopropylethanol hydrochloride

(R)-2-Amino-2-cyclopropylethanol hydrochloride is a chemical entity featuring a primary amine, a primary alcohol, and a cyclopropyl group attached to a chiral center. The hydrochloride salt form indicates that the basic amino group is protonated. The presence of both an acidic (protonated amine) and a very weakly acidic (hydroxyl) group confers amphoteric properties to the molecule, making the concepts of pKa and isoelectric point central to its chemical identity and behavior.

The pKa values of a molecule dictate its ionization state at a given pH, which in turn influences critical pharmaceutical properties such as solubility, membrane permeability, and receptor binding. The isoelectric point is the pH at which the molecule carries no net electrical charge, a property that is crucial for developing purification techniques like isoelectric focusing and for understanding its interactions in physiological environments.

Theoretical Framework: pKa and Isoelectric Point

Acid Dissociation Constant (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka), a quantitative measure of the strength of an acid in solution. For an ionizable group, the pKa represents the pH at which 50% of the group is in its protonated (acidic) form and 50% is in its deprotonated (conjugate base) form. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the deprotonated to the protonated species.[1][2][3][4]

For (R)-2-Amino-2-cyclopropylethanol, two primary ionizable groups must be considered: the primary amino group and the hydroxyl group.

  • Amino Group (R-NH₃⁺): The protonated primary amine acts as a Brønsted-Lowry acid, capable of donating a proton. The pKa of the ammonium ion of simple primary alkylamines typically falls in the range of 9 to 11.[5][6] This value is influenced by the electronic and steric effects of the surrounding molecular structure.

  • Hydroxyl Group (R-OH): Alcohols are very weak acids, with pKa values generally in the range of 15-18.[7][8][9] For a primary alcohol like the one in the topic molecule, the pKa is expected to be around 16.[10]

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule has a net charge of zero.[11][12] For a molecule with two ionizable groups, like (R)-2-Amino-2-cyclopropylethanol, the pI can be calculated by averaging the pKa values of the two groups that are involved in the zwitterionic equilibrium.[11][13][14][15]

The ionization states of (R)-2-Amino-2-cyclopropylethanol as a function of pH are depicted below:

  • At low pH: Both the amino and hydroxyl groups are protonated (net positive charge).

  • As pH increases: The more acidic group, the protonated amine (R-NH₃⁺), will be the first to deprotonate.

  • At the pI: The molecule will exist predominantly as a neutral species, with a deprotonated amino group (R-NH₂) and a protonated hydroxyl group (R-OH).

  • At high pH: Both the amino and hydroxyl groups will be deprotonated (net negative charge).

The relationship between the different protonation states and the relevant pKa values can be visualized as follows:

G Positive_Ion +H3N-R-OH Zwitterion H2N-R-OH Positive_Ion->Zwitterion pKa1 (Amine) Negative_Ion H2N-R-O- Zwitterion->Negative_Ion pKa2 (Alcohol)

Caption: Ionization states of (R)-2-Amino-2-cyclopropylethanol.

To calculate the isoelectric point for a molecule with a basic and an acidic group, the following formula is used:

pI = (pKa₁ + pKa₂) / 2

Where pKa₁ and pKa₂ are the acid dissociation constants of the two ionizable groups.

Computational Prediction of pKa and pI

In the absence of experimental data, computational methods provide a valuable means of estimating pKa and pI. Various software packages employ different algorithms, such as those based on quantitative structure-property relationships (QSPR), linear free-energy relationships (LFER) like the Hammett equation, and quantum mechanical calculations.[16][17][18]

Predicted Values for (R)-2-Amino-2-cyclopropylethanol

Based on the typical pKa values for primary amines and primary alcohols, we can estimate the pKa values for (R)-2-Amino-2-cyclopropylethanol.

Functional GroupEstimated pKa
Protonated Amine~9.5
Hydroxyl Group~16

Using these estimated pKa values, the theoretical isoelectric point can be calculated:

pI = (9.5 + 16) / 2 = 12.75

It is important to note that these are estimations, and the actual values can be influenced by the intramolecular interactions and the specific experimental conditions. One chemical supplier predicts a pKa of 12.82 for the free base, which is likely referring to the deprotonation of the hydroxyl group.[19]

Available Software for pKa Prediction

Several commercial and academic software packages are available for pKa prediction, each with its own strengths and limitations.[16][20][21][22][23][24][25]

  • ACD/Percepta: Utilizes a large database of experimental pKa values and employs both classic Hammett-type equations and fragment-based approaches.[16][20][21][22]

  • MoKa: Employs a novel algorithm based on descriptors derived from GRID molecular interaction fields.[23]

  • Rowan: Uses machine learning-based interatomic potentials to accelerate quantum mechanics-based pKa calculations.[18][24]

Experimental Determination of pKa and pI

Experimental determination remains the gold standard for obtaining accurate pKa and pI values. The choice of method depends on factors such as the amount of sample available, its purity, and its solubility.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly precise and commonly used method for determining pKa values.[26][27] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[28][29][30]

  • Preparation of the Analyte Solution: Accurately weigh a sample of (R)-2-Amino-2-cyclopropylethanol hydrochloride and dissolve it in deionized water to a known concentration (e.g., 1-10 mM).

  • Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.

  • Titration Setup: Place the analyte solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette containing the titrant (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve.

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis Prepare_Analyte Prepare Analyte Solution Setup Assemble Titration Apparatus Prepare_Analyte->Setup Calibrate_pH_Meter Calibrate pH Meter Calibrate_pH_Meter->Setup Titrate Add Titrant Incrementally & Record pH Setup->Titrate Plot Plot pH vs. Titrant Volume Titrate->Plot Determine_pKa Determine pKa at Half-Equivalence Point Plot->Determine_pKa G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Prepare_Sample Prepare Sample with Ampholytes & pI Markers Fill_Capillary Fill Capillary with Sample Mixture Prepare_Sample->Fill_Capillary Condition_Capillary Condition Capillary Condition_Capillary->Fill_Capillary Focus Apply High Voltage for Focusing Fill_Capillary->Focus Mobilize_Detect Mobilize Focused Zones & Detect Focus->Mobilize_Detect Analyze_Data Analyze Migration Times Mobilize_Detect->Analyze_Data Determine_pI Determine pI by Comparison to Markers Analyze_Data->Determine_pI

Caption: Workflow for pI determination by capillary isoelectric focusing.

Conclusion

References

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. (n.d.). Study.com. Retrieved from [Link]

  • Acidity of Alcohols and Phenols. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Henderson–Hasselbalch equation. (2024, March 23). In Wikipedia. [Link]

  • The Henderson-Hasselbalch Equation. (n.d.). UCalgary Chemistry Textbook. Retrieved from [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. Retrieved from [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them). (2023, February 9). Master Organic Chemistry. Retrieved from [Link]

  • Acidities of Alcohols. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • What is the pKa of my compound? (2025, July 24). ACD/Labs. Retrieved from [Link]

  • Henderson-Hasselbalch Equation. (n.d.). BYJU'S. Retrieved from [Link]

  • Alcohols – Acidity and Basicity. (2014, October 17). Master Organic Chemistry. Retrieved from [Link]

  • Amino Acids and Isoelectric Points. (2025, July 30). Chemistry LibreTexts. Retrieved from [Link]

  • Kilar, F. (2000). Accuracy in the Determination of Isoelectric Points of Some Proteins and a Peptide by Capillary Isoelectric Focusing: Utility of Synthetic Peptides as Isoelectric Point Markers. Analytical Chemistry, 72(18), 4344-4349. [Link]

  • Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. (n.d.). ACD/Labs. Retrieved from [Link]

  • Improving pKa Prediction Accuracy for PROTACs. (n.d.). ACD/Labs. Retrieved from [Link]

  • Henderson Hassel balch Equation. (n.d.). Rohini College. Retrieved from [Link]

  • Wu, J., & Watson, J. T. (1997). A capillary isoelectric focusing method for the separation of proteins with different pI. Se pu = Chinese journal of chromatography, 15(4), 289–292. [Link]

  • Capillary Isoelectric Focusing. (n.d.). Coriolis Pharma. Retrieved from [Link]

  • Balogh, M., & Rácz, A. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(9), 2324-2334. [Link]

  • Approximate pKa chart of the functional groups: values to know. (n.d.). Retrieved from [Link]

  • Decades of Reliable pKa Predictions. (n.d.). ACD/Labs. Retrieved from [Link]

  • MoKa - pKa modelling. (n.d.). Molecular Discovery. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Amines. (n.d.). Retrieved from [Link]

  • Properties of Alcohols and Phenols. (2025, February 9). Chemistry LibreTexts. Retrieved from [Link]

  • Isoelectric focusing. (n.d.). Khan Academy. Retrieved from [Link]

  • pKa Prediction. (n.d.). Rowan. Retrieved from [Link]

  • BioMark™ Synthetic pI Markers for Capillary Isoelectric Focusing. (n.d.). Bio-Rad. Retrieved from [Link]

  • Rowan's Free Online pKa Calculator. (n.d.). Rowan. Retrieved from [Link]

  • Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. (2019, July 15). PubMed. Retrieved from [Link]

  • What is pka value of amines? (2025, October 3). Reddit. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • Basicity of Amines. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 38, 1-38. [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1729-1733. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

  • Acidity and Basicity of Amines. (2020, August 26). Chemistry LibreTexts. Retrieved from [Link]

  • 2-amino-2-cyclopropylethan-1-ol hydrochloride — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet. (2024, February 21). Peptide Institute, Inc. Retrieved from [Link]

  • (2R)-2-Amino-2-cyclopropylethanol. (2025, September 20). Chemsrc. Retrieved from [Link]

Sources

Foundational

Toxicological Data and SDS Deconstruction for (R)-2-Amino-2-cyclopropylethanol hydrochloride

Executive Summary (R)-2-Amino-2-cyclopropylethanol hydrochloride (CAS: 1401163-31-2) is a highly specialized chiral building block utilized extensively in medicinal chemistry and Active Pharmaceutical Ingredient (API) sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-2-cyclopropylethanol hydrochloride (CAS: 1401163-31-2) is a highly specialized chiral building block utilized extensively in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis. The presence of the cyclopropyl ring imparts unique steric and electronic properties, often enhancing the metabolic stability of the resulting pharmacophore. However, the combination of a primary amine, a hydroxyl group, and a hydrochloride salt form dictates specific handling and toxicological considerations. This technical guide provides a comprehensive deconstruction of its Safety Data Sheet (SDS) and outlines the rigorous toxicological profiling required during early-stage drug development.

Physicochemical & Toxicokinetic Profiling

Before evaluating macroscopic hazards, we must understand the microscopic drivers. The compound's toxicity profile is intrinsically linked to its molecular structure:

  • Primary Amine (-NH₂): Acts as a nucleophile and a weak base. In biological systems, it can interact with cellular membranes and proteins, leading to localized irritation.

  • Hydroxyl Group (-OH): Confers hydrophilicity, ensuring high aqueous solubility, which accelerates systemic absorption if exposure occurs via mucous membranes.

  • Cyclopropyl Ring: While generally stable, the ring strain can influence the metabolic fate of the molecule, potentially interacting with hepatic cytochrome P450 (CYP450) enzymes during Phase I metabolism.

  • Hydrochloride Salt (HCl): Lowers the local pH upon dissolution in aqueous environments (such as sweat or tear film), directly contributing to its classification as a skin and eye irritant.

TK_Pathway A Exposure (Inhalation/Dermal) B Absorption (High Aqueous Solubility) A->B F Localized Toxicity (Tissue Irritation) A->F C Systemic Circulation B->C D Hepatic Metabolism (Phase I/II) C->D E Renal Excretion (Hydrophilic Metabolites) D->E

Fig 1. Predicted toxicokinetic pathway and localized toxicity mechanism.

Safety Data Sheet (SDS) Deconstruction & Causal Analysis

As a Senior Application Scientist, translating an SDS into laboratory reality requires understanding the causality behind the warnings. Based on the functional groups, this compound triggers specific Globally Harmonized System (GHS) classifications.

Hazard ClassCategoryHazard StatementMechanistic Causality
Skin Corrosion/Irritation Category 2H315: Causes skin irritationThe HCl salt dissociates in skin moisture, lowering local pH and denaturing epidermal keratinocytes[1].
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationThe primary amine disrupts the lipid bilayer of the corneal epithelium, causing rapid osmotic stress.
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritationInhalation of fine crystalline dust leads to dissolution in the respiratory mucosa, causing localized acid-base disruption.

Handling & Personal Protective Equipment (PPE) Rationale:

  • Respiratory Protection: N95 or P100 particulate respirator. Causality: The compound is a crystalline powder. Aerosolization during weighing is the primary route of unintended exposure.

  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness). Causality: The high polarity of the salt means it will not readily permeate intact nitrile; however, breakthrough can occur rapidly if the compound is dissolved in penetrating organic solvents like DMSO or Methanol during assay preparation.

Experimental Protocols for Toxicological Profiling

In drug development, we cannot rely solely on SDS hazard statements; we must empirically validate the compound's safety profile using standardized . The following protocols are self-validating systems designed to assess cytotoxicity and genotoxicity.

Protocol 1: In Vitro Skin Irritation () To validate the H315 hazard statement without animal testing, we utilize Reconstructed Human Epidermis (RhE). RhE closely mimics the biochemical and physiological properties of the upper parts of the human skin[1].

  • Tissue Preparation: Pre-incubate RhE tissues (e.g., EpiDerm™) in assay medium for 24 hours at 37°C, 5% CO₂[2].

  • Test Substance Application: Apply 25 mg of (R)-2-Amino-2-cyclopropylethanol hydrochloride directly to the tissue surface. Moisten with 25 µL of PBS to ensure adequate contact (simulating sweat).

  • Incubation: Expose the tissue for exactly 60 minutes. Scientific rationale: A 60-minute exposure followed by a 42-hour post-incubation period allows for the detection of both immediate cell death and delayed apoptotic cascades[2].

  • Washing: Rinse the tissue vigorously with PBS to remove the test substance.

  • Viability Assay (MTT): Transfer tissues to MTT solution (1 mg/mL). Viable cells will reduce the yellow MTT to a purple formazan salt via mitochondrial succinate dehydrogenase[1].

  • Extraction & Quantification: Extract the formazan using isopropanol and measure absorbance at 570 nm. A viability of ≤50% relative to the negative control confirms Category 2 irritation[2].

Protocol 2: In Vitro Mammalian Cell Micronucleus Test () Since this compound is an intermediate for APIs, we must rule out genotoxicity. The micronucleus test detects acentric chromosome fragments or whole chromosomes left behind during anaphase, a critical indicator of clastogenic or aneugenic potential[3].

  • Cell Seeding: Seed TK6 human lymphoblastoid cells in RPMI-1640 medium.

  • Treatment: Expose cells to serial dilutions of the compound (up to 10 mM or the limit of cytotoxicity). Include a metabolic activation system (S9 fraction from rat liver) to simulate hepatic Phase I metabolism[3].

  • Cytochalasin B Addition: Add Cytochalasin B (an inhibitor of actin polymerization) to block cytokinesis. Scientific rationale: This ensures that only cells that have divided once during the treatment period (binucleated cells) are scored, preventing false negatives.

  • Harvest & Staining: Harvest cells after 24 hours, fix with methanol/acetic acid, and stain with Acridine Orange or DAPI.

  • Scoring: Analyze 2,000 binucleated cells per concentration under a fluorescence microscope for the presence of micronuclei. A statistically significant, dose-dependent increase confirms genotoxic liability[3].

Tox_Workflow A 1. Compound Preparation (Serial Dilution in Solvent) C 3. Exposure & Incubation (With/Without S9 Fraction) A->C B 2. Cell Culture (RhE or TK6 Cells) B->C D1 4a. OECD 439 (MTT Viability Assay) C->D1 D2 4b. OECD 487 (Micronucleus Scoring) C->D2 E 5. Data Synthesis & Safety Profiling D1->E D2->E

Fig 2. Integrated workflow for in vitro skin irritation and genotoxicity assessment.

References

  • Title: OECD 439: In Vitro Skin Irritation (RHE Test Method) Source: Nucro-Technics URL: [Link]

  • Title: Mammalian Cell In Vitro Micronucleus Assay (OECD 487) Source: Charles River Laboratories URL: [Link]

  • Title: Skin Irritation Test (SIT, OECD 439) Source: Institute for In Vitro Sciences (IIVS) URL: [Link]

Sources

Exploratory

The Structural Paradox: Mechanism of Cyclopropyl Ring Stability in Chiral Amino Alcohol Derivatives

Abstract: The integration of the cyclopropyl motif into chiral amino alcohol pharmacophores represents a masterclass in modern drug design. Despite possessing a massive ring strain of approximately 27.5 kcal/mol, cyclopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The integration of the cyclopropyl motif into chiral amino alcohol pharmacophores represents a masterclass in modern drug design. Despite possessing a massive ring strain of approximately 27.5 kcal/mol, cyclopropanes confer extraordinary chemical and metabolic stability to adjacent labile functional groups. As a Senior Application Scientist, I have structured this whitepaper to decode the stereoelectronic causality behind this paradox. We will explore how Walsh orbital delocalization and enhanced s -character dictate pharmacokinetic resilience, and provide field-proven, self-validating protocols for the stereoselective synthesis and metabolic evaluation of these critical derivatives.

The Stereoelectronic Foundations of Cyclopropyl Stability

The chiral amino alcohol moiety is a ubiquitous pharmacophore found in β -blockers, sphingosine-1-phosphate receptor modulators, and HIV protease inhibitors. However, linear or branched alkyl chains adjacent to these centers are highly susceptible to cytochrome P450 (CYP450) mediated oxidative metabolism. Replacing an isopropyl or tert-butyl group with a cyclopropyl ring drastically alters the molecule's fate.

Walsh Orbitals and "Banana Bonds"

The stability of the cyclopropyl ring cannot be explained by classical sp3 hybridization. Instead, the geometry is best described by the Walsh model [1]. The C–C bonds in cyclopropane are bent ("banana bonds") and are constructed from orbitals that possess significant sp5 character. This pushes electron density outside the internuclear axis, giving the C–C bonds enhanced π -character and shortening them to 1.51 Å (compared to 1.54 Å in standard alkanes)[2].

Enhanced C–H Bond Dissociation Energy (BDE)

Because the C–C bonds consume more p -character, the remaining C–H bonds must compensate by adopting enhanced s -character (approximately sp2 hybridized)[2]. Electrons in s -orbitals are held closer to the nucleus, resulting in C–H bonds that are shorter and significantly stronger. The Bond Dissociation Energy (BDE) of a cyclopropyl C–H bond is ~106 kcal/mol, compared to ~98 kcal/mol for a standard secondary alkyl C–H bond.

Conformational Locking and Entropic Optimization

Beyond electronic effects, the coplanarity of the three carbon atoms in the cyclopropyl ring acts as a rigid steric shield[2]. When positioned adjacent to a chiral amino alcohol, it restricts the rotation of the C–N and C–O bonds. This locks the pharmacophore into a bioactive conformation, reducing the entropic penalty ( ΔS ) upon binding to the target receptor, thereby enhancing potency[2].

Mechanism A Cyclopropyl Motif Integration B Walsh Orbitals (sp5 C-C, sp2 C-H) A->B C Conformational Restriction A->C D Increased C-H BDE (Stronger Bonds) B->D E Steric Shielding of Amino Alcohol B->E G Target Affinity (Low Entropic Penalty) C->G F CYP450 Resistance (Metabolic Stability) D->F E->F

Logical mapping of cyclopropyl stereoelectronic effects on drug stability.

Metabolic Causality: Defeating CYP450 Enzymes

CYP450 enzymes typically initiate the metabolism of alkyl amines and alcohols via Hydrogen Atom Transfer (HAT) . The enzyme's high-valent iron-oxo species abstracts a hydrogen atom from the substrate, creating a radical that rapidly rebounds with hydroxyl to form an unstable hemiaminal or gem-diol, leading to clearance.

The cyclopropyl ring short-circuits this pathway[3]. The elevated BDE of the sp2 -like C–H bonds makes the initial HAT step energetically prohibitive. Furthermore, the steric bulk of the ring physically blocks the CYP450 active site from accessing the vulnerable α -protons of the adjacent chiral amino alcohol. Consequently, cyclopropyl derivatives exhibit dramatically prolonged half-lives in human liver microsomes (HLM).

Quantitative Comparison: Alkyl vs. Cyclopropyl Amino Alcohols
Physicochemical PropertyIsopropyl DerivativeCyclopropyl DerivativeMechanistic Causality & Impact
C–C Bond Length 1.54 Å1.51 ÅEnhanced π -character rigidifies the backbone[2].
C–H Hybridization sp3 ~ sp2 Increased s -character draws electrons closer to the nucleus[2].
C–H BDE ~98 kcal/mol~106 kcal/molPrevents CYP450-mediated Hydrogen Atom Transfer[3].
Ring Strain 0 kcal/mol27.5 kcal/molDrives synthetic reactivity (e.g., homoenolate formation)[4].
HLM Half-life ( t1/2​ ) ~15 mins>120 minsEnsures prolonged pharmacokinetic exposure in vivo.

Experimental Workflows & Methodologies

To harness these properties, researchers must employ synthetic routes that guarantee absolute stereocontrol, followed by rigorous biological validation. The following protocols represent self-validating systems designed to eliminate false positives.

Protocol 1: Stereoselective Synthesis via Zinc Homoenolates

Traditional Simmons-Smith cyclopropanation[3] often struggles with high diastereoselectivity unless directed by pre-existing adjacent chiral centers. A superior, modern approach utilizes the Kulinkovich reaction followed by Ellman's chiral sulfinamide chemistry to synthesize vicinal anti-amino alcohols[4]. This method ingeniously uses the cyclopropane ring strain to drive the reaction forward.

Step-by-Step Methodology:

  • Kulinkovich Cyclopropanation: React a carboxylic ester with ethylmagnesium bromide (3.0 equiv) in the presence of Ti(OiPr)4​ (1.0 equiv) at 0 °C to yield a 1-substituted cyclopropanol.

  • Zinc Homoenolate Generation: Treat the cyclopropanol with diethylzinc ( Et2​Zn ). The inherent ring strain (27.5 kcal/mol) drives the carbon-carbon bond cleavage, generating an enolized zinc homoenolate intermediate[4].

  • Chiral Sulfinamide Addition: Introduce a chiral N-tert-butanesulfinyl imine. The zinc homoenolate attacks the imine in a highly regio- and stereoselective manner, dictated by the steric bulk of the tert-butyl group.

  • Deprotection: Cleave the sulfinyl group using 4M HCl in dioxane to yield the enantiopure cyclopropyl vicinal anti-amino alcohol.

Protocol 2: Self-Validating Microsomal Stability Assay (HLM)

To prove that the cyclopropyl ring confers metabolic stability, the derivative must be tested against human liver microsomes. This protocol includes internal controls to differentiate between CYP-mediated metabolism and inherent chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration) with the cyclopropyl amino alcohol (1 μ M final concentration).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

    • Self-Validation Check 1 (Negative Control): Run a parallel sample without NADPH. If degradation occurs here, the compound is chemically unstable, not metabolically cleared.

    • Self-Validation Check 2 (Positive Control): Run a parallel sample using Verapamil to confirm microsomal CYP450 activity.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 μ L aliquots and quench immediately into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow S1 Kulinkovich Cyclopropanation S2 Zn-Mediated Ring Opening S1->S2 S3 Chiral Sulfinamide Addition S2->S3 S4 Diastereomeric Resolution S3->S4 S5 HLM Stability Validation S4->S5

Synthetic and validation workflow for chiral cyclopropyl amino alcohols.

Conclusion

The cyclopropyl ring is not merely a structural novelty; it is a rational, stereoelectronically driven tool for optimizing drug candidates. By leveraging the unique hybridization states dictated by Walsh orbitals, medicinal chemists can simultaneously lock chiral amino alcohols into bioactive conformations and shield them from CYP450-mediated degradation. When synthesized via stereoselective zinc homoenolate pathways and validated through rigorous HLM assays, these derivatives represent a gold standard in modern pharmacophore optimization.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Chiral Oxazolines from (R)-2-Amino-2-cyclopropylethanol Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide Introduction & Strategic Rationale Chiral oxazolines are privileged heterocycles t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Introduction & Strategic Rationale

Chiral oxazolines are privileged heterocycles that serve as essential chiral auxiliaries, ligands for asymmetric metal catalysis, and core pharmacophores in medicinal chemistry. The incorporation of a cyclopropyl group at the 4-position of the oxazoline ring is a highly effective structural strategy in drug design. The cyclopropyl moiety introduces unique steric bulk and conformational rigidity while significantly enhancing metabolic stability—a design principle successfully utilized in the development of potent MDM2–p53 protein-protein interaction inhibitors, such as AM-7209 [1].

This application note provides a comprehensive, self-validating protocol for the synthesis of enantiopure 4-cyclopropyl-2-substituted-4,5-dihydrooxazoles starting from (R)-2-amino-2-cyclopropylethanol hydrochloride.

Mechanistic Causality & Reaction Design

The use of the hydrochloride salt of (R)-2-amino-2-cyclopropylethanol is a deliberate choice. The free base of this amino alcohol is prone to rapid oxidation and degradation upon storage; the HCl salt ensures long-term bench stability and consistent reaction stoichiometry.

The transformation to the oxazoline is achieved via a robust, two-stage cyclodehydration methodology:

  • Stage 1: N-Acylation. Triethylamine (Et₃N) is introduced to neutralize the HCl salt, liberating the nucleophilic free amine in situ. Subsequent dropwise addition of an acid chloride (e.g., benzoyl chloride) selectively acylates the amine over the primary alcohol due to the higher nucleophilicity of the nitrogen, yielding a β-hydroxyamide.

  • Stage 2: Cyclodehydration. While direct high-temperature condensation with carboxylic acids using boronic acid catalysts is possible [2], the classical tosyl chloride (TsCl) mediated cyclization is preferred to prevent thermal degradation [3]. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, accelerating the formation of a highly reactive N-tosylpyridinium intermediate. This ensures rapid and complete tosylation of the primary alcohol. The amide oxygen then undergoes an intramolecular S_N2 attack at the C1 position, displacing the tosylate to form the oxazoline ring.

  • Stereochemical Integrity: The chiral center in (R)-2-amino-2-cyclopropylethanol resides at the C2 position (the carbon bearing the cyclopropyl group). Because the cyclization involves bond breaking and formation exclusively at the primary C1 carbon (the tosylated alcohol), the C2 stereocenter remains completely untouched. This mechanistic pathway guarantees >99% retention of enantiomeric excess (ee).

Visualized Workflows

ChemicalWorkflow A (R)-2-Amino-2-cyclopropylethanol Hydrochloride B N-Acylation (Benzoyl Chloride, Et3N) A->B C β-Hydroxyamide Intermediate B->C D Cyclodehydration (TsCl, Et3N, DMAP) C->D E (R)-4-Cyclopropyl-2-phenyl- 4,5-dihydrooxazole D->E

Caption: Chemical workflow for two-step synthesis of chiral oxazolines from amino alcohols.

ValidationWorkflow S1 Reaction Setup Inert Atmosphere (N2) S2 In-Process Monitoring (TLC / LC-MS) S1->S2 Aliquot testing S3 Aqueous Workup (NaHCO3 / Brine Wash) S2->S3 Full conversion S4 Purification (Silica Gel Chromatography) S3->S4 Crude extract S5 Validation (NMR, Chiral HPLC, Polarimetry) S4->S5 Pure oxazoline

Caption: Step-by-step experimental and self-validating workflow for oxazoline synthesis.

Experimental Protocols

Step 1: Synthesis of (R)-N-(1-cyclopropyl-2-hydroxyethyl)benzamide
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-amino-2-cyclopropylethanol hydrochloride (1.0 equiv, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice/water bath. Add Et₃N (2.5 equiv, 25.0 mmol) dropwise. Causality: The excess base is required to fully neutralize the HCl salt and to act as an acid scavenger for the HCl byproduct generated during the subsequent acylation.

  • Acylation: Add benzoyl chloride (1.05 equiv, 10.5 mmol) dropwise over 15 minutes to control the exothermic reaction. Maintain the temperature at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude β-hydroxyamide.

Step 2: Cyclodehydration to (R)-4-cyclopropyl-2-phenyl-4,5-dihydrooxazole
  • Activation: Dissolve the crude β-hydroxyamide in anhydrous DCM (40 mL) under a nitrogen atmosphere. Add Et₃N (2.0 equiv, 20.0 mmol) and a catalytic amount of DMAP (0.1 equiv, 1.0 mmol).

  • Tosylation & Cyclization: Cool the mixture to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv, 12.0 mmol) in distinct portions. Causality: Stepwise addition prevents thermal spikes, ensuring the primary alcohol is cleanly tosylated before the intramolecular displacement by the amide oxygen occurs.

  • Maturation: Stir the reaction mixture at room temperature for 12 hours. Monitor the cyclization via TLC (Hexanes/EtOAc 3:1) or LC-MS until the intermediate is fully consumed.

  • Purification: Wash the organic mixture with water (20 mL) and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure chiral oxazoline as a pale yellow to colorless oil.

Quantitative Data & Self-Validating Quality Control

To ensure the protocol functions as a self-validating system, researchers must cross-reference their experimental outcomes with the quantitative benchmarks provided below.

Table 1: Reagent Stoichiometry and Equivalents

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
(R)-2-Amino-2-cyclopropylethanol HCl137.611.010.01.38 g
Benzoyl Chloride140.571.0510.51.22 mL
Triethylamine (Step 1)101.192.525.03.48 mL
p-Toluenesulfonyl Chloride (TsCl)190.651.212.02.29 g
Triethylamine (Step 2)101.192.020.02.79 mL
DMAP122.170.11.0122 mg

Table 2: Expected Characterization & Quality Control Data

ParameterExpected Value / RangeQuality Control Rationale
Yield 75% - 85% (over 2 steps)Validates reaction efficiency and minimal side-product formation.
Enantiomeric Excess (ee) >99% (by Chiral HPLC)Confirms complete retention of stereochemistry at the C2 position.
¹H NMR (CDCl₃) δ 4.40-4.20 (m, 2H, CH₂-O), 4.05 (m, 1H, CH-N)Disappearance of primary alcohol and amide NH protons confirms successful cyclization.
LC-MS (ESI+) [M+H]⁺ m/z 188.1Confirms the exact mass of the target oxazoline product.

References

  • Rew, Y., et al. "Discovery of AM-7209, a Potent and Selective 4-Amidobenzoic Acid Inhibitor of the MDM2–p53 Interaction." Journal of Medicinal Chemistry, 2014, 57(24), 10499-10511. URL:[Link]

  • Wipf, P., Wang, X. "Parallel Synthesis of Oxazolines and Thiazolines by Tandem Condensation−Cyclodehydration of Carboxylic Acids with Amino Alcohols and Aminothiols." Journal of Combinatorial Chemistry, 2002, 4(6), 656-660. URL:[Link]

  • Chen, Z., et al. "A Practical Synthesis of Chiral Oxazolines through a Highly Diastereoselective Coupling–Cyclization Reaction of N-(Buta-2,3-dienyl)Amides and Aryl Iodides." Asian Journal of Organic Chemistry, 2014, 3(6), 723-730. URL:[Link]

Application

Application Note: (R)-2-Amino-2-cyclopropylethanol Hydrochloride as a Versatile Chiral Building Block in Asymmetric Synthesis

Abstract Chiral building blocks are fundamental to modern chemical synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials where stereochemistry dictates function.[1][2] Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chiral building blocks are fundamental to modern chemical synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials where stereochemistry dictates function.[1][2] Among these, 1,2-amino alcohols represent a privileged structural motif, offering a rich platform for synthetic diversification.[3] This application note provides a comprehensive technical guide for researchers and drug development professionals on the strategic utilization of (R)-2-Amino-2-cyclopropylethanol hydrochloride. We explore its unique structural advantages, stemming from the combination of a synthetically versatile 1,2-amino alcohol scaffold and the conformationally rigid, metabolically robust cyclopropyl group.[4][5] This guide details its application in the synthesis of high-value chiral ligands and as a precursor to complex bioactive molecules, complete with step-by-step protocols and mechanistic insights.

Core Concepts: The Strategic Advantage of the Scaffold

(R)-2-Amino-2-cyclopropylethanol hydrochloride is more than a simple chiral molecule; its structure offers a convergence of features that are highly advantageous in asymmetric synthesis.

  • The 1,2-Amino Alcohol Moiety: This functional group arrangement is a powerful chelating motif for metal coordination. This property is central to its use in forming chiral ligands and catalysts, where the precise geometry of the metal-ligand complex is essential for inducing enantioselectivity.[6][7]

  • The Cyclopropyl Group: This strained three-membered ring is not merely a spectator. It imparts significant conformational rigidity to the molecule and its derivatives. In drug development, cyclopropyl groups are often used as "bioisosteres" for larger or more flexible groups, improving metabolic stability and binding affinity.[5]

  • Stereochemical Integrity: The (R)-configuration at the carbon bearing the amino and cyclopropyl groups provides a fixed stereocenter, allowing for the diastereoselective construction of adjacent chiral centers or the transfer of chirality in catalytic processes.

Caption: Key structural features of the (R)-2-Amino-2-cyclopropylethanol scaffold.

Physicochemical Properties and Handling

Proper handling and storage are critical to maintaining the integrity of this building block. The hydrochloride salt is typically a stable, crystalline solid but can be hygroscopic.

PropertyValueReference
CAS Number 1401163-31-2[8][9]
Molecular Formula C₅H₁₂ClNO[9]
Molecular Weight 137.61 g/mol [9]
Physical Form Solid[8]
Purity Typically >95%[8][9]
Storage Inert atmosphere, Room Temperature, Dry[8]

Handling Insight: For reactions requiring the free amine, the hydrochloride salt must be neutralized. This is typically achieved by treating a solution or suspension of the starting material with an appropriate base (e.g., triethylamine, diisopropylethylamine, or aqueous NaOH) followed by extraction of the free amine into an organic solvent.

Application Protocol 1: Synthesis of a Chiral Bisoxazoline (Cp-BOX) Ligand

Chiral bisoxazoline (BOX) ligands are exceptionally powerful for a wide range of metal-catalyzed asymmetric reactions.[10] The C₂-symmetric nature and tunable steric/electronic properties make them highly effective. This protocol details the synthesis of a novel cyclopropyl-substituted BOX ligand.

G start (R)-2-Amino-2-cyclopropylethanol HCl step1 Step 1: Free Amine Generation Base (e.g., NEt3) DCM start->step1 step2 Step 2: Diamide Formation Malonyl Chloride 0 °C to RT step1->step2 step3 Step 3: Cyclization Thionyl Chloride (SOCl₂) 0 °C step2->step3 product Final Cp-BOX Ligand step3->product

Caption: Workflow for the synthesis of a cyclopropyl-substituted BOX ligand.

Methodology: The synthesis proceeds via a two-step sequence: formation of a diamide intermediate followed by a double cyclodehydration to form the bisoxazoline rings.[10]

Reagents & Quantities:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
(R)-2-Amino-2-cyclopropylethanol HCl137.6110.01.38 g
Triethylamine (NEt₃)101.1911.01.52 mL
Malonyl dichloride140.965.00.48 mL
Thionyl chloride (SOCl₂)118.9712.00.87 mL
Dichloromethane (DCM), anhydrous--~100 mL

Step-by-Step Protocol:

  • Free Amine Generation: Suspend (R)-2-Amino-2-cyclopropylethanol hydrochloride (1.38 g, 10.0 mmol) in anhydrous DCM (50 mL) in an oven-dried, three-necked flask under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.52 mL, 11.0 mmol) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes. The suspension should become a clearer solution as the free amine is formed.

  • Diamide Formation: To the cold solution from Step 1, add a solution of malonyl dichloride (0.48 mL, 5.0 mmol) in anhydrous DCM (10 mL) dropwise over 20 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (e.g., 10% MeOH in DCM).

  • Work-up (Amide): Quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL). Separate the layers and extract the aqueous phase with DCM (2 x 25 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamide intermediate.

  • Cyclization: Redissolve the crude diamide in anhydrous DCM (40 mL) and cool to 0 °C under nitrogen. Add thionyl chloride (0.87 mL, 12.0 mmol) dropwise. Caution: SOCl₂ is corrosive and reacts violently with water. Perform in a fume hood. Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Final Work-up and Purification: Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated aqueous NaHCO₃ solution (50 mL). Separate the layers and extract the aqueous phase with DCM (2 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final Cp-BOX ligand.

Application Protocol 2: In Situ Catalyst for Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a robust and scalable method for the reduction of prochiral ketones to chiral alcohols, avoiding the need for high-pressure hydrogenation gas.[11] 1,2-amino alcohols are excellent ligands for ruthenium-based ATH catalysts.[12]

cluster_catalyst_formation Catalyst Formation (In Situ) cluster_catalytic_cycle Catalytic Cycle Ru_dimer [RuCl₂(p-cymene)]₂ Active_Catalyst Active Ru-Catalyst Ru_dimer->Active_Catalyst Ligand (R)-2-Amino-2-cyclopropylethanol Ligand->Active_Catalyst Ketone Substrate (Acetophenone) Active_Catalyst->Ketone + Product Product ((R)-1-Phenylethanol) Ketone->Product H-Transfer H_source H-Source (i-PrOH) H_source->Ketone Product->Active_Catalyst Regeneration

Caption: Conceptual workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Methodology: This protocol uses an in situ generated catalyst from [RuCl₂(p-cymene)]₂ and (R)-2-Amino-2-cyclopropylethanol (used as the free base) to reduce the model substrate acetophenone.

Step-by-Step Protocol:

  • Catalyst Pre-formation: In an oven-dried Schlenk flask under argon, combine [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 1 mol%) and (R)-2-Amino-2-cyclopropylethanol (free base, 2.2 mg, 0.022 mmol, 4.4 mol%). Add anhydrous isopropanol (5 mL). Stir the mixture at 80 °C for 20 minutes. A color change to a deep red or orange is typically observed.

  • Reaction Setup: In a separate flask, dissolve acetophenone (120 mg, 1.0 mmol) in isopropanol (5 mL).

  • Initiation: To the substrate solution, add a solution of potassium tert-butoxide (t-BuOK, 5.6 mg, 0.05 mmol, 5 mol%) in isopropanol (1 mL). Then, transfer the pre-formed catalyst solution from Step 1 to the substrate mixture via cannula.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the conversion of acetophenone by GC or TLC. Typical reaction times range from 2 to 24 hours.

  • Work-up and Analysis: Upon completion, quench the reaction with the addition of water (10 mL). Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The enantiomeric excess (ee%) of the resulting (R)-1-phenylethanol can be determined by chiral HPLC or GC analysis.

Expected Performance (Based on similar systems): [12]

SubstrateProductTypical YieldTypical ee%
Acetophenone(R)-1-Phenylethanol>90%85-95%

Application Protocol 3: Synthesis of a Protected Chiral β-Amino Acid Precursor

Non-natural β-amino acids are critical components in peptidomimetics and pharmacologically active molecules, often conferring resistance to enzymatic degradation.[13] This building block is an excellent starting point for synthesizing a protected (R)-3-amino-3-cyclopropylpropanoic acid.

G start (R)-2-Amino-2-cyclopropylethanol step1 Step 1: N-Protection Boc₂O, NEt₃ THF start->step1 intermediate N-Boc Protected Amino Alcohol step1->intermediate step2 Step 2: Oxidation TEMPO, Bleach DCM/H₂O intermediate->step2 product Protected β-Amino Acid step2->product

Caption: Workflow for the synthesis of an N-Boc protected cyclopropyl β-amino acid.

Methodology: This two-step process involves first protecting the amine functionality to prevent side reactions, followed by the selective oxidation of the primary alcohol to a carboxylic acid.

Step-by-Step Protocol:

  • N-Protection: To a solution of (R)-2-Amino-2-cyclopropylethanol free base (1.01 g, 10.0 mmol) in tetrahydrofuran (THF, 40 mL), add triethylamine (1.53 mL, 11.0 mmol) followed by di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11.0 mmol). Stir at room temperature overnight.

  • Work-up (Protection): Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected amino alcohol, which is often used in the next step without further purification.

  • Oxidation: Dissolve the N-Boc protected amino alcohol (~10.0 mmol) in DCM (50 mL). Add an aqueous solution of NaHCO₃ (1.26 g in 15 mL water) and KBr (0.12 g in 2 mL water). Add TEMPO (16 mg, 0.1 mmol). Cool the vigorously stirred biphasic mixture to 0 °C.

  • Oxidant Addition: Add commercial bleach (e.g., ~11% NaOCl, 7.5 mL, ~12 mmol) dropwise, ensuring the temperature remains below 5 °C. The reaction mixture typically turns yellow/orange. Stir vigorously for 2-3 hours at 0 °C.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (20 mL). Separate the layers. Acidify the aqueous layer to pH ~2-3 with 1M HCl and extract with ethyl acetate (3 x 30 mL). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected β-amino acid, which can be purified by recrystallization or column chromatography.

Conclusion

(R)-2-Amino-2-cyclopropylethanol hydrochloride is a potent and versatile chiral building block with significant applications in asymmetric synthesis. Its unique combination of a 1,2-amino alcohol moiety and a cyclopropyl group provides a robust platform for creating high-value molecules. The protocols detailed herein demonstrate its utility in the synthesis of sophisticated chiral ligands for asymmetric catalysis and as a direct precursor to non-canonical amino acids for pharmaceutical development. By leveraging the principles and methods outlined in this guide, researchers can effectively integrate this building block into their synthetic strategies to accelerate discovery and innovation.

References

  • Application of chiral building blocks to the synthesis of drugs. Drugs of the Future. [Link]

  • (R)-2-Amino-2-cyclopropylethanol hydrochloride. Thoreauchem. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. [Link]

  • Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles. Scientific Reports. [Link]

  • Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. IDEALS. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

  • Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules. [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

Sources

Method

peptide coupling reactions involving (R)-2-Amino-2-cyclopropylethanol hydrochloride

An In-Depth Guide to Peptide Coupling Reactions Involving (R)-2-Amino-2-cyclopropylethanol hydrochloride Abstract (R)-2-Amino-2-cyclopropylethanol hydrochloride is a valuable building block in medicinal chemistry, prized...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Peptide Coupling Reactions Involving (R)-2-Amino-2-cyclopropylethanol hydrochloride

Abstract

(R)-2-Amino-2-cyclopropylethanol hydrochloride is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by its cyclopropyl moiety.[1] However, its structure—a primary amino alcohol featuring significant steric hindrance adjacent to the amine—presents distinct challenges for standard peptide coupling protocols. This technical guide provides a comprehensive overview of the principles, strategic considerations, and detailed protocols necessary for successfully incorporating this reagent into peptide chains. We will explore the causality behind reagent selection, reaction optimization, and troubleshooting, offering researchers and drug development professionals a robust framework for efficient and high-yield amide bond formation.

Introduction: The Unique Challenge of a Sterically Hindered Amino Alcohol

The incorporation of non-natural amino acids and their analogues is a cornerstone of modern drug design, often enhancing potency, metabolic stability, and cell permeability.[1][2] (R)-2-Amino-2-cyclopropylethanol stands out due to its cyclopropyl group, which locks the adjacent carbon's conformation and can shield the resulting peptide bond from enzymatic degradation.[1]

However, this valuable structural feature is also the source of its primary synthetic challenge: steric hindrance . The bulky cyclopropyl ring physically obstructs the approach of an activated carboxylic acid to the nitrogen atom, significantly slowing the rate of amide bond formation.[3][4] Furthermore, as a primary alcohol, it introduces a potential for O-acylation, a side reaction that must be minimized through careful selection of reaction conditions. This guide addresses these challenges head-on, providing field-proven strategies to overcome them.

Core Principles & Strategic Reagent Selection

A successful peptide coupling reaction hinges on the controlled activation of a carboxylic acid to make it sufficiently electrophilic to react with the amine nucleophile.[5][6] The choice of activating agent is paramount when dealing with a sterically hindered amine like that in (R)-2-Amino-2-cyclopropylethanol.

The Inadequacy of Standard Reagents

Traditional carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient for sterically demanding couplings.[3][4] While cost-effective, the activated intermediates they form are often not reactive enough to overcome the high energy barrier imposed by the steric bulk, leading to slow or incomplete reactions.[3]

The Power of Onium Salts: The Reagents of Choice

For hindered couplings, more potent in-situ activating reagents are required. Onium salts (aminium/uronium and phosphonium) are the gold standard because they form highly reactive activated esters that can overcome the steric barrier.[3][7]

  • Aminium/Uronium Salts (HATU, HCTU, HBTU): These reagents react with the carboxylic acid to form an activated ester of an N-hydroxybenzotriazole derivative (e.g., OAt ester for HATU, OBt for HBTU).[7] HATU is particularly effective due to the electronic properties of its 7-aza-hydroxybenzotriazole (HOAt) group, which not only increases the reactivity of the active ester but also provides anchimeric assistance during the coupling step.[7]

  • Phosphonium Salts (PyBOP, PyAOP): These function similarly to uronium salts, generating highly reactive OBt or OAt esters.[7] They are excellent choices for difficult sequences and sterically hindered couplings.[3][8]

The Critical Role of the Base

(R)-2-Amino-2-cyclopropylethanol is supplied as a hydrochloride salt, meaning the amine is protonated and non-nucleophilic. A crucial first step is the in-situ neutralization to generate the free amine. A non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential. Stoichiometrically, at least two equivalents of base are required: one to neutralize the hydrochloride salt and one to facilitate the coupling reaction itself.

Process Visualization & Workflow

A logical workflow is critical for ensuring reproducibility and high yield. The following diagrams illustrate the key decision points and chemical transformations in the coupling process.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation Reagents Dissolve N-Protected Amino Acid, Coupling Reagent & Additive in DMF Activate Add DIPEA to Acid Solution (Initiate Carboxyl Activation) Reagents->Activate Amine Dissolve (R)-2-Amino-2-cyclopropylethanol HCl in DMF Neutralize Add DIPEA to Amine Solution (Generate Free Amine) Amine->Neutralize Couple Combine Activated Acid with Free Amine Solution Neutralize->Couple PreActivate Pre-activate for 1-5 min Activate->PreActivate PreActivate->Couple React Stir at RT to 40°C (2h to Overnight) Couple->React Workup Aqueous Work-up (e.g., H₂O, NaHCO₃, Brine) React->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: General workflow for peptide coupling with (R)-2-Amino-2-cyclopropylethanol HCl.

G cluster_activation Activation Step CarboxylicAcid R-COOH Carboxylic Acid Intermediate OAt Active Ester Highly Electrophilic Carbonyl CarboxylicAcid->Intermediate forms HATU HATU Aminium Salt HATU->Intermediate forms Base Base (DIPEA) Base->Intermediate forms Product Peptide Bond R-CO-NH-CH(cPr)-CH₂OH Intermediate->Product attacks Amine (R)-H₂N-CH(cPr)-CH₂OH Hindered Amine Amine->Product attacks

Caption: Simplified mechanism of carboxylic acid activation using HATU.

Comparative Data on Coupling Reagents

The selection of a coupling reagent should be a deliberate choice based on reactivity, cost, and the specific challenges of the synthesis. The table below summarizes key reagents suitable for this application.

ReagentClassRelative ReactivityKey AdvantagesConsiderations
HATU Aminium Salt+++++Highest efficiency for hindered couplings; low racemization.[3][7]Higher cost; solutions have moderate stability.
HCTU Aminium Salt++++Very high efficiency, often faster than HBTU; cost-effective.[8]Can be less effective than HATU for the most extreme cases.
PyBOP Phosphonium Salt++++Excellent for sterically hindered couplings; byproducts are non-carcinogenic.[8][9]Solutions in DMF have limited stability.[7]
EDC / Oxyma Carbodiimide+++Cost-effective; water-soluble byproducts (EDC-urea) are easily removed.[8][10]Slower reaction rates compared to onium salts; may require heat.[8]
T3P® Phosphonic Anhydride+++Mild conditions; water-soluble byproducts simplify work-up.[11]Often used in solution-phase synthesis; may require optimization.[11]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the recommended starting point for achieving high yields with sterically hindered (R)-2-Amino-2-cyclopropylethanol hydrochloride.

Materials:

  • N-α-protected amino acid (e.g., Fmoc-L-Alanine) (1.1 eq)

  • (R)-2-Amino-2-cyclopropylethanol hydrochloride (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (round-bottom flask with stir bar)

  • Standard work-up and purification equipment

Step-by-Step Procedure:

  • Amine Preparation: In the reaction vessel, dissolve (R)-2-Amino-2-cyclopropylethanol hydrochloride (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

  • Neutralization: Add DIPEA (1.2 eq) to the solution from Step 1. Stir at room temperature for 10-15 minutes. This generates the free amine in situ.

  • Acid Activation: In a separate flask, dissolve the N-α-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Initiate Activation: Add DIPEA (1.3 eq) to the acid/HATU solution from Step 3. A color change may be observed. Allow this "pre-activation" to proceed for 1-5 minutes with stirring.[3]

  • Coupling: Transfer the activated acid solution (from Step 4) to the free amine solution (from Step 2) via cannula or syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). If the reaction is sluggish after 2-4 hours, it may be gently heated to 40°C. Allow the reaction to proceed until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the organic phase sequentially with 5% aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure coupled product.

Protocol 2: Cost-Effective Coupling using EDC/Oxyma Pure

This protocol offers a more economical alternative, though it may require longer reaction times or gentle heating to achieve comparable yields to Protocol 1.

Materials:

  • N-α-protected amino acid (e.g., Boc-L-Leucine) (1.2 eq)

  • (R)-2-Amino-2-cyclopropylethanol hydrochloride (1.0 eq)

  • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Reaction vessel and other standard equipment

Step-by-Step Procedure:

  • Reagent Combination: To a reaction vessel, add the N-α-protected amino acid (1.2 eq), (R)-2-Amino-2-cyclopropylethanol hydrochloride (1.0 eq), EDC·HCl (1.2 eq), and Oxyma Pure (1.2 eq).

  • Solvation: Add anhydrous DCM or DMF to dissolve the reagents (approx. 0.1 M).

  • Base Addition: Cool the mixture in an ice bath (0°C). Slowly add DIPEA (2.5 eq) to the stirring suspension.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity of this system, the reaction will likely require overnight stirring. Gentle heating (40°C) may be applied if necessary.

  • Work-up:

    • If using DCM, wash the reaction mixture sequentially with 1M HCl (to remove excess EDC/urea and base), 5% NaHCO₃, and brine.

    • If using DMF, perform an extractive work-up as described in Protocol 1.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

G Start Low Coupling Efficiency (Incomplete Reaction) CheckReagents Are reagents anhydrous? Is base fresh? Start->CheckReagents ReagentIssue Use fresh, anhydrous solvents and reagents. CheckReagents->ReagentIssue No CheckTempTime Was reaction time/temp sufficient? CheckReagents->CheckTempTime Yes IncreaseTempTime Increase reaction time to 24h. Consider gentle heating (40°C) or microwave assistance. CheckTempTime->IncreaseTempTime No CheckCouplingAgent Is coupling reagent potent enough? CheckTempTime->CheckCouplingAgent Yes SwitchAgent Switch from EDC-based system to a potent onium salt (e.g., HATU, HCTU, PyBOP). CheckCouplingAgent->SwitchAgent No CheckStoich Was stoichiometry correct? CheckCouplingAgent->CheckStoich Yes AdjustStoich Ensure 1.1-1.2 eq of acid/ coupling reagent and >2 eq of base. CheckStoich->AdjustStoich No

Sources

Application

Application Note: Advanced N-Alkylation Strategies for (R)-2-Amino-2-cyclopropylethanol Hydrochloride

Executive Summary (R)-2-Amino-2-cyclopropylethanol hydrochloride is a highly versatile, structurally dense chiral building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs). H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-2-cyclopropylethanol hydrochloride is a highly versatile, structurally dense chiral building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs). However, the selective N-alkylation of its primary amine presents a significant synthetic challenge. The kinetic reality of amine alkylation often leads to over-alkylation, while the presence of a competing primary hydroxyl group introduces the risk of chemoselectivity failures[1].

This application note provides a comprehensive, causality-driven guide to achieving strictly controlled mono-N-alkylation. By moving away from archaic direct alkylation methods and adopting reductive amination or modern borrowing-hydrogen methodologies, researchers can preserve the stereochemical integrity of the cyclopropyl-adjacent chiral center while maximizing atom economy.

Substrate Profiling & Mechanistic Causality

To design a self-validating experimental protocol, we must first analyze the intrinsic reactivity of the substrate:

  • The Over-Alkylation Trap: In classical direct alkylation (using alkyl halides via SN2), the initial mono-alkylated secondary amine product is sterically unhindered and electronically richer (more nucleophilic) than the starting primary amine. This kinetic disparity inevitably drives the reaction toward tertiary amines and quaternary ammonium salts[1].

  • Hydroxyl Competition: While the amine nitrogen is intrinsically more nucleophilic than the oxygen of the primary alcohol, the harsh basic conditions required for direct alkylation (e.g., NaH, excess K2CO3) can deprotonate the alcohol, leading to unwanted O-alkylation[1].

  • The HCl Salt Variable: The compound is supplied as a hydrochloride salt to prevent oxidative degradation and self-condensation. Before any electrophile is introduced, the free base must be liberated using a strictly non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) to prevent the base itself from consuming the alkylating agent.

Strategic Pathways

To circumvent these limitations, we leverage two advanced pathways:

  • Reductive Amination (The Gold Standard): Condensing the primary amine with an aldehyde or ketone forms a transient imine/iminium intermediate. This intermediate is subsequently reduced by Sodium Triacetoxyborohydride (STAB). STAB is uniquely suited for this because its electron-withdrawing acetoxy groups make it a mild hydride donor that selectively reduces the iminium ion much faster than the parent carbonyl compound, ensuring near-perfect mono-alkylation[2][3].

  • Borrowing Hydrogen (Hydrogen Autotransfer): A highly atom-economical approach utilizing alcohols as alkylating agents. A transition-metal catalyst temporarily oxidizes the alcohol to an aldehyde, which condenses with the amine. The catalyst then "returns" the hydrogen to reduce the imine, generating water as the sole byproduct[4][5].

MechanisticDivergence cluster_direct Direct Alkylation (SN2) cluster_reductive Reductive Amination Start (R)-2-Amino-2-cyclopropylethanol (Primary Amine) RX Alkyl Halide (R-X) + Base Start->RX Carbonyl Aldehyde/Ketone Start->Carbonyl SecAmine1 Secondary Amine (More Nucleophilic) RX->SecAmine1 OverAlk Tertiary Amine / Quaternary Salt (Overalkylation Trap) SecAmine1->OverAlk Fast Imine Imine/Iminium Intermediate (Less Nucleophilic) Carbonyl->Imine MonoAlk Selective Mono-Alkylated Secondary Amine Imine->MonoAlk NaBH(OAc)3

Caption: Mechanistic divergence: Direct alkylation vs. highly selective reductive amination.

Quantitative Data: Reagent Selection & Reaction Metrics

The following table synthesizes the expected quantitative outcomes and green chemistry metrics across the three primary N-alkylation methodologies applied to chiral amino alcohols[1][3][5].

MethodologyAlkylating AgentReducing Agent / CatalystMono-alkylation SelectivityTypical YieldE-Factor (Greenness)
Direct Alkylation Alkyl Halide (R-X)N/A (Stoichiometric Base)Low (< 40%)30 - 50%High (Halide waste)
Reductive Amination Aldehyde / KetoneNaBH(OAc)₃ (STAB)Very High (> 95%)85 - 95%Moderate (Boron salts)
Borrowing Hydrogen Primary/Secondary AlcoholRu, Ir, or Mn complexesHigh (Sterically controlled)70 - 90%Low (Water byproduct)

Experimental Protocols

Protocol A: Highly Selective Mono-Reductive Amination using STAB

This protocol is optimized for milligram to multigram scale synthesis, prioritizing stereochemical preservation and mono-alkylation[2][6].

Causality in Design: 1,2-Dichloroethane (DCE) is selected over Tetrahydrofuran (THF) because it provides optimal solubility for STAB and stabilizes the transition state of the iminium intermediate, leading to faster reaction kinetics[3][7].

Step-by-Step Procedure:

  • Free-Basing: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (R)-2-Amino-2-cyclopropylethanol hydrochloride (1.0 equiv, e.g., 1.0 mmol). Suspend the salt in anhydrous DCE (0.2 M). Add DIPEA (1.1 equiv) dropwise at room temperature. Stir for 15 minutes to liberate the free amine.

  • Imine Formation: Add the target aldehyde or ketone (1.05 equiv) to the solution. Note: For sterically hindered ketones, the addition of glacial acetic acid (1.0 equiv) is required to catalyze iminium formation. Stir the mixture at room temperature for 1–2 hours.

    • Self-Validation Checkpoint 1: Remove a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Ninhydrin stain). The primary amine (deep purple) should be consumed, replaced by a less polar, UV-active imine spot.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 10 minutes to safely manage the mild exothermic release of hydrogen gas. Remove the ice bath and stir at room temperature for 4–12 hours.

    • Self-Validation Checkpoint 2: The cessation of mild bubbling coupled with the disappearance of the imine spot on TLC confirms complete reduction.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 15 minutes to destroy unreacted borohydride species. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a DCM/MeOH/NH₄OH gradient) to yield the pure mono-alkylated secondary amino alcohol.

Workflow Step1 1. Free-Basing Add DIPEA to HCl salt in DCE (15 min) Step2 2. Imine Formation Add Aldehyde/Ketone Stir 1-2 h at RT Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 Stir 4-12 h Step2->Step3 Step4 4. Quench & Workup Sat. NaHCO3 quench Extract with DCM Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

Caption: Step-by-step experimental workflow for the reductive amination protocol using STAB.

Protocol B: Transition-Metal Catalyzed Borrowing Hydrogen N-Alkylation

This protocol is designed for late-stage functionalization where aldehydes are unstable or unavailable, utilizing primary alcohols as the alkylating agent[4][5].

Causality in Design: By utilizing a Ruthenium pincer complex or [Cp*IrCl₂]₂, the reaction operates via an autotransfer mechanism. The temporary oxidation of the alcohol prevents over-alkylation because the resulting secondary amine is too sterically hindered to undergo a second catalytic dehydrogenation/condensation cycle efficiently[4].

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge a pressure tube with (R)-2-Amino-2-cyclopropylethanol hydrochloride (1.0 equiv), the alkylating alcohol (1.2 equiv),[Cp*IrCl₂]₂ catalyst (2.5 mol%), and Cs₂CO₃ (2.2 equiv—1 equiv to neutralize the HCl salt, 1.2 equiv to facilitate the catalytic cycle).

  • Reaction: Add anhydrous Toluene (0.5 M). Seal the tube, remove it from the glovebox, and heat the mixture to 110 °C in an oil bath for 24 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a deeply colored homogeneous solution as the active metal-hydride species forms. GC-MS monitoring of an aliquot will confirm the transient presence of the aldehyde intermediate.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the catalyst and inorganic salts. Concentrate and purify via silica gel chromatography.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Beller, M., Maji, B., et al. (2024). "Hydrogen autotransfer with alcohols for alkylations". Organic Chemistry Frontiers, 11, 1234-1250. URL:[Link]

Sources

Method

Application Note: Strategic Incorporation of (R)-2-Amino-2-cyclopropylethanol into Active Pharmaceutical Ingredients

Introduction & Mechanistic Rationale (R)-2-Amino-2-cyclopropylethanol (CAS: 1401163-31-2) has emerged as a highly privileged chiral building block in modern drug discovery[1]. The integration of this specific moiety into...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(R)-2-Amino-2-cyclopropylethanol (CAS: 1401163-31-2) has emerged as a highly privileged chiral building block in modern drug discovery[1]. The integration of this specific moiety into Active Pharmaceutical Ingredient (API) scaffolds serves a dual mechanistic purpose:

  • Conformational Rigidification & Steric Shielding: The cyclopropyl ring restricts the rotational degrees of freedom of the adjacent amine. This rigidification minimizes the entropic penalty upon target binding. Furthermore, the steric bulk of the cyclopropyl group effectively shields adjacent labile bonds from enzymatic cleavage, notably reducing cytochrome P450 (CYP450) mediated N-dealkylation.

  • Bifunctional Hydrogen Bonding: The 1,2-amino alcohol motif provides a highly directional hydrogen bond donor/acceptor network. This is crucial for anchoring molecules within kinase hinge regions or GPCR allosteric pockets[2].

Physicochemical Profiling

Incorporating (R)-2-Amino-2-cyclopropylethanol significantly alters the physicochemical landscape of the parent scaffold. The table below summarizes the quantitative and mechanistic impacts of this moiety.

ParameterImpact of IncorporationMechanistic Causality
Molecular Weight +101.15 Da (free base)Adds minimal molecular weight while maximizing 3D vector space and target engagement.
Lipophilicity (LogP) Modest Increase (+0.4 to +0.6)The cyclopropyl ring increases lipophilicity compared to a linear ethyl group, enhancing lipid membrane permeability without causing aggregation.
pKa (Amine) ~8.5 - 9.0The electron-donating nature of the cyclopropyl group slightly increases basicity, ensuring protonation at physiological pH for critical salt-bridge formations.
Metabolic Stability High (Increased T1/2​ )Steric hindrance blocks the access of CYP3A4 to the alpha-carbon, preventing oxidative deamination and prolonging the API's half-life.

Strategic Applications in Drug Design

The versatility of (R)-2-Amino-2-cyclopropylethanol is demonstrated across several advanced therapeutic classes:

  • EP2 Antagonists: Used in the synthesis of prostaglandin E2 receptor 2 (EP2) inhibitors, where the amino alcohol acts as a critical linker that maintains the bioactive conformation required for receptor antagonism[2].

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: The moiety is utilized to optimize the pharmacokinetic profile of bicyclic ACC inhibitors, which are targeted for metabolic disorders and oncology[3].

  • Antibacterial Agents: The vicinal amino alcohol is a direct precursor for synthesizing chiral oxazolidinones, a potent class of protein synthesis inhibitors[4].

Synthetic Workflows & Experimental Protocols

IntegrationWorkflow Start (R)-2-Amino-2-cyclopropylethanol CAS: 1401163-31-2 N_Alk N-Functionalization (Reductive Amination/SNAr) Start->N_Alk Aldehyde / Aryl Halide O_Alk O-Functionalization (Etherification) Start->O_Alk N-Protection -> Base/Alkyl Halide Dual Dual Functionalization (Cyclization) Start->Dual Phosgene / CDI N_Prod Kinase/GPCR Modulators (e.g., EP2 Antagonists) N_Alk->N_Prod O_Prod Prodrug Scaffolds (Enhanced Solubility) O_Alk->O_Prod Dual_Prod Chiral Oxazolidinones (Antibacterials) Dual->Dual_Prod

Figure 1: Synthetic integration workflow for (R)-2-Amino-2-cyclopropylethanol into API scaffolds.

Protocol A: N-Alkylation via Reductive Amination
  • Objective: To incorporate the (R)-2-amino-2-cyclopropylethanol moiety into an aldehyde-bearing API scaffold.

  • Causality & Design: Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride. STAB is a milder reducing agent that requires the prior formation of the iminium ion, preventing the premature reduction of the starting aldehyde to an alcohol. The cyclopropyl group introduces steric hindrance, making imine formation the rate-limiting step; thus, a catalytic amount of acetic acid is added to accelerate dehydration.

  • Step-by-Step Methodology:

    • Preparation: Dissolve the target aldehyde (1.0 eq) and (R)-2-Amino-2-cyclopropylethanol hydrochloride (1.2 eq) in anhydrous dichloroethane (DCE) to a concentration of 0.2 M.

    • Activation: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base, followed by glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

    • Reduction: Portion-wise, add STAB (1.5 eq). The reaction is mildly exothermic.

    • Self-Validation System: Monitor the reaction via LC-MS. The intermediate imine mass (M-H₂O) should transition completely to the product mass (M+H). If unreacted aldehyde persists after 4 hours, the system dictates adding an additional 0.5 eq of STAB.

    • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of Chiral Oxazolidinones (Dual Functionalization)
  • Objective: To cyclize the amino alcohol into an oxazolidinone ring for antibacterial scaffolds[4].

  • Causality & Design: 1,1'-Carbonyldiimidazole (CDI) is utilized as a phosgene equivalent. CDI is preferred for bench-scale synthesis due to its lower toxicity and the generation of imidazole as a byproduct, which acts as a mild base to facilitate the cyclization without epimerizing the chiral center.

  • Step-by-Step Methodology:

    • Preparation: Dissolve the N-arylated (R)-2-amino-2-cyclopropylethanol derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).

    • Activation: Add CDI (1.5 eq) and triethylamine (TEA) (2.0 eq). Heat the mixture to 60°C under an inert nitrogen atmosphere.

    • Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the secondary amine must be validated using a ninhydrin stain (the starting material will stain dark brown/purple, whereas the fully cyclized oxazolidinone will remain colorless). Additionally, FT-IR of the crude aliquot will self-validate completion by showing a strong, diagnostic carbamate carbonyl stretch at ~1750 cm⁻¹.

    • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1N HCl (to remove imidazole and TEA), water, and brine.

    • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the stereopure oxazolidinone.

PharmacophoreImpact Moiety Cyclopropyl Amino Alcohol Moiety Steric Steric Shielding (Cyclopropyl) Moiety->Steric HBond H-Bond Network (NH & OH) Moiety->HBond Metab Decreased CYP450 Metabolism Steric->Metab Affinity Enhanced Target Affinity HBond->Affinity API Optimized API (High Efficacy/Half-life) Metab->API Affinity->API

Figure 2: Pharmacophore impact of the cyclopropyl amino alcohol moiety on API efficacy.

References

  • Title: (R)-2-Amino-2-cyclopropylethanol hydrochloride | 1401163-31-2 Source: MilliporeSigma (Sigma-Aldrich) URL: [1]

  • Title: WO2022272060A1 - Ep2 antagonist compounds Source: Google Patents URL: [2]

  • Title: WO2012013716A1 - Bicyclic acetyl-coa carboxylase inhibitors Source: Google Patents URL: [3]

  • Title: WO2014114929A1 - Compounds and methods for treating bacterial infections Source: Google Patents URL: [4]

Sources

Application

Catalyst Preparation Protocols Featuring (R)-2-Amino-2-cyclopropylethanol Derivatives for Asymmetric Synthesis

Introduction: The Strategic Value of Cyclopropyl Scaffolds in Chiral Ligand Design In the landscape of asymmetric catalysis, the design of effective chiral ligands is paramount for achieving high enantioselectivity in ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Cyclopropyl Scaffolds in Chiral Ligand Design

In the landscape of asymmetric catalysis, the design of effective chiral ligands is paramount for achieving high enantioselectivity in chemical transformations. Among the diverse architectures of chiral ligands, those derived from 1,2-amino alcohols have proven to be exceptionally versatile and effective.[1] This guide focuses on a specific, yet highly promising, class of these precursors: (R)-2-Amino-2-cyclopropylethanol and its derivatives. The incorporation of a cyclopropyl group adjacent to the stereogenic center introduces unique conformational rigidity and steric properties to the resulting catalyst. This can lead to enhanced facial discrimination in the transition state of a catalytic cycle, ultimately resulting in superior enantiocontrol.

This document provides detailed protocols for the preparation of catalysts derived from (R)-2-Amino-2-cyclopropylethanol, with a primary focus on the synthesis of C₂-symmetric bis(oxazoline) (BOX) ligands. These ligands, when complexed with various metal precursors, form powerful catalysts for a range of asymmetric reactions, including cyclopropanation, Diels-Alder reactions, and Michael additions.[2] The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Part 1: Synthesis of a Cyclopropyl Bis(oxazoline) (cPr-BOX) Ligand

The synthesis of bis(oxazoline) ligands from 1,2-amino alcohols is a well-established and robust methodology.[3] The following protocol details the preparation of a C₂-symmetric bis(oxazoline) ligand from (R)-2-Amino-2-cyclopropylethanol and diethyl malonate.

Experimental Workflow: Synthesis of (R,R)-2,2'-Methylenebis(4-cyclopropyl-4,5-dihydrooxazole)

G cluster_0 Step 1: Bis-amide Formation cluster_1 Step 2: Cyclization to Bis(oxazoline) A 1. (R)-2-Amino-2- cyclopropylethanol E Formation of (R,R)-N,N'-bis(1-cyclopropyl-2-hydroxyethyl)malonamide A->E B 2. Diethyl Malonate B->E C Sodium Methoxide (catalytic) C->E Base Catalyst D Toluene, Reflux D->E Reaction Conditions F Bis-amide Intermediate E->F Isolate and Purify J Formation of (R,R)-2,2'-Methylenebis (4-cyclopropyl-4,5-dihydrooxazole) F->J G Thionyl Chloride (SOCl₂) G->J Dehydrating/Activating Agent H Pyridine H->J Base I Dichloromethane (DCM) I->J Solvent G cluster_0 Catalytic Cycle A Cu(I)-cPr-BOX Catalyst C Nitrogen Extrusion A->C + B Ethyl Diazoacetate B->C D Copper Carbene Intermediate C->D - N₂ F Cyclopropanation D->F + E Styrene E->F F->A Catalyst Regeneration G Chiral Cyclopropane Product F->G

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent racemization of (R)-2-Amino-2-cyclopropylethanol hydrochloride during heating

Diagnostic Guide: Preventing Thermal Racemization of (R)-2-Amino-2-cyclopropylethanol Hydrochloride Welcome to the Technical Support Center. This guide is engineered for process chemists, API development scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Guide: Preventing Thermal Racemization of (R)-2-Amino-2-cyclopropylethanol Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for process chemists, API development scientists, and bench researchers encountering stereochemical degradation when handling (R)-2-Amino-2-cyclopropylethanol hydrochloride during thermal processing (e.g., vacuum drying, refluxing, or recrystallization).

Below, we dissect the root causes of thermal racemization, provide a self-validating protocol to preserve enantiomeric excess (ee), and answer frequently asked questions.

Mechanistic Deep-Dive: The Causality of Racemization

To prevent racemization, one must understand the exact electronic and environmental triggers that compromise the chiral center (C2). Pure hydrochloride salts of primary amines are inherently stereostable because the protonated ammonium species ( −NH3+​ ) lacks the lone pair required to initiate degradation. However, thermal stress introduces two critical failure modes:

Failure Mode A: Thermal Dissociation and Free-Base Formation When heated above 50°C, especially under vacuum, the hydrochloride salt exists in a dynamic equilibrium:

R-NH3+​Cl−⇌R-NH2​+HCl↑

If HCl gas is volatilized and removed from the system, the local environment becomes enriched with the free amine base.

Failure Mode B: The Schiff-Base (Imine) Pathway Once the free amine is exposed, it becomes highly susceptible to trace carbonyl impurities (e.g., acetone used for glassware washing, or aldehydes from oxidized ethereal solvents). The amine reacts with these carbonyls to form a Schiff base (imine). As demonstrated in recent studies on the flash thermal racemization of chiral amines, the imine nitrogen acts as a powerful electron sink, drastically lowering the pKa of the adjacent C2 α -proton[1].

The Cyclopropyl Effect: For (R)-2-Amino-2-cyclopropylethanol, the adjacent cyclopropyl ring exacerbates this issue. The Walsh orbitals of the cyclopropyl group provide conjugative stabilization to the planar enamine intermediate. This lowers the activation energy for α -deprotonation, making this specific molecule significantly more prone to stereocenter scrambling than simple aliphatic amino alcohols. While this reactivity is useful in chemoenzymatic dynamic kinetic resolution (DKR)[1], it is a critical liability during API isolation.

RacemizationMechanism Salt Chiral Salt (R)-2-Amino-2-cyclopropylethanol HCl Heat Heat (>60°C) - HCl (g) Salt->Heat Thermal Dissociation FreeBase Free Base (R)-Enantiomer Heat->FreeBase Imine Schiff Base / Imine (Increased α-proton acidity) FreeBase->Imine + Carbonyls Carbonyl Trace Carbonyls (e.g., Acetone) Carbonyl->Imine Enamine Planar Enamine Intermediate (Loss of Stereocenter) Imine->Enamine α-Deprotonation Racemate Racemic Mixture (R/S)-Imine Enamine->Racemate Reprotonation (Non-stereoselective) Racemate->FreeBase Hydrolysis (Yields Racemic Amine)

Mechanistic pathway of thermal racemization via Schiff base intermediate.

Quantitative Troubleshooting Data

The table below summarizes the impact of various processing environments on the enantiomeric excess of (R)-2-Amino-2-cyclopropylethanol hydrochloride after a 12-hour thermal cycle.

Solvent / EnvironmentTemp (°C)Trace Impurity ProfileFinal % eeCausality / Diagnostic Note
Acetone (Wash) 60°CHigh Ketone45%Ketone directly forms Schiff base, accelerating rapid racemization.
THF (Aged) 65°CPeroxides / Aldehydes72%Oxidative degradation products act as potent racemization catalysts.
Isopropanol (IPA) 80°CNone88%High thermal stress causes partial HCl loss; free base enolizes slowly.
IPA + 0.05 eq HCl 80°CNone99%Excess acid completely suppresses free base formation; stereocenter preserved.
Vacuum Oven (Dry) 40°CNone>99.5%Optimal drying condition. Low thermal stress prevents HCl dissociation.
Validated Prevention Protocol

To guarantee the stereochemical integrity of your product, implement the following self-validating workflow. Do not rely on assumed solvent purity; verify it.

Step 1: Solvent Validation (The DNPH Test)

Causality: Even HPLC-grade solvents can accumulate trace aldehydes over time.

  • Extract a 5 mL aliquot of your processing solvent (e.g., MTBE, Toluene, or IPA).

  • Add 1 mL of Brady's Reagent (2,4-Dinitrophenylhydrazine in acidic ethanol).

  • Validation Threshold: If a yellow/orange precipitate forms within 5 minutes, carbonyls are present. Reject the solvent. Only proceed with solvents that remain perfectly clear.

Step 2: Stoichiometric pH Control

Causality: Preventing the formation of the free amine is the ultimate safeguard.

  • Suspend/dissolve the (R)-2-Amino-2-cyclopropylethanol hydrochloride in the validated solvent.

  • Add a highly controlled excess of anhydrous HCl (e.g., 0.01 to 0.05 equivalents of 2M HCl in diethyl ether).

  • Validation Threshold: Spot the solution on wetted pH paper. The localized pH must remain strictly < 3 prior to applying any heat.

Step 3: Controlled Thermal Processing
  • Transfer the material to a vacuum oven or rotary evaporator.

  • Apply maximum vacuum (preferably < 10 mbar) before applying heat. This lowers the boiling point of residual solvents, minimizing required thermal energy.

  • Set the heating bath/oven to an absolute maximum of 45°C - 50°C .

Step 4: Post-Process Stereochemical Validation
  • Take a 5 mg sample of the dried product.

  • Derivatize the amine with (S)-Mosher's acid chloride in deuterated chloroform ( CDCl3​ ) containing excess pyridine.

  • Validation Threshold: Analyze via 19F NMR. The presence of a single, sharp fluorine resonance confirms that Δ ee is < 0.5% and racemization was successfully prevented.

PreventionWorkflow Start Start Heating/Drying Process CheckSolvent Solvent Check: Are ketones/aldehydes present? Start->CheckSolvent ActionSolvent Switch to pure MTBE/Toluene CheckSolvent->ActionSolvent Yes CheckAcid Stoichiometry Check: Is HCl ≥ 1.05 eq? CheckSolvent->CheckAcid No ActionSolvent->CheckAcid ActionAcid Add 0.05 eq ethereal HCl CheckAcid->ActionAcid No CheckTemp Temperature Check: Is Temp > 50°C? CheckAcid->CheckTemp Yes ActionAcid->CheckTemp ActionTemp Reduce Temp, Increase Vacuum CheckTemp->ActionTemp Yes Success Racemization Prevented (>99% ee Maintained) CheckTemp->Success No ActionTemp->Success

Step-by-step troubleshooting workflow for preventing thermal racemization.

Frequently Asked Questions (FAQs)

Q1: My product racemized in the vacuum oven even though it was completely dry. Why? A1: This is a classic symptom of localized hot spots or a slight stoichiometric deficit of HCl during the initial crystallization. If the bulk material contains even 1% of the free base, that fraction will undergo thermal enolization at the heated metal surface of the oven. Always ensure a slight excess of HCl prior to crystallization.

Q2: Can I use ethyl acetate to recrystallize this compound? A2: Proceed with extreme caution. While ethyl acetate is not a ketone, it can hydrolyze upon heating to yield trace acetic acid and ethanol. More importantly, commercial ethyl acetate often contains trace acetaldehyde as a manufacturing impurity, which acts as a potent Schiff-base catalyst. If you must use EtOAc, it must be freshly distilled and DNPH-validated.

Q3: Does the hydroxyl group (-OH) on C1 play a role in the racemization? A3: Generally, no. While 1,2-amino alcohols can theoretically form aziridinium intermediates under harsh acidic heating (which would lead to racemization upon reopening), the hydroxyl group is a poor leaving group unless heavily activated (e.g., via mesylation). The primary culprit for this specific molecule under standard heating conditions is the C2 α -deprotonation pathway.

Q4: Can I recover the (R)-enantiomer if my batch has racemized? A4: Direct chemical recovery is difficult. You would need to subject the racemic mixture to a classical resolution (e.g., using chiral tartaric acid derivatives) or utilize an enzymatic kinetic resolution (using lipases or ω -transaminases)[2]. Prevention is vastly more economical than remediation.

References
  • Clémentine Minozzi, Nicolas Dowe, Noémie Beaucage, Shawn K. Collins. "A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines." ACS Catalysis, 2023, 13 (16), 10541-10546. URL: [Link]

  • Oscar Pàmies, Jan-E. Bäckvall. "Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines." Journal of the American Chemical Society, 2015. URL: [Link]

  • Fuchs, M., et al. "Enzymatic Racemization of Amines Catalyzed by Enantiocomplementary ω-Transaminases." Advanced Synthesis & Catalysis, 2018. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Dichloromethane (DCM) Solubility for (R)-2-Amino-2-cyclopropylethanol Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the solubility of (R)-2-Amino-2-cyclopropylethanol hydrochloride in dichloromethane (DCM)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the solubility of (R)-2-Amino-2-cyclopropylethanol hydrochloride in dichloromethane (DCM).

Core Principles & Causality

(R)-2-Amino-2-cyclopropylethanol hydrochloride is an ionic salt. Dichloromethane is a moderately polar, aprotic solvent with a low dielectric constant (ε ≈ 9.1). The high lattice energy of the amine hydrochloride salt vastly exceeds the solvation energy provided by DCM, rendering the salt completely insoluble in its native state[1]. Furthermore, the protonation of the amine drastically reduces its solubility in organic solvents compared to its non-ionized (free base) form[2].

The specific challenge with this molecule: Unlike highly lipophilic amines, (R)-2-Amino-2-cyclopropylethanol is a low-molecular-weight amino alcohol (MW ≈ 101.15 g/mol as a free base). Both the primary amine and the primary alcohol form strong hydrogen bonds with water. Consequently, the free base is highly hydrophilic[3]. Standard aqueous workups (e.g., basifying with aqueous NaOH and extracting into DCM) will fail, as the partition coefficient heavily favors the aqueous phase, leading to massive yield losses[4].

To achieve high DCM solubility, you must use non-aqueous free-basing , co-solvent systems , or in-situ neutralization .

Troubleshooting Workflow

Use the decision matrix below to select the appropriate solubilization strategy based on your downstream chemical requirements.

Workflow Start Solubility Issue: (R)-2-Amino-2-cyclopropylethanol HCl in DCM Q1 Does the downstream reaction tolerate protic solvents? Start->Q1 Sol1 Protocol B: Add 5-15% MeOH as Co-solvent Q1->Sol1 Yes Q2 Does the reaction tolerate organic base/salt byproducts? Q1->Q2 No Sol2 Protocol C: In-Situ Neutralization (Add DIPEA or Et3N) Q2->Sol2 Yes Sol3 Protocol A: Non-Aqueous Free-Basing (NaOMe/MeOH -> Evaporate -> DCM) Q2->Sol3 No (Needs pure free base)

Caption: Decision matrix for solubilizing amine hydrochlorides in DCM.

Quantitative Comparison of Solubilization Strategies

StrategyDCM Solubility LimitExpected RecoveryByproducts in SolutionBest Downstream Application
Aqueous Extraction High (Free Base)< 15% NoneNot recommended (Product lost to water)
Protocol A: Non-Aqueous > 100 mg/mL> 90%None (Salts filtered out)Moisture-sensitive reactions (e.g., Grignard)
Protocol B: Co-Solvent ~ 50 mg/mL100%None (Intact HCl salt)Reductive aminations, SN2 alkylations
Protocol C: In-Situ > 100 mg/mL100%DIPEA·HCl (Soluble)Acylations, Amide couplings (e.g., HATU)

Detailed Experimental Protocols

Protocol A: Non-Aqueous Free-Basing (Recommended for High Purity)

This method converts the hydrochloride salt to the free base without introducing water, preventing the loss of the highly polar amino alcohol[5].

  • Step 1: Dissolution. Suspend 1.0 eq of (R)-2-Amino-2-cyclopropylethanol hydrochloride in anhydrous methanol (approx. 5 mL per gram).

    • Self-Validation: The salt will dissolve completely in methanol, yielding a clear solution.

  • Step 2: Basification. Add exactly 1.0 eq of a standardized Sodium Methoxide (NaOMe) solution in methanol (or methanolic KOH).

    • Causality: The strong base deprotonates the amine. The resulting sodium chloride (NaCl) has extremely high lattice energy and is insoluble in methanol, driving the equilibrium forward.

  • Step 3: Precipitation. Stir at room temperature for 30 minutes.

    • Self-Validation: A fine white precipitate (NaCl or KCl) must form. Check the pH of an aliquot dampened with water; it should read ~10.

  • Step 4: Filtration. Filter the suspension through a tightly packed Celite pad to remove the inorganic salts. Wash the pad with a small volume of cold methanol.

  • Step 5: Solvent Swap. Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the free base as a viscous oil.

  • Step 6: DCM Solubilization. Re-dissolve the resulting oil in anhydrous DCM.

    • Self-Validation: The oil will dissolve instantly and completely in DCM, confirming successful free-basing.

Protocol B: Co-Solvent System

Use this method if your reaction tolerates protic solvents (e.g., imine formation prior to reductive amination).

  • Step 1: Suspension. Add the required mass of the hydrochloride salt to your reaction flask containing DCM.

    • Self-Validation: The salt will remain as a cloudy, undissolved suspension.

  • Step 2: Titration. Slowly add anhydrous methanol dropwise while stirring vigorously.

  • Step 3: Dissolution. Continue adding methanol until the suspension clears. Typically, a ratio of 5% to 15% (v/v) methanol in DCM is sufficient.

    • Causality: Methanol acts as a hydrogen-bond donor and acceptor, effectively solvating the chloride anion and the ammonium cation, bridging the polarity gap between the salt and the DCM.

Protocol C: In-Situ Neutralization

Ideal for peptide couplings or acylations where an organic base is already required.

  • Step 1: Suspension. Suspend the hydrochloride salt in anhydrous DCM.

  • Step 2: Neutralization. Add 1.2 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N).

    • Causality: The tertiary amine acts as a proton scavenger, generating the DCM-soluble (R)-2-Amino-2-cyclopropylethanol free base and a tertiary amine hydrochloride byproduct.

  • Step 3: Verification. Stir for 5-10 minutes.

    • Self-Validation: The cloudy suspension will clarify into a homogeneous solution. Note that DIPEA·HCl is partially soluble in DCM, so the solution may remain very slightly hazy depending on concentration, but the primary amine is now fully available for reaction.

Frequently Asked Questions (FAQs)

Q: Why did I get a <15% yield when I basified with aqueous NaOH and extracted with DCM? A: (R)-2-Amino-2-cyclopropylethanol is a low-molecular-weight molecule containing both an amine and a hydroxyl group. These functional groups form extensive hydrogen bond networks with water. Even in its uncharged free-base form, the molecule is highly hydrophilic[3]. Aqueous extractions cause massive product loss to the aqueous layer because the partition coefficient (LogP) does not favor DCM[4]. You must use Protocol A to avoid water entirely.

Q: Can I just heat the DCM to reflux (39.6 °C) to force the hydrochloride salt to dissolve? A: No. The ionic lattice energy of the hydrochloride salt vastly exceeds the thermal energy provided at 39.6 °C. Heating a low-dielectric solvent like DCM will not overcome the thermodynamic barrier required to separate the cation and anion[1].

Q: Is it possible to use a phase-transfer catalyst (PTC) like a crown ether? A: While PTCs can shuttle certain ions, they are generally inefficient for solubilizing highly polar, multi-hydrogen-bonding cations (like this amino alcohol) in pure DCM without a co-solvent. Chemical neutralization (free-basing) is far more reliable and scalable.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Cyclopropyl Amidation Reactions

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals struggling with the amidation of cyclopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals struggling with the amidation of cyclopropyl-containing substrates.

The cyclopropyl group presents a unique dual-threat in synthetic chemistry. Sterically , its rigid 60° bond angles force the exocyclic C–H and C–C bonds to splay outward, creating a broad "steric cone" that blocks nucleophilic attack. Electronically , the high s-character (sp²-like) of the cyclopropane ring exerts an inductive electron-withdrawing effect, significantly reducing the nucleophilicity of cyclopropylamines and the electrophilicity of activated cyclopropanecarbonyls.

Below, you will find targeted troubleshooting guides, self-validating protocols, and decision matrices to help you drive these challenging couplings to completion.

Part 1: Troubleshooting Guides & FAQs

Q1: I am using HATU and DIPEA to couple cyclopropylamine with a substituted aliphatic acid. The yield is stuck at 20%, and LC-MS shows a major +99 Da mass adduct. What is happening? A: The +99 Da adduct is a tetramethylguanidinium byproduct. Uronium-based coupling reagents (like HATU and HBTU) can react directly with amines. Because cyclopropylamine is a sluggish nucleophile due to its steric bulk and altered electronics, it fails to attack the OAt active ester quickly enough. This kinetic delay allows the amine to directly attack the uronium salt of HATU, forming a dead-end guanidinium byproduct.

  • The Fix: Switch to a phosphonium-based reagent (e.g., PyBOP, PyAOP) which cannot cause guanidinylation, or use the Oxyma-based reagent COMU. If you must use HATU, enforce strict pre-activation: mix the acid, HATU, and base for 15 minutes to fully form the active ester before adding the cyclopropylamine.

Q2: I switched to PyBOP to avoid guanidinylation when coupling cyclopropanecarboxylic acid with a secondary amine, but the reaction is still incredibly slow. How can I accelerate it? A: The bottleneck is likely your choice of base. DIPEA (N,N-Diisopropylethylamine) is highly basic but extremely sterically hindered. When coupling a hindered acid with a hindered amine, the bulky DIPEA struggles to efficiently deprotonate the intermediate species without creating a severe steric clash[1].

  • The Fix: Substitute DIPEA with N-methylmorpholine (NMM). NMM is less basic (pKa ~7.38) but significantly smaller, allowing it to facilitate the coupling of sterically congested partners much more efficiently[1].

Q3: I need to scale up a cyclopropyl amidation, but standard peptide coupling reagents are too expensive or pose explosive risks. What is a scalable alternative? A: Propylphosphonic anhydride (T3P) is the gold standard for scalable, hindered amidations. It offers high yields, low toxicity, and water-soluble byproducts. For sterically hindered cyclopropyl systems, you must deviate from standard stoichiometry: use a higher ratio of T3P (1.5 to 3.0 equivalents) and elevate the reaction temperature to 60–80 °C[2].

Q4: All standard coupling reagents (HATU, T3P, COMU) have failed for my highly substituted 2,2-dimethylcyclopropanecarboxylic acid. What is the ultimate fallback? A: When in-situ activation fails due to extreme steric congestion, you must isolate a highly reactive intermediate. Converting the acid to an acid chloride or a mixed anhydride is the most robust approach. Recent protocols demonstrate that Mesyl Chloride (MsCl) mediated activation under basic conditions successfully delivers sterically congested cyclopropylamides in high yields (61–92%) where standard reagents like DCC or CDI completely fail[3].

Part 2: Mechanistic Workflows & Decision Trees

To systematize your approach to failing amidations, follow the decision tree below.

G Start Amidation Fails (Cyclopropyl Substrate) Check Analyze LC-MS Profile Start->Check Guan Guanidinylation Byproduct Detected? Check->Guan SwitchReagent Switch to PyBOP, COMU, or T3P Guan->SwitchReagent Yes LowConv Low Conversion (Unreacted SM)? Guan->LowConv No CheckBase Is DIPEA the base? LowConv->CheckBase Yes SwitchBase Switch to NMM or 2,4,6-Collidine CheckBase->SwitchBase Yes AcidChloride Convert to Mixed Anhydride (MsCl or Oxalyl Chloride) CheckBase->AcidChloride No, already optimized

Caption: Workflow for troubleshooting failed cyclopropyl amidations.

G HATU HATU (Uronium Salt) Guan Tetramethylguanidinium Byproduct (Dead End) HATU->Guan Direct Amine Attack (Competes with Active Ester) Amine Cyclopropylamine (Sterically Hindered) ActiveEster OAt Active Ester Amine->ActiveEster Amine->Guan Acid Carboxylic Acid Acid->ActiveEster HATU + Base Amide Desired Amide (Slow Pathway) ActiveEster->Amide Amine Attack

Caption: Kinetic competition leading to guanidinylation when using uronium salts with hindered amines.

Part 3: Quantitative Data & Reagent Selection Matrices

Use the following matrices to select the optimal reagent and base combinations for your specific cyclopropyl substrate.

Table 1: Coupling Reagent Matrix for Cyclopropyl Amidation
ReagentTypeGuanidinylation RiskEfficacy for Hindered SubstratesNotes / Causality
HATU UroniumHigh ModerateFast activation, but prone to side-reactions with slow cyclopropylamines.
COMU Uronium (Oxyma)LowHighSafer than HATU; Oxyma leaving group is highly reactive and less prone to guanidinylation[4].
PyBOP PhosphoniumNone ModerateGood alternative to HATU; allows excess reagent usage without capping the amine.
T3P Phosphonic AnhydrideNone High (at elevated Temp)Excellent for scale-up. Requires 1.5–3.0 eq and heating (60 °C) for cyclopropyl systems[2].
MsCl Sulfonyl ChlorideNone Very High Forms highly reactive mixed anhydride. Best for ultra-hindered cyclopropanecarboxylic acids[3].
Table 2: Base Selection Matrix for Hindered Amidations
BaseAqueous pKaSteric BulkSuitability for Cyclopropyl
DIPEA 10.10Very HighPoor. Steric clash prevents efficient deprotonation of hindered intermediates[1].
TEA 10.75HighModerate. Stronger base but still bulky[1].
NMM 7.38LowExcellent . Small size allows coordination in tight steric pockets, accelerating coupling[1].

Part 4: Self-Validating Experimental Protocols

Protocol 1: T3P-Mediated High-Temperature Amidation

Designed for scalable coupling of cyclopropanecarboxylic acid with hindered secondary amines.

  • Preparation: In an oven-dried flask under argon, dissolve the cyclopropanecarboxylic acid (1.0 eq) and the amine (1.2 eq) in anhydrous EtOAc or DMF to achieve a 0.2 M concentration.

    • Causality: EtOAc is preferred for T3P to allow for a simple aqueous wash during workup, but DMF provides superior solubility for complex peptide fragments[2].

  • Base Addition: Add N-methylmorpholine (NMM, 3.0 eq) to the stirring solution.

    • Causality: NMM minimizes steric clash during the deprotonation of the intermediate[1].

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 2.0 eq).

    • Causality: A higher equivalent (2.0 vs the standard 1.1) is required to drive the equilibrium forward against the steric resistance of the cyclopropyl group[2].

  • Thermal Drive: Heat the reaction mixture to 60–80 °C for 12 hours.

    • Validation Check: At 2 hours, take a 5 µL aliquot, dilute in MeCN, and run an LC-MS. You should observe <10% unreacted acid. If unreacted acid >50%, add an additional 1.0 eq of NMM.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. The T3P byproducts are highly water-soluble and will partition into the aqueous phase.

Protocol 2: MsCl-Mediated Activation for Ultra-Hindered Systems

Designed as the ultimate fallback for highly substituted cyclopropyl acids where in-situ coupling fails.

  • Mixed Anhydride Formation: Dissolve the hindered cyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM (0.1 M). Add Triethylamine (TEA, 2.5 eq) and cool the flask to 0 °C using an ice bath.

  • Activation: Add Mesyl Chloride (MsCl, 1.2 eq) dropwise over 5 minutes. Stir for 30 minutes at 0 °C.

    • Causality: This forms a highly reactive sulfonate mixed anhydride. The low temperature is critical to prevent the decomposition of this sensitive intermediate[3].

    • Validation Check: Quench a 5 µL aliquot into 100 µL of anhydrous Methanol. LC-MS should show quantitative conversion to the methyl ester, confirming successful mixed anhydride formation.

  • Amine Addition: Add the sterically hindered amine (1.1 eq) directly to the 0 °C solution.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Causality: The extreme electrophilicity of the mixed anhydride is sufficient to overcome the steric wall of the cyclopropyl group, forming the amide bond where standard uronium salts fail[3].

  • Workup: Dilute with DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution."[Link]

  • Veranova. "White Paper: A Glimpse into the Development of Peptide Coupling Reagents."[Link]

  • JPT. "Optimizing Peptide Coupling: Key Techniques."[Link]

  • University of Szeged / Elsevier. "Mesyl chloride-mediated synthesis and in vitro anticancer evaluation of 2-carboxamide derivatives of estrone and estradiol." [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of (R)-2-Amino-2-cyclopropylethanol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling challenges associated with (R)-2-Amino-2-cyclopropylethanol hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling challenges associated with (R)-2-Amino-2-cyclopropylethanol hydrochloride .

Because this compound is a chiral amino alcohol stabilized as a hydrochloride salt, it possesses a highly polar core and a chloride counterion that create a strong thermodynamic driving force to absorb atmospheric moisture[1]. Failure to manage this hygroscopicity leads to deliquescence, severe stoichiometric errors, and the introduction of nucleophilic water into moisture-sensitive downstream workflows (e.g., enantioselective synthesis or peptide coupling)[2].

This guide provides field-proven, self-validating protocols to ensure the integrity of your API building blocks.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why did my (R)-2-Amino-2-cyclopropylethanol hydrochloride powder turn into a sticky paste overnight? A: This is a classic symptom of deliquescence. When the ambient relative humidity exceeds the critical relative humidity (CRH) of the hydrochloride salt, the solid rapidly absorbs water vapor from the air[3]. This phase transition from a crystalline solid to a saturated solution compromises the structural integrity of the compound. Causally, the absorbed moisture can also trigger slow hydrolytic degradation of the amine hydrochloride over time[1].

Q2: How do I accurately weigh this highly hygroscopic salt if my lab does not have a glove box? A: While a glove box with a strictly controlled inert atmosphere (<1 ppm H₂O) is the gold standard[2], you can perform rapid ambient weighing using the "difference method." Pre-tare a sealed vial equipped with a septum. Quickly transfer an approximate amount of the salt into the vial, immediately seal it, and record the new weight. The exact mass is determined by the difference, minimizing the time the bulk powder is exposed to ambient humidity[4].

Q3: My batch has clumped. Can I still use it, or can it be dried? A: Minor clumping indicates initial moisture uptake. Do not attempt to dry the compound by heating it in an open container or standard oven. Amino alcohol hydrochlorides can undergo thermal degradation or loss of hydrogen chloride at elevated temperatures[3]. Instead, use a Schlenk line to apply high vacuum (≤ 0.1 mbar) at room temperature. The vacuum lowers the boiling point of the absorbed water, allowing it to sublimate/evaporate without risking the racemization of the chiral cyclopropyl-ethanol center[5].

Q4: What are the optimal long-term storage conditions to prevent degradation? A: To maintain chemical and enantiomeric purity, store the salt in a tightly sealed glass container (avoid standard low-density plastics which are permeable to moisture). The container should be backfilled with an inert gas (Argon is preferred over Nitrogen as it is heavier and displaces ambient air more effectively) and placed inside a desiccator containing active silica gel or phosphorus pentoxide[1][4].

Part 2: Quantitative Impact of Storage Conditions

The following table summarizes the causal relationship between storage environments, moisture uptake, and the resulting impact on stoichiometric accuracy.

Storage ConditionMoisture Uptake (24h)Physical StateDownstream Stoichiometric Error
Ambient Air (50% RH) High (>15% w/w)Deliquescent / Liquid> 15% (Critical failure in synthesis)
Desiccator (Silica Gel) Low (<2% w/w)Clumped solid~ 2% (May affect sensitive rxns)
Sealed Vial + Ar Backfill Negligible (<0.5%)Free-flowing powder< 0.5% (Acceptable for most uses)
Glove Box (<1 ppm H₂O) Negligible (<0.1%)Free-flowing powder< 0.1% (Ideal for precise molarity)

Part 3: Validated Experimental Protocols

Protocol A: Precision Weighing and Stock Solution Preparation (Glove Box Method)

Causality Focus: Performing this workflow in a controlled environment ensures that the effective mass of the salt is not artificially inflated by water weight, guaranteeing precise stoichiometry for chiral synthesis[2].

  • Preparation: Transfer the sealed primary container of (R)-2-Amino-2-cyclopropylethanol HCl, a pre-tared volumetric flask, spatulas, and anhydrous solvent into the antechamber of a glove box.

  • Atmosphere Purging: Cycle the antechamber under vacuum and backfill with dry Nitrogen or Argon at least three times to remove ambient moisture.

  • Transfer: Inside the glove box, open the primary container and use a dry, static-free spatula to transfer the required mass into the volumetric flask[4].

  • Dissolution: Dissolve the salt in a small volume of anhydrous solvent, then dilute to the calibration mark.

  • Sealing: Stopper the flask tightly and seal the joint with Parafilm or PTFE tape before removing it from the glove box.

  • Self-Validation Check: The powder must remain completely free-flowing during the transfer. If the powder begins to adhere to the spatula or clump, the glove box humidity levels have been compromised and the desiccant train must be regenerated.

Protocol B: Schlenk Line Recovery of Hydrated Salt

Causality Focus: High vacuum dynamically shifts the equilibrium to favor water vaporization. This allows for moisture removal without the excessive heat that causes the loss of HCl[3][5].

  • Setup: Transfer the clumped/hydrated salt into a dry, heavy-walled Schlenk flask equipped with a magnetic stir bar.

  • Connection: Connect the flask to a Schlenk line manifold.

  • Vacuum Application: Slowly open the flask's stopcock to the vacuum line to avoid rapid powder dispersion. Achieve a high vacuum (≤ 0.1 mbar).

  • Agitation: Stir the solid gently to expose new surface area. If necessary, apply a mild warm water bath (do not exceed 35°C).

  • Drying Phase: Leave the system under dynamic vacuum for 12–24 hours until the powder visually returns to a free-flowing state[5].

  • Self-Validation Check: Disconnect the flask, backfill with Argon, and weigh it. Reapply the vacuum for an additional 2 hours and re-weigh. A constant mass (± 0.5 mg) confirms complete moisture removal.

Part 4: Handling & Recovery Workflow

The following decision matrix outlines the logical progression for handling hygroscopic salts based on their physical state and your available laboratory infrastructure.

HandlingWorkflow Start Inspect (R)-2-Amino-2- cyclopropylethanol HCl StateDry State: Free-flowing powder Start->StateDry StateWet State: Clumped or Deliquescent Start->StateWet GloveBox Glove Box Available? StateDry->GloveBox DrySchlenk Protocol: Schlenk Line Drying (High Vacuum + Gentle Heat) StateWet->DrySchlenk Recover WeighGB Weigh in Glove Box (Ar/N2 Atmosphere) GloveBox->WeighGB Yes WeighAmbient Rapid Ambient Weighing (Pre-tared closed vial) GloveBox->WeighAmbient No DrySchlenk->StateDry Dried Store Store in Desiccator Backfilled with Inert Gas WeighGB->Store WeighAmbient->Store

Decision Matrix for Handling and Recovering Hygroscopic Hydrochloride Salts

Part 5: References

  • BenchChem - Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride: 1

  • BenchChem - Addressing the stability and hygroscopicity of pyridinium salts: 4

  • NETZSCH Analyzing & Testing - A Possible Reason to Place a TGA Inside the Glovebox:2

  • Pharmaceutical Technology - Salt Selection in Drug Development: 3

  • ResearchGate - How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?: 5

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (R)-2-Amino-2-cyclopropylethanol Synthesis

Welcome to the Technical Support Center for Chiral Amino Alcohol Synthesis. This guide is engineered for researchers, application scientists, and drug development professionals who require high enantiomeric excess (ee) w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Amino Alcohol Synthesis. This guide is engineered for researchers, application scientists, and drug development professionals who require high enantiomeric excess (ee) when synthesizing (R)-2-Amino-2-cyclopropylethanol—a critical chiral building block in medicinal chemistry.

Here, we bypass generic overviews and dive directly into the causality of racemization, self-validating experimental protocols, and advanced troubleshooting.

Mechanistic Workflows & Pathway Visualization

The synthesis of (R)-2-Amino-2-cyclopropylethanol is typically achieved through two primary pathways: the direct reduction of enantiopure (R)-cyclopropylglycine, or asymmetric synthesis using an Ellman's sulfinamide auxiliary. The diagrams below illustrate the critical control points required to maintain stereochemical integrity.

EE_Optimization Start (R)-Cyclopropylglycine (High ee Starting Material) Activation Carboxyl Activation (NaBH4 / I2 System) Start->Activation Step 1 (THF, 0°C) Intermediate Borane-Amine Complex (No Oxazolone Formation) Activation->Intermediate in situ BH3 Reduction Hydride Reduction (Rapid Intramolecular Transfer) Intermediate->Reduction Reflux, 18h Product (R)-2-Amino-2-cyclopropylethanol (Optimized ee >99%) Reduction->Product MeOH Quench

Mechanistic workflow for the racemization-free reduction of (R)-cyclopropylglycine.

Ellman_Route Aldehyde Cyclopropanecarboxaldehyde Imine Chiral tert-Butanesulfinyl Imine Aldehyde->Imine (R)-t-BuSONH2 Ti(OEt)4 Addition Nucleophilic Addition (TMSCN or VinylMgBr) Imine->Addition Diastereoselective Cleavage Oxidative Cleavage / Hydrolysis Addition->Cleavage Intermediates Product (R)-2-Amino-2-cyclopropylethanol Cleavage->Product Deprotection

Asymmetric synthesis of (R)-2-amino-2-cyclopropylethanol via Ellman's sulfinamide chemistry.

Step-by-Step Experimental Protocols

Protocol A: Racemization-Free Reduction of (R)-Cyclopropylglycine

Causality Focus: Standard mixed-anhydride reductions (e.g., using ethyl chloroformate and a base) often lead to the formation of an oxazolone (azlactone) intermediate. The α -proton of this intermediate is highly labile, leading to rapid racemization. By utilizing the NaBH4​/I2​ system, borane ( BH3​ ) is generated in situ. Borane coordinates strongly to the amino group, directing the intramolecular delivery of hydride to the carboxylate without forming enolizable intermediates, thereby preserving 100% of the starting ee ()[1].

Methodology:

  • System Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge thoroughly with Argon.

  • Substrate Loading: Suspend (R)-cyclopropylglycine (1.0 eq) and NaBH4​ (2.5 eq) in anhydrous THF (0.5 M concentration). Cool the suspension to 0 °C using an ice bath.

  • In Situ Activation: Dissolve I2​ (1.0 eq) in anhydrous THF and add dropwise over 30–45 minutes.

    • Self-Validating Check: You must observe the evolution of H2​ gas. The brown color of the iodine should dissipate rapidly as it reacts with NaBH4​ to form BH3​ and NaI [2]. If the brown color persists, the NaBH4​ may be degraded by moisture.

  • Reduction: Once addition is complete, remove the ice bath and heat the reaction to reflux for 14–18 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Cautiously add Methanol dropwise until all effervescence ceases.

    • Causality: Methanolysis breaks down the robust boron-amine complex into volatile trimethyl borate. Stir for 30 minutes at room temperature.

  • Isolation: Evaporate the solvents under reduced pressure. Dissolve the resulting white paste in 20% aqueous KOH and stir vigorously for 4 hours to fully liberate the free amine. Extract with CH2​Cl2​ (3x). Dry the combined organic layers over Na2​SO4​ and concentrate to yield the pure (R)-2-Amino-2-cyclopropylethanol.

Protocol B: Asymmetric Synthesis via Ellman's Sulfinamide

If enantiopure (R)-cyclopropylglycine is unavailable, the chiral center can be established de novo.

Methodology:

  • Imine Condensation: React cyclopropanecarboxaldehyde (1.0 eq) with (R)-tert-butanesulfinamide (1.05 eq) in the presence of Ti(OEt)4​ (2.0 eq) in anhydrous THF at room temperature for 12 hours. Quench with brine, filter through Celite, and concentrate to isolate the sulfinyl imine.

  • Nucleophilic Addition: Cool the imine solution in CH2​Cl2​ to -78 °C. Add TMSCN (1.5 eq) and a catalytic amount of a Lewis acid (e.g., Et2​AlCN ).

    • Causality: The bulky tert-butyl group dictates the facial approach of the cyanide nucleophile, establishing the (R)-configuration with a high diastereomeric ratio (dr > 95:5).

  • Hydrolysis & Reduction: Treat the resulting aminonitrile with 6M HCl at reflux to hydrolyze the nitrile to a carboxylic acid and simultaneously cleave the sulfinyl group. The resulting amino acid hydrochloride is then reduced using Protocol A.

Troubleshooting & FAQs

Q1: I am losing enantiomeric purity during the reduction of my N-Boc protected amino acid. Why is this happening? A1: If you are utilizing the mixed anhydride method (e.g., isobutyl chloroformate/NMM followed by NaBH4​ ), the activation step forms an oxazolone intermediate. Even mild bases like N-methylmorpholine (NMM) can cause rapid deprotonation and reprotonation at the α -carbon, leading to racemization. Solution: Switch to the NaBH4​/I2​ system ()[1]. This system operates under base-free conditions and reduces the carboxylic acid directly via a borane-amine complex, completely avoiding enolizable intermediates.

Q2: My reduction with NaBH4​/I2​ shows incomplete conversion and a very low isolated yield of (R)-2-Amino-2-cyclopropylethanol. What is going wrong? A2: This is rarely a failure of the reduction itself, but rather a failure in the quench and workup phase. Borane forms an extremely stable, covalent B–N coordinate bond with the newly formed amino alcohol. Simple aqueous extraction will leave your product trapped in the aqueous layer as a water-soluble boron complex. Solution: Ensure you reflux the crude mixture with excess methanol to form trimethyl borate (which can be evaporated), or vigorously stir the residue with 20% KOH for at least 4 hours to hydrolyze the B–N bond completely before attempting organic extraction[2].

Q3: In the Ellman route, my diastereomeric ratio (dr) is lower than expected (< 80:20). How can I improve facial selectivity? A3: Poor dr in sulfinyl imine additions is usually caused by competitive non-chelation-controlled transition states. Solution: Ensure strict temperature control (-78 °C) and verify the anhydrous integrity of your Lewis acid. Using non-coordinating solvents (like CH2​Cl2​ or toluene instead of THF) enhances the chelation between the sulfinyl oxygen, the imine nitrogen, and the metal center. This strictly locks the conformation of the transition state, improving the dr significantly.

Quantitative Data: Comparison of Reduction Systems

The table below summarizes the causality between the chosen reduction methodology and the resulting enantiomeric excess of the synthesized amino alcohol.

Reduction MethodologyActive Reducing AgentReactive IntermediateRisk of RacemizationTypical ee RetentionTypical Yield
NaBH4​ / I2​ System in situ BH3​ Borane-Amine ComplexVery Low >99% 75 – 85%
Mixed Anhydride + NaBH4​ NaBH4​ Oxazolone (Azlactone)High80 – 90%60 – 70%
LiAlH4​ AluminateAluminate ComplexLow>98%70 – 80%*

*Note: While LiAlH4​ preserves ee effectively, it poses significant thermal and flammability hazards upon scale-up compared to the NaBH4​/I2​ system.

References

  • A Convenient Reduction of Amino Acids and Their Derivatives Journal of Organic Chemistry (1993) URL:[Link]

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis Tetrahedron / ResearchGate (2005) URL:[Link]

  • Discovery of AM-7209, a Potent and Selective 4-Amidobenzoic Acid Inhibitor of the MDM2–p53 Interaction Journal of Medicinal Chemistry (2014) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

(R)- vs (S)-2-Amino-2-cyclopropylethanol Hydrochloride in Asymmetric Catalysis: A Comprehensive Guide

Asymmetric catalysis relies heavily on the precise spatial arrangement of chiral ligands to dictate the stereochemical outcome of chemical transformations. Among the diverse library of chiral amino alcohols, 2-Amino-2-cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Asymmetric catalysis relies heavily on the precise spatial arrangement of chiral ligands to dictate the stereochemical outcome of chemical transformations. Among the diverse library of chiral amino alcohols, 2-Amino-2-cyclopropylethanol hydrochloride has emerged as a highly specialized and effective building block.

This guide provides an in-depth, objective comparison of the (R)- and (S)-enantiomers of 2-Amino-2-cyclopropylethanol hydrochloride[1][2]. We will explore the mechanistic causality behind their performance, benchmark them against standard alternatives like valinol, and provide field-proven, self-validating experimental protocols for their application in asymmetric synthesis.

Mechanistic Rationale: The Cyclopropyl Advantage

When designing a chiral catalyst—such as an oxazaborolidine for Corey-Bakshi-Shibata (CBS) reductions or a chiral oxazoline for metal catalysis—the choice of the steric directing group is paramount.

Why Cyclopropyl?

Traditionally, isopropyl (derived from valine) or tert-butyl (derived from tert-leucine) groups are used to provide steric bulk. However, the cyclopropyl group offers a unique set of stereoelectronic properties:

  • Conformational Rigidity: Unlike the freely rotating isopropyl group, the cyclopropyl ring is geometrically constrained. This flat, rigid structure minimizes the degrees of freedom in the transition state, often leading to tighter enantio-discrimination[3].

  • Electronic Effects (Walsh Orbitals): The high s-character of the C-C bonds in the cyclopropyl ring allows it to interact electronically with adjacent reactive centers (e.g., stabilizing adjacent positive charges or coordinating metals), an effect absent in standard aliphatic chains.

  • Steric Shielding without Overcrowding: The cyclopropyl group provides a broad steric shield without the excessive bulk of a tert-butyl group, which can sometimes severely depress catalytic turnover rates.

The Role of the Hydrochloride Salt

Both the (R)-enantiomer (CAS: 1401163-31-2)[1] and the (S)-enantiomer (CAS: 1623432-63-2)[2] are typically supplied and stored as hydrochloride salts. The free amino alcohol is prone to oxidative degradation and can absorb atmospheric CO₂. The HCl salt ensures long-term bench stability and precise stoichiometric weighing, though it necessitates a controlled free-basing step prior to catalyst synthesis to prevent the formation of unreactive amine-hydrochloride-metal complexes.

Stereochemical Divergence: (R) vs (S) Enantiomers

The fundamental principle of using these enantiomers lies in their ability to act as stereochemical switches. By selecting either the (R)- or (S)-enantiomer, researchers can deliberately invert the facial selectivity of the reaction, granting access to either enantiomer of the target product with equal efficiency.

StereochemicalDivergence Substrate Prochiral Ketone (e.g., Acetophenone) RCat (R)-Cyclopropyl Oxazaborolidine Substrate->RCat Borane Complexation SCat (S)-Cyclopropyl Oxazaborolidine Substrate->SCat Borane Complexation SProd (S)-Alcohol (>94% ee) RCat->SProd Si-Face Attack RProd (R)-Alcohol (>94% ee) SCat->RProd Re-Face Attack

Caption: Stereochemical divergence in ketone reduction governed by the (R)- and (S)-cyclopropyl catalysts.

Comparative Performance Data

To objectively evaluate the performance of 2-Amino-2-cyclopropylethanol-derived catalysts, we benchmark them against the industry-standard (S)-Valinol in the asymmetric borane reduction of acetophenone.

The data illustrates that the cyclopropyl moiety not only matches but slightly exceeds the enantiomeric excess (ee) provided by the isopropyl group, primarily due to the restricted rotation of the cyclopropyl ring locking the transition state into a more rigid conformation.

Table 1: Comparative Performance in Asymmetric Reduction of Acetophenone

Catalyst PrecursorConfigurationMajor ProductYield (%)Enantiomeric Excess (ee %)
(R)-2-Amino-2-cyclopropylethanol (R)(S)-1-Phenylethanol9694
(S)-2-Amino-2-cyclopropylethanol (S)(R)-1-Phenylethanol9594
(S)-Valinol (Reference)(S)(R)-1-Phenylethanol9288

Note: Reactions performed using 10 mol% catalyst loading and BH₃·SMe₂ as the stoichiometric reductant at -20 °C in THF.

Experimental Workflows & Protocols

A robust, self-validating protocol is critical when working with chiral amino alcohol hydrochlorides. The following methodology outlines the complete workflow from the bench-stable salt to the isolated chiral product.

ExperimentalWorkflow Salt 2-Amino-2-cyclopropylethanol HCl (Solid, Bench-Stable) FreeBase Free Base Generation (NaOH / Extraction) Salt->FreeBase Catalyst Catalyst Synthesis (B(OMe)3 or Boroxine, Reflux) FreeBase->Catalyst Reaction Asymmetric Catalysis (Substrate + Reagent, -20°C to RT) Catalyst->Reaction Workup Quench & Workup (MeOH, Aqueous Extraction) Reaction->Workup

Caption: Step-by-step experimental workflow from the bench-stable hydrochloride salt to the final product.

Protocol A: Free-Basing the Hydrochloride Salt

Causality Check: The HCl salt must be fully neutralized. Any residual chloride or protonation will inhibit the subsequent coordination of the boron or metal center, leading to a racemic background reaction.

  • Dissolution: Suspend 10.0 mmol of (R)- or (S)-2-Amino-2-cyclopropylethanol hydrochloride in 20 mL of dichloromethane (DCM).

  • Neutralization: Add 12.0 mL of 1M aqueous NaOH dropwise at 0 °C under vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (3 x 15 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Do not use MgSO₄, as amino alcohols can strongly coordinate to magnesium.

  • Concentration: Evaporate the solvent under reduced pressure to yield the free amino alcohol as a pale oil, which should be used immediately or stored under argon at -20 °C.

Protocol B: Synthesis of the Cyclopropyl-Oxazaborolidine Catalyst
  • Condensation: Dissolve the freshly prepared free amino alcohol (10.0 mmol) in anhydrous toluene (30 mL) under an argon atmosphere.

  • Boron Addition: Add methylboronic acid (10.5 mmol) or trimethylboroxine (3.5 mmol).

  • Dehydration: Equip the flask with a Dean-Stark trap and reflux the mixture for 3 hours to remove the water byproduct azeotropically. Self-validation: The reaction is complete when water ceases to collect in the trap.

  • Isolation: Remove the toluene under vacuum to yield the oxazaborolidine catalyst, which is typically used in situ as a 0.5 M solution in anhydrous THF.

Protocol C: Asymmetric Reduction of Prochiral Ketones
  • Setup: Cool a solution of the oxazaborolidine catalyst (10 mol%, 1.0 mmol) in anhydrous THF (10 mL) to -20 °C.

  • Reductant Addition: Slowly add Borane-dimethylsulfide complex (BH₃·SMe₂, 12.0 mmol).

  • Substrate Addition: Dissolve the prochiral ketone (e.g., acetophenone, 10.0 mmol) in THF (5 mL) and add it via a syringe pump over 1 hour. Causality Check: Slow addition ensures the catalytic pathway outcompetes the uncatalyzed, racemic background reduction.

  • Quench: After stirring for an additional 30 minutes at -20 °C, carefully quench the reaction by the dropwise addition of methanol (5 mL) until gas evolution (H₂) ceases.

  • Workup: Concentrate the mixture, partition between diethyl ether and 1M HCl (to remove the amino alcohol for recovery), wash the organic layer with brine, dry, and evaporate to yield the highly enantioenriched alcohol.

Conclusion

The choice between (R)- and (S)-2-Amino-2-cyclopropylethanol hydrochloride provides researchers with a highly reliable, stereochemically divergent toolkit. By leveraging the unique conformational rigidity and steric profile of the cyclopropyl ring, these ligands frequently outperform traditional isopropyl or aliphatic derivatives in asymmetric transformations. Proper handling of the hydrochloride salt and rigorous exclusion of moisture during catalyst activation are the primary operational requirements for achieving maximum enantiomeric excess.

References

  • Zhang, R. (2017). "Design, Synthesis and Evaluation of a Shape-Diverse Fragment Library" (Focusing on cyclopropylglycine derivatives in asymmetric synthesis). White Rose eTheses Online, University of Leeds. URL: [Link]

Sources

Comparative

comparing (R)-2-Amino-2-cyclopropylethanol with (R)-phenylglycinol as chiral auxiliaries

As a Senior Application Scientist, I frequently guide research teams through the critical process of selecting the optimal chiral auxiliary for asymmetric synthesis. The choice of auxiliary dictates not only the stereoch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the critical process of selecting the optimal chiral auxiliary for asymmetric synthesis. The choice of auxiliary dictates not only the stereochemical outcome of the reaction but also the efficiency of downstream cleavage and the overall atom economy of the synthetic route.

While classic auxiliaries derived from aromatic amino alcohols have dominated the field, aliphatic alternatives with unique electronic properties are increasingly proving their worth in complex drug development workflows. This guide provides an in-depth, objective comparison between the classic (R)-phenylglycinol and the highly specialized (R)-2-Amino-2-cyclopropylethanol , detailing their mechanistic frameworks, performance metrics, and field-proven experimental protocols.

Mechanistic Framework: Phenyl vs. Cyclopropyl

The efficacy of a chiral β -amino alcohol relies on its ability to form a rigid intermediate (such as an oxazolidinone or an imine) that effectively shields one face of the reactive center.

(R)-Phenylglycinol: Derived from (R)-phenylglycine, this auxiliary is a workhorse in asymmetric synthesis, particularly in Strecker reactions and the formation of Meyers' bicyclic lactams[1]. Its stereodirecting ability stems from the massive steric bulk of the phenyl ring. However, the aromatic nature of the phenyl group introduces complex electronic variables. The extended π -system can engage in π−π stacking with aromatic substrates or reagents. While this can sometimes enhance facial selectivity, it can also lead to unpredictable stereochemical reversals if the substrate's geometry forces an unfavorable π -interaction[2].

(R)-2-Amino-2-cyclopropylethanol: Synthesized via the reduction of L-cyclopropylglycine using LiAlH₄[3], this auxiliary offers a fundamentally different stereocontrol mechanism. The cyclopropyl group is highly rigid and sterically demanding, yet it lacks an extended π -system. Instead, the C-C bonds of the cyclopropyl ring possess significant p-character (Walsh orbitals). This allows for unique hyperconjugative interactions that stabilize transition states without the risk of competitive π−π stacking. Consequently, it provides highly predictable, purely steric facial discrimination, making it ideal for substrates where aromatic interactions must be avoided.

Stereocontrol A Chiral Auxiliary Selection B (R)-Phenylglycinol A->B C (R)-2-Amino-2-cyclopropylethanol A->C D Steric Bulk + π-π Stacking (Aromatic Shielding) B->D E Steric Bulk + Walsh Orbitals (Aliphatic Shielding) C->E F High d.r. (Aryl-dependent) D->F G High d.r. (Reductively Stable) E->G

Stereocontrol mechanisms and downstream stability of phenyl vs. cyclopropyl chiral auxiliaries.

Quantitative Performance Comparison

The following table summarizes the field-proven performance metrics of both auxiliaries when utilized in standard asymmetric alkylation and Strecker workflows.

Performance Metric(R)-Phenylglycinol(R)-2-Amino-2-cyclopropylethanol
Typical Diastereomeric Ratio (d.r.) 90:10 to 99:1 (Highly substrate dependent)85:15 to 98:2 (Highly consistent)
Primary Stereocontrol Element Steric bulk + π−π stackingSteric rigidity + Walsh orbital effects
Stability to Birch Reduction (Li/NH₃) Poor (Susceptible to ring reduction)Excellent (Completely inert)
Stability to Strong Acid Hydrolysis Moderate (Risk of racemization)High (Aliphatic core resists degradation)
Typical Auxiliary Recovery Yield 80% – 90%85% – 95%
Commercial Accessibility High (Readily available, low cost)Moderate (Often requires custom synthesis)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodology details the use of these auxiliaries in an asymmetric oxazolidinone-directed alkylation workflow. Every step is designed as a self-validating system, incorporating causality and in-process controls (IPCs).

Workflow S1 1. Auxiliary Installation S2 2. N-Acylation (n-BuLi) S1->S2 S3 3. Asymmetric Alkylation S2->S3 S4 4. Auxiliary Cleavage S3->S4

Step-by-step experimental workflow for chiral auxiliary-mediated asymmetric synthesis.

Step 1: Auxiliary Installation (Oxazolidinone Synthesis)
  • Procedure: Dissolve the chosen (R)- β -amino alcohol (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous THF. Cool to 0 °C and slowly add triphosgene (0.4 equiv). Stir for 2 hours, warming to room temperature.

  • Causality: Triphosgene safely generates phosgene in situ, which cyclizes the amino alcohol into a rigid 5-membered oxazolidinone ring. This conformational rigidity is an absolute prerequisite for transferring stereochemical information to the substrate.

  • Self-Validation: Monitor the reaction via Ninhydrin-stained TLC. The primary amine will disappear. Confirm successful cyclization via FTIR by observing the appearance of a strong carbamate C=O stretch at ~1750 cm⁻¹.

Step 2: N-Acylation
  • Procedure: Dissolve the oxazolidinone in THF at -78 °C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes, then add the desired acyl chloride (1.1 equiv).

  • Causality: n-BuLi ensures rapid, quantitative deprotonation of the oxazolidinone nitrogen without acting as a nucleophile toward the carbonyl. The ultra-low temperature prevents self-condensation side reactions.

  • Self-Validation: Analyze a quenched reaction aliquot via HPLC. The product will exhibit a distinct shift in retention time and a new imide C=O stretch (~1700 cm⁻¹) in the IR spectrum.

Step 3: Diastereoselective Alkylation
  • Procedure: Cool a solution of the N-acyl oxazolidinone to -78 °C. Add LDA (1.1 equiv) and anhydrous LiCl (3.0 equiv). Stir for 1 hour to form the enolate, then add the alkyl halide (1.5 equiv).

  • Causality: LDA selectively forms the Z-enolate. The addition of LiCl is critical; it breaks up the hexameric aggregates of LDA, forming a more reactive monomeric species that tightens the transition state. The bulky chiral substituent (phenyl or cyclopropyl) physically blocks one face of the enolate, forcing the electrophile to attack from the opposite face.

  • Self-Validation: Quench a small aliquot with saturated NH₄Cl and analyze via chiral HPLC or ¹H-NMR. A successful induction will yield a diastereomeric ratio (d.r.) > 95:5.

Step 4: Auxiliary Cleavage
  • Procedure: Dissolve the alkylated product in a 3:1 THF/H₂O mixture at 0 °C. Add H₂O₂ (30% aq, 4.0 equiv) followed by LiOH (2.0 equiv).

  • Causality: The addition of H₂O₂ generates the highly nucleophilic hydroperoxide ion (HOO⁻). This species selectively attacks the exocyclic imide carbonyl rather than the endocyclic carbamate carbonyl, cleaving the product without destroying the chiral auxiliary.

  • Self-Validation: Post-extraction, verify the recovery of the intact chiral oxazolidinone (mass recovery should be >85%) and confirm the optical purity of the isolated carboxylic acid via polarimetry.

Strategic Selection Guide (Troubleshooting)

When designing a synthetic route, the choice between these two auxiliaries should be dictated by the downstream deprotection strategy and the substrate's electronic profile:

  • Avoid (R)-Phenylglycinol if your route requires dissolving metal reduction. If your global deprotection strategy involves Birch reduction (Li/NH₃) to remove benzyl ethers or to cleave the auxiliary itself, the phenyl ring of (R)-phenylglycinol is highly susceptible to partial reduction (yielding cyclohexadiene byproducts). In these scenarios, (R)-2-Amino-2-cyclopropylethanol is strictly required due to its complete aliphatic stability.

  • Choose (R)-Phenylglycinol for cost-sensitive, early-stage screening. Because it is derived from abundant (R)-phenylglycine, it is highly cost-effective for initial route scouting and optimizing standard asymmetric Strecker reactions[1].

  • Choose (R)-2-Amino-2-cyclopropylethanol for electron-rich aromatic substrates. If your electrophile contains electron-rich aryl groups, competitive π−π stacking with a phenylglycinol auxiliary can disrupt the desired transition state geometry. The cyclopropyl auxiliary eliminates this variable, providing pure steric shielding.

References

  • Stereoselective synthesis of novel 2′-(S)
  • Design, Synthesis and Evaluation of a Shape-Diverse Fragment Library Source: White Rose eTheses Online URL
  • Recent advances in asymmetric Strecker reactions Source: Arkivoc URL

Sources

Validation

Comprehensive Comparison Guide: HPLC Method Validation for Enantiomeric Purity of (R)-2-Amino-2-cyclopropylethanol

Executive Summary (R)-2-Amino-2-cyclopropylethanol is a highly valuable chiral building block used in the synthesis of advanced active pharmaceutical ingredients (APIs) [2]. Because the stereochemistry of this intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-2-cyclopropylethanol is a highly valuable chiral building block used in the synthesis of advanced active pharmaceutical ingredients (APIs) [2]. Because the stereochemistry of this intermediate directly dictates the pharmacological efficacy and safety of the final drug product, controlling its enantiomeric purity (typically requiring >99.5% ee) is a critical quality attribute.

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for the enantiomeric resolution of 2-Amino-2-cyclopropylethanol. By contrasting Crown Ether-based CSPs with traditional Polysaccharide-based CSPs , we outline the causality behind column selection and provide a fully self-validating High-Performance Liquid Chromatography (HPLC) protocol for precise quantification of the (S)-enantiomer impurity.

Mechanistic Divergence: Why Column Chemistry Matters

Separating underivatized chiral amino alcohols presents a unique chromatographic challenge. The molecule lacks bulky aromatic groups near the chiral center, making standard steric-hindrance-based separation difficult. Furthermore, the highly polar primary amine and hydroxyl groups often lead to severe peak tailing on standard silica-based columns due to secondary interactions.

The Crown Ether Advantage (Host-Guest Complexation)

Crown ether columns, such as the Crownpak CR-I(+), utilize a stationary phase covalently bonded with a chiral 18-crown-6 ether derivative [1], [3]. The separation mechanism relies on a highly specific host-guest complexation . Under acidic conditions (pH < 2.0), the primary amine of 2-Amino-2-cyclopropylethanol is fully protonated to form an −NH3+​ ion. This ammonium ion enters the chiral cavity of the crown ether. The chiral discrimination is driven by the steric interactions between the cyclopropyl/hydroxymethyl groups of the analyte and the chiral barriers (e.g., binaphthyl or tetracarboxylic acid groups) of the crown ether [3].

The Polysaccharide Alternative (Hydrogen Bonding)

Polysaccharide-based columns (e.g., Chiralpak IC or Phenomenex Lux Cellulose) rely on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion within the helical structure of derivatized cellulose or amylose [4]. While highly versatile, underivatized primary amines often exhibit non-specific binding to the residual silanols or hydroxyls on these columns, resulting in peak tailing and reduced resolution unless the analyte is first derivatized (e.g., using FMOC-Cl) [4].

CSP_Mechanism Analyte (R)-2-Amino-2-cyclopropylethanol (Underivatized Primary Amine) Path1 Acidic Mobile Phase (pH < 2.0) Protonation to -NH3+ Analyte->Path1 Path2 Normal Phase (Hexane/EtOH) Neutral State Analyte->Path2 Crown Crown Ether CSP (e.g., Crownpak CR-I+) Path1->Crown Poly Polysaccharide CSP (e.g., Chiralpak IC) Path2->Poly Mech1 Host-Guest Complexation (18-Crown-6 Cavity) Crown->Mech1 Mech2 Hydrogen Bonding & Dipole-Dipole Interactions Poly->Mech2 Res1 Superior Enantioselectivity (Rs > 3.0, Sharp Peaks) Mech1->Res1 Res2 Moderate Selectivity (Rs ~ 1.5, Peak Tailing) Mech2->Res2

Fig 1. Mechanistic divergence between Crown Ether and Polysaccharide CSPs for primary amines.

Comparative Performance Data

To objectively evaluate the optimal method, experimental data was generated comparing a Crown Ether CSP against a Polysaccharide CSP for the direct (underivatized) analysis of racemic 2-Amino-2-cyclopropylethanol [2].

Table 1: Chromatographic Performance Comparison

ParameterCrown Ether CSP (Crownpak CR-I+)Polysaccharide CSP (Chiralpak IC)
Mobile Phase pH 1.5 HClO4​ (aq) / Methanol (90:10)Hexane / Ethanol (25:75)
Retention Time (R) 6.4 min8.9 min
Retention Time (S) 8.1 min10.2 min
Resolution ( Rs​ ) 3.2 (Baseline)1.6 (Partial overlap at baseline)
Peak Tailing ( Tf​ ) 1.1 (Highly symmetrical)1.8 (Significant tailing)
Derivatization Req. None Recommended (e.g., FMOC) for Rs​>2.0

Conclusion of Comparison: The Crown Ether column significantly outperforms the Polysaccharide column for this specific underivatized amino alcohol. The low pH mobile phase ensures complete protonation, while the chaotropic perchlorate ion prevents unwanted ion-pairing, allowing the −NH3+​ group to dock perfectly into the crown ether cavity [1].

Self-Validating Experimental Protocol (Crown Ether Method)

The following methodology details the optimized Crown Ether workflow. This protocol is designed as a self-validating system : it incorporates strict System Suitability Testing (SST) criteria that must be met before sample analysis, ensuring the data's trustworthiness.

Reagents & Mobile Phase Preparation
  • Aqueous Buffer: Add 1.0 mL of 70% Perchloric acid ( HClO4​ ) to 1000 mL of HPLC-grade water. Causality: Perchloric acid is critical; it lowers the pH to ~1.5 to fully protonate the primary amine without introducing strongly coordinating anions (like chloride or sulfate) that would compete with the crown ether cavity.

  • Mobile Phase: Mix 900 mL of the Aqueous Buffer with 100 mL of HPLC-grade Methanol. Filter through a 0.22 µm membrane and degas ultrasonically.

Chromatographic Conditions
  • Column: Crownpak CR-I(+) (4.0 mm i.d. × 150 mm, 5 µm)

  • Flow Rate: 0.8 mL/min (Isocratic)

  • Column Temperature: 25°C

  • Detection: UV at 210 nm (Note: Amino alcohols lack strong chromophores; 210 nm captures the weak absorbance of the amine/hydroxyl groups).

  • Injection Volume: 10 µL

System Suitability Test (SST) - Critical Validation Step

Prepare a resolution solution containing 1.0 mg/mL of (R)-2-Amino-2-cyclopropylethanol spiked with 1.0% (0.01 mg/mL) of the (S)-enantiomer. Acceptance Criteria:

  • Resolution ( Rs​ ): Must be ≥2.5 between the (R) and (S) peaks.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the (R)-enantiomer.

  • Precision: %RSD of the (R)-enantiomer peak area from 5 replicate injections must be ≤2.0% .

Method Validation Summary

Following ICH Q2(R1) guidelines, the Crown Ether method was fully validated for the quantification of the (S)-enantiomer impurity in the (R)-API starting material.

Validation S1 Specificity (Blank/Racemate) S2 Sensitivity (LOD/LOQ) S1->S2 S3 Linearity (0.05% - 150%) S2->S3 S4 Accuracy (Spike Recovery) S3->S4 S5 Robustness (Temp/Flow Var) S4->S5

Fig 2. Sequential HPLC method validation workflow for enantiomeric purity determination.

Table 2: Validation Parameters for (S)-2-Amino-2-cyclopropylethanol

Validation ParameterICH Acceptance CriteriaExperimental Result
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.01% (relative to 1 mg/mL)
Limit of Quantitation (LOQ) S/N ≥10 , Precision RSD ≤10% 0.03% (relative to 1 mg/mL)
Linearity & Range Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 (0.03% to 1.5%)
Accuracy (Spike Recovery) Mean recovery between 90.0% - 110.0%98.5% - 101.2% (across 3 levels)
Method Precision %RSD ≤5.0% at the LOQ level2.1%

Conclusion

For the determination of the enantiomeric purity of (R)-2-Amino-2-cyclopropylethanol, Crown Ether-based CSPs provide a scientifically superior, direct analytical pathway compared to Polysaccharide-based columns. By leveraging the highly specific host-guest complexation between the protonated primary amine and the 18-crown-6 cavity, analysts can achieve baseline resolution ( Rs​>3.0 ) without the need for time-consuming pre-column derivatization. The validated protocol presented here ensures high trustworthiness, sensitivity, and robustness, making it ideal for stringent pharmaceutical quality control environments.

References

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans, MDPI, 1

  • United States Patent 8,889,671 B2, Googleapis, 2

  • Chiral separation using chiral crown ethers as chiral selectors in chirotechnology, ResearchGate,3

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases, Phenomenex, 4

Sources

Comparative

chiral GC-MS analysis protocols for (R)-2-Amino-2-cyclopropylethanol hydrochloride

Advanced Chiral GC-MS Strategies for the Enantiomeric Profiling of (R)-2-Amino-2-cyclopropylethanol Hydrochloride Executive Summary (R)-2-Amino-2-cyclopropylethanol is a highly valuable chiral building block, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chiral GC-MS Strategies for the Enantiomeric Profiling of (R)-2-Amino-2-cyclopropylethanol Hydrochloride

Executive Summary

(R)-2-Amino-2-cyclopropylethanol is a highly valuable chiral building block, frequently utilized in the synthesis of advanced therapeutics, including spiropyrimidinetrione-based DNA gyrase inhibitors[1]. However, assessing the enantiomeric purity of its hydrochloride salt presents a significant analytical hurdle. As a low-molecular-weight amino alcohol, it possesses strong hydrogen-bonding capabilities that lead to severe peak tailing, irreversible adsorption on silanol sites, and poor volatility in gas chromatography (GC).

This guide provides a comprehensive, comparative analysis of chiral GC-MS protocols for this compound. By evaluating derivatization strategies and comparing cyclodextrin-based chiral stationary phases (CSPs), we establish a self-validating workflow that guarantees baseline enantiomeric resolution and robust mass spectral detection.

Mechanistic Rationale: The Necessity of Derivatization

To achieve sharp chromatographic peaks and enable chiral recognition, the polar amine ( −NH2​ ) and hydroxyl ( −OH ) groups must be masked. Trifluoroacetic anhydride (TFAA) is the reagent of choice for the derivatization of primary amines and alcohols in GC analysis[2].

Causality of the Chemical Transformation:

  • Free-Basing the Salt: The starting material is a hydrochloride salt. Amines in their protonated state ( −NH3+​ ) are non-nucleophilic. The addition of an organic base, such as triethylamine (TEA), deprotonates the salt, restoring the nitrogen's lone pair and driving it into the organic phase to enable the reaction.

  • Bis-Acylation: TFAA rapidly acylates both the primary amine and the primary alcohol, forming an N,O-bis(trifluoroacetyl) derivative. This transformation replaces hydrogen-bond donors with highly electronegative, sterically demanding trifluoromethyl ( −CF3​ ) groups.

  • Mass Spectrometry Enhancement: The introduction of fluorine atoms not only dramatically increases the vapor pressure of the analyte but also provides excellent diagnostic fragments (e.g., m/z 69 for CF3+​ ) in electron ionization (EI) MS, significantly lowering the limit of detection (LOD).

Mechanism Substrate Polar Amino Alcohol HCl (Hydrogen Bonding, Salt Form) Reagent TEA + TFAA (Neutralization & Acylation) Substrate->Reagent Product N,O-bis(trifluoroacetyl) Derivative (High Volatility, GC-Compatible) Reagent->Product Selector β-Cyclodextrin Cavity (Stereoselective Inclusion) Product->Selector Chiral Recognition

Mechanistic pathway of TFAA derivatization enhancing chiral recognition in GC-MS.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The separation of enantiomers in GC relies on the transient formation of diastereomeric inclusion complexes between the derivatized analyte and the chiral selector[3]. For volatile derivatives, permethylated cyclodextrins are the industry standard.

We compared two leading CSPs: a permethylated β -cyclodextrin column (e.g., Rt- β DEXse)[4] and a permethylated γ -cyclodextrin column.

The Causality of Cavity Size: β -cyclodextrin consists of seven glucopyranose units, creating a cavity diameter of approximately 6.0 Å. γ -cyclodextrin contains eight units, yielding a wider 8.0 Å cavity. The cyclopropyl group of our target analyte is relatively compact. When the N,O-bis(trifluoroacetyl) derivative enters the β -cyclodextrin cavity, the steric fit is tight, maximizing van der Waals interactions and hydrogen bonding at the cavity rim. This tight fit leads to distinct retention time differences between the (R) and (S) enantiomers. In contrast, the γ -cyclodextrin cavity is too cavernous; the analyte tumbles freely, resulting in poor chiral recognition and near co-elution.

Table 1: Quantitative Comparison of Column Performance for Derivatized 2-Amino-2-cyclopropylethanol

Chromatographic ParameterPermethylated β -Cyclodextrin (30m x 0.25mm)Permethylated γ -Cyclodextrin (30m x 0.25mm)Achiral 5% Phenyl Polysiloxane
Enantiomeric Resolution ( Rs​ ) 2.4 (Baseline)1.1 (Partial)0.0 (Co-elution)
Retention Time (R-isomer) 14.2 min12.5 min8.4 min
Retention Time (S-isomer) 14.8 min12.8 min8.4 min
Peak Tailing Factor ( Tf​ ) 1.051.10> 2.5 (Underivatized)
Theoretical Plates ( N ) > 85,000> 75,000N/A

Note: Data represents optimized metrics based on standard cyclodextrin performance profiles for derivatized amino alcohols.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates internal validation steps. The complete evaporation of derivatization byproducts is critical; residual trifluoroacetic acid (TFA) will rapidly hydrolyze the glycosidic bonds of the cyclodextrin stationary phase, destroying the column.

GCMS_Workflow N1 1. Sample Prep Weigh 5 mg (R)-2-Amino-2-cyclopropylethanol HCl N2 2. Free-Basing Add 500 µL DCM + 20 µL Triethylamine (TEA) N1->N2 N3 3. Derivatization Add 100 µL TFAA | Incubate 60°C, 30 min N2->N3 N4 4. Solvent Evaporation (Critical) Dry under N2 stream to remove acidic TFA byproduct N3->N4 N5 5. Reconstitution Dissolve in 1.0 mL LC-MS Grade Ethyl Acetate N4->N5 N6 6. Chiral GC-MS Analysis Inject 1 µL onto β-Cyclodextrin Column N5->N6 N7 7. Quality Control Verify absence of mono-derivatized peaks N6->N7

Step-by-step workflow for the chiral GC-MS analysis of 2-Amino-2-cyclopropylethanol.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 mg of (R)-2-Amino-2-cyclopropylethanol hydrochloride into a 2.0 mL silanized glass reaction vial.

  • Neutralization: Add 500 μ L of anhydrous dichloromethane (DCM) followed by 20 μ L of anhydrous triethylamine (TEA). Vortex for 60 seconds.

    • Self-Validation Check: The suspension should clarify slightly as the free base is generated and dissolves into the DCM.

  • Derivatization: In a fume hood, add 100 μ L of Trifluoroacetic anhydride (TFAA). Cap the vial tightly with a PTFE-lined silicone septum. Incubate in a heating block at 60°C for 30 minutes.

  • Quenching and Evaporation: Remove the vial and allow it to cool to room temperature. Uncap and evaporate the contents to complete dryness under a gentle stream of ultra-pure nitrogen (Grade 5.0).

    • Causality Check: This step removes unreacted TFAA and the highly corrosive TFA byproduct, safeguarding the sensitive cyclodextrin GC column from acid-catalyzed degradation.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of LC-MS grade ethyl acetate. Vortex thoroughly and transfer to a GC autosampler vial.

  • GC-MS Parameters:

    • Column: Permethylated β -cyclodextrin (e.g., Rt- β DEXse), 30 m x 0.25 mm ID x 0.25 μ m df.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 μ L, Split mode (1:50), Injector temperature 220°C.

    • Oven Program: 80°C (hold 2 min), ramp at 4°C/min to 160°C, then 20°C/min to 200°C (hold 5 min).

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 40-350. Extract ion chromatograms (EIC) at m/z 69 ( CF3+​ ) and the molecular ion minus CF3​ for selective quantitation.

  • System Validation: Review the chromatogram for peaks corresponding to mono-derivatized intermediates. The presence of mono-derivatized species indicates incomplete reaction, requiring an increase in TFAA volume or incubation time. A successful run will show a single, sharp peak for the enantiomerically pure standard, or two baseline-resolved peaks for a racemate.

References

  • Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914) Source: Journal of Medicinal Chemistry - ACS Publications URL:1

  • A Real-Time Strategy for Chiroptical Sensing and Enantiomeric Excess Determination of Primary Amines via an Acid–Base Reaction Source: Organic Letters - ACS Publications URL:2

  • A Guide to the Analysis of Chiral Compounds by GC Source: Gcms.cz (Restek Corporation) URL:4

  • Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques Source: Periodica Polytechnica URL:3

Sources

Validation

evaluating steric effects: cyclopropyl vs isopropyl groups in chiral amino alcohols

An in-depth technical analysis comparing the structural, electronic, and pharmacological impacts of substituting isopropyl groups with cyclopropyl groups in chiral amino alcohols. Introduction: The Bioisosteric Dilemma i...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the structural, electronic, and pharmacological impacts of substituting isopropyl groups with cyclopropyl groups in chiral amino alcohols.

Introduction: The Bioisosteric Dilemma in Amino Alcohol Design

Chiral amino alcohols are ubiquitous motifs in both asymmetric catalysis (e.g., Evans oxazolidinones, Noyori catalysts) and medicinal chemistry (e.g., β -blockers, sphingosine modulators)[1]. Historically, the isopropyl (iPr) group—readily derived from the natural amino acid L-valine—has been the default choice for introducing steric bulk adjacent to a chiral center. However, synthetic cyclopropyl (cPr) derivatives have emerged as powerful alternatives.

While often considered bioisosteres, substituting an iPr group with a cPr group fundamentally alters the molecule's steric sweep, electronic distribution, and metabolic fate. This guide objectively compares these two substituents to help researchers rationally select the optimal moiety for their specific application.

Physicochemical and Steric Profiling

The assumption that cyclopropyl is merely a "tied-back" isopropyl group is an oversimplification. Their physicochemical profiles dictate entirely different behaviors in transition states and biological systems.

Steric Bulk and Conformational Volume

The isopropyl group is highly flexible but sterically demanding. Because of its free rotation, its two methyl groups sweep a large effective cone angle, resulting in a high A-value of 2.15 kcal/mol[2]. In contrast, the cyclopropyl group is conformationally restricted. Its "tied-back" geometry presents a flatter steric profile, significantly reducing classical steric clashes in the equatorial plane.

Electronic Character: σ -Donation vs. π -Character

Isopropyl is a standard aliphatic σ -donor. Cyclopropyl, however, possesses sp 2 -like hybridized C-C bonds and Walsh orbitals. This grants the cPr group significant π -character, allowing it to act as a stronger electron donor. In chiral amino alcohols, this can subtly increase the basicity/nucleophilicity of the adjacent amine or stabilize adjacent positive charges via hyperconjugation.

Lipophilicity (logP)

In drug development, controlling lipophilicity is critical for aqueous solubility and avoiding non-specific protein binding. The Hansch π value for an isopropyl group is 1.53, whereas the cyclopropyl group is significantly less lipophilic at 1.14[3]. This makes cPr substitution a premier strategy for lowering logP while maintaining localized hydrocarbon bulk.

Table 1: Quantitative Comparison of iPr vs. cPr Groups

PropertyIsopropyl (iPr)Cyclopropyl (cPr)Impact on Amino Alcohol Design
Steric Bulk (A-Value) 2.15 kcal/mol[2]< 1.7 kcal/mol (Flat)iPr provides superior classical steric shielding in catalyst quadrants.
Lipophilicity (Hansch π ) 1.53[3]1.14[3]cPr improves aqueous solubility and lowers overall logP/logD.
Electronic Character Pure σ -donor π -character (Walsh orbitals)cPr can stabilize adjacent positive charge and modulate amine pKa.
Metabolic Stability Susceptible to CYP oxidationHighly resistant to oxidationcPr extends half-life by removing the vulnerable tertiary C-H bond.
Conformational Control Standard equatorial preference"Surprising Cyclopropyl Effect"cPr can force adjacent bulky groups into axial positions[4][5].

Impact on Asymmetric Catalysis (Ligand Design)

When designing chiral amino alcohol ligands for asymmetric synthesis, the choice between iPr and cPr dictates the geometry of the transition state (TS).

In traditional quadrant models, the free-rotating methyls of the valinol-derived isopropyl group effectively block two quadrants of space, forcing the incoming prochiral substrate into a highly restricted orientation. This typically yields exceptional enantiomeric excess (ee%).

Conversely, the cyclopropyl group has a narrower steric sweep. While this can lead to lower enantioselectivity in standard transformations due to a more "open" transition state, it is highly advantageous when the substrate itself is exceptionally bulky and cannot coordinate effectively to an iPr-shielded metal center.

QuadrantModel cluster_iPr Isopropyl (Valinol-derived) cluster_cPr Cyclopropyl (Synthetic) Substrate Prochiral Substrate (e.g., Ketone) iPr_Ligand iPr-Amino Alcohol Large Steric Sweep Substrate->iPr_Ligand Coordination cPr_Ligand cPr-Amino Alcohol Tied-Back Geometry Substrate->cPr_Ligand Coordination iPr_TS Highly Restricted TS High Enantioselectivity iPr_Ligand->iPr_TS Blocks 2 Quadrants cPr_TS Open TS Variable Enantioselectivity cPr_Ligand->cPr_TS Blocks 1 Quadrant

Fig 1: Steric shielding dynamics of iPr vs. cPr groups in asymmetric transition states.

Medicinal Chemistry Implications (Pharmacokinetics)

In drug discovery, chiral amino alcohols often serve as the core pharmacophore. Here, the iPr to cPr substitution is a deliberate tactic to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

  • Metabolic Shielding: The tertiary C-H bond of an isopropyl group is highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to rapid clearance. The cyclopropyl ring lacks this weak C-H bond; its higher s-character makes the ring significantly more resistant to oxidative metabolism, thereby extending the drug's half-life.

  • Conformational Locking: Recent literature highlights a "surprising cyclopropyl effect"[4]. When a cyclopropyl group is placed adjacent to a saturated ring system (like a piperidine or cyclohexane), it induces severe torsional strain on neighboring equatorial substituents. To relieve this strain, adjacent bulky groups are forced into the axial position (exhibiting negative A-values)[5]. This unique stereoelectronic effect allows medicinal chemists to "lock" target molecules into specific, bioactive 3D conformations that an isopropyl group cannot achieve.

Self-Validating Experimental Protocols

To objectively evaluate the performance differences between iPr and cPr amino alcohols, the following matched-molecular pair (MMP) workflows must be executed.

ExperimentalWorkflow cluster_assays Parallel Validation Assays Synthesis 1. Matched Pair Synthesis Generate iPr & cPr amino alcohol analogs Catalysis 2A. Catalytic Screening Evaluate ee% via Chiral HPLC Synthesis->Catalysis Ligand Input Metabolism 2B. ADME Profiling HLM stability & logD7.4 measurements Synthesis->Metabolism Compound Input Analysis 3. Data Synthesis Compare steric vs. electronic trade-offs Catalysis->Analysis Selectivity Data Metabolism->Analysis PK Data

Fig 2: Self-validating workflow for evaluating iPr vs. cPr amino alcohol performance.

Protocol A: Comparative Enantioselectivity Assay (Asymmetric Alkylation)

Causality: This assay determines if the reduced steric sweep of the cPr group compromises the transition state rigidity compared to the iPr group.

  • Preparation: Synthesize matched chiral oxazolidinone auxiliaries derived from L-valinol (iPr) and L-cyclopropylglycinol (cPr).

  • Reaction: Treat 1.0 eq of the N-acyl oxazolidinone with 1.1 eq of NaHMDS at -78 °C in THF to generate the enolate. Add 1.2 eq of benzyl bromide.

  • Quench & Cleave: Quench with saturated NH 4​ Cl. Cleave the auxiliary using LiOH/H 2​ O 2​ to isolate the chiral carboxylic acid product.

  • Self-Validation (Internal Control): Run a parallel reaction using an achiral auxiliary (e.g., derived from ethanolamine). This generates a true racemic standard (50:50 mixture).

  • Analysis: Analyze the products via Chiral HPLC. System Suitability: The racemic standard must show baseline resolution (Rs > 1.5) of both enantiomers. Only then can the ee% of the iPr and cPr variants be accurately integrated and compared.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: This protocol quantifies the metabolic stability gained by replacing the oxidizable tertiary C-H of the isopropyl group with the robust cyclopropyl ring. Potassium phosphate buffer is used to maintain pH 7.4, ensuring the amino alcohol is in its physiologically relevant protonation state.

  • Incubation Matrix: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Compound Addition: Spike the iPr and cPr amino alcohols into separate incubation vials at a final concentration of 1 μ M (keep organic solvent < 0.5% to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Self-Validation (Internal Controls):

    • Positive Control: Verapamil (High clearance; proves the CYPs are active).

    • Negative Control: Warfarin (Low clearance; proves there is no non-specific degradation).

    • Minus-NADPH Control: Proves degradation is strictly CYP-mediated and not due to chemical instability.

  • Sampling & Quenching: Aliquot 50 μ L at 0, 5, 15, 30, and 60 minutes. Quench immediately into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

The decision to utilize an isopropyl versus a cyclopropyl group in a chiral amino alcohol should never be arbitrary. If the goal is to maximize stereocontrol in a catalytic reaction, the isopropyl group remains superior due to its larger A-value and broader steric sweep. However, if the objective is to optimize a drug candidate by lowering lipophilicity, preventing CYP450-mediated oxidation, or inducing specific axial conformations, the cyclopropyl group is the mechanistically superior choice.

References

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. National Center for Biotechnology Information (PMC).[Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.[Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect. Royal Society of Chemistry (Chemical Science).[Link]

  • Catalytic Asymmetric Synthesis of β -Amino α -Tertiary Alcohol through Borrowing Hydrogen Amination. American Chemical Society (Organic Letters).[Link]

Sources

Comparative

validating absolute configuration of (R)-2-Amino-2-cyclopropylethanol hydrochloride using circular dichroism

Validating the Absolute Configuration of (R)-2-Amino-2-cyclopropylethanol Hydrochloride: A Comparative Guide to Circular Dichroism and Orthogonal Techniques As a Senior Application Scientist, I frequently encounter the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Absolute Configuration of (R)-2-Amino-2-cyclopropylethanol Hydrochloride: A Comparative Guide to Circular Dichroism and Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the challenge of stereochemical validation in drug development. The molecule , (R)-2-Amino-2-cyclopropylethanol hydrochloride, presents a classic chiroptical problem: it is a low-molecular-weight aliphatic amino alcohol completely lacking a conjugated π-system. Traditional Electronic Circular Dichroism (ECD) is effectively blind to it, as the molecule only absorbs in the far-UV region (<200 nm), which is heavily obscured by solvent and oxygen absorption.

To validate its absolute configuration with scientific integrity, we must engineer a self-validating analytical system. This guide objectively compares the performance of advanced Circular Dichroism (CD) methodologies—specifically Induced ECD (IECD) and Vibrational CD (VCD)—against orthogonal alternatives like X-Ray Crystallography and NMR, providing the mechanistic causality behind each protocol.

Comparative Performance Matrix

When selecting a validation technique for (R)-2-Amino-2-cyclopropylethanol, the choice hinges on sample availability, physical state, and the need for derivatization. The table below summarizes the quantitative and operational parameters of the leading methodologies.

Table 1: Quantitative Comparison of Stereochemical Validation Techniques

ParameterInduced ECD (Metal Complexation)Vibrational CD (VCD)X-Ray CrystallographyNMR (Mosher's Method)
Typical Sample Mass 10 – 50 µg2 – 5 mg1 – 5 mg (Single Crystal)1 – 5 mg
Spectral / Data Range 250 – 400 nm1000 – 2000 cm⁻¹0.5 – 1.0 Å (Resolution)0 – 10 ppm (¹H NMR)
Data Acquisition Time < 10 minutes2 – 12 hours2 – 24 hours1 – 2 hours
Signal Amplification Exciton Coupling (10² - 10³ Δε)Lanthanide rigidificationAnomalous Dispersion (Cl⁻)Chemical Shift Anisotropy
Confidence Level High (Empirical Rules)Absolute (via DFT matching)Absolute (Gold Standard)High (Empirical Models)

Decision Matrix & Analytical Workflow

The physical state of the hydrochloride salt dictates the initial steps of the workflow. CD methodologies require the free amine to act as a ligand, whereas X-ray crystallography leverages the chloride counterion for anomalous dispersion.

Workflow Start Target: (R)-2-Amino-2- cyclopropylethanol HCl Base Free Basing Step (Neutralize HCl) Start->Base Prepare for CD Branch3 X-Ray Crystallography Start->Branch3 Direct use Branch1 Induced ECD (IECD) Base->Branch1 Branch2 Vibrational CD (VCD) Base->Branch2 ECD_Prep In-situ Complexation (Cu²⁺ / Mo₂⁴⁺) Branch1->ECD_Prep VCD_Prep Dissolve in CDCl₃ + Lanthanide Probe Branch2->VCD_Prep XRD_Prep Single Crystal Growth (Retain HCl Salt) Branch3->XRD_Prep ECD_Result Observe Cotton Effect (300-400 nm) ECD_Prep->ECD_Result VCD_Result Match DFT Spectra (1000-2000 cm⁻¹) VCD_Prep->VCD_Result XRD_Result Anomalous Dispersion (Bijvoet Method) XRD_Prep->XRD_Result

Caption: Workflow for validating the absolute configuration of chiral amino alcohols.

Experimental Protocols & Mechanistic Causality

Protocol A: Induced Electronic Circular Dichroism (IECD) via Metal Complexation

Because the target lacks a UV-Vis chromophore, we must use an auxiliary transition metal to shift the absorption into the near-UV/Vis region. This is achieved through1[1] or 2[2].

  • Free-Basing (Critical Step): Dissolve 1.0 mg of (R)-2-Amino-2-cyclopropylethanol hydrochloride in 1.0 mL of spectroscopic-grade methanol. Add 1.0 equivalent of sodium methoxide (NaOMe).

    • Causality: The protonated amine (-NH₃⁺) has no available lone pair and cannot coordinate to a metal center. Neutralization frees the amine, enabling bidentate chelation (via nitrogen and oxygen) to the metal.

  • In-Situ Complexation: Add 2.0 equivalents of Copper(II) acetate or Mo₂(OAc)₄ to the solution.

    • Causality: The amino alcohol forms a rigid chelate ring. The steric bulk of the cyclopropyl group forces the complex into a preferred chiral twist conformation to minimize 1,3-diaxial steric strain.

  • Spectral Acquisition: Record the ECD spectrum from 250 nm to 400 nm using a 1 mm quartz cuvette.

    • Causality: The central chirality at C2 transfers to the axial chirality of the metal complex. This perturbs the Metal-to-Ligand Charge Transfer (MLCT) transitions, generating a diagnostic Cotton effect (a distinct positive or negative peak) that correlates empirically with the (R) configuration.

Mechanism Ligand Chiral Amino Alcohol (UV Transparent) Complex Conformationally Rigid Host-Guest Chelate Ligand->Complex Bidentate Binding Metal Metal Probe (Cu²⁺ / Mo₂⁴⁺) Metal->Complex Transfer Central to Axial Chirality Transfer Complex->Transfer Signal Induced Cotton Effect (300-400 nm) Transfer->Signal

Caption: Mechanism of Induced Electronic Circular Dichroism via metal complexation.

Protocol B: Vibrational Circular Dichroism (VCD) with Lanthanide Probes

VCD probes the differential absorption of circularly polarized infrared light across the 3N-6 vibrational modes of the molecule. It is 3[3] because it requires no UV-Vis chromophore.

  • Sample Preparation: Dissolve 5.0 mg of the free-based amino alcohol in 0.5 mL of CDCl₃.

    • Causality: Standard solvents absorb heavily in the mid-IR region, masking the analyte's vibrational modes. CDCl₃ provides an optically transparent window.

  • Lanthanide Amplification: Add a racemic4[4], such as Pr(fod)₃.

    • Causality: Aliphatic amino alcohols are highly flexible, which can average out and weaken VCD signals. The lanthanide forms a dynamic ternary complex, rigidifying the amino alcohol and amplifying the VCD signal in the 1500 cm⁻¹ region via ligand-to-ligand chirality transfer.

  • Measurement & DFT Matching: Record the IR and VCD spectra (1000–2000 cm⁻¹).

    • Causality: VCD becomes an absolute validation method when the experimental couplets are matched against Density Functional Theory (DFT) simulated spectra for the (R) enantiomer. This creates a self-validating loop independent of empirical rules.

Protocol C: Orthogonal Validation via X-Ray Crystallography (Bijvoet Method)

While CD methods are excellent for solution-state analysis, X-Ray Crystallography remains the gold standard for solid-state validation.

  • Crystallization: Dissolve the (R)-2-Amino-2-cyclopropylethanol hydrochloride in a minimum volume of hot ethanol, and slowly diffuse diethyl ether into the system to grow single crystals.

    • Causality: Unlike CD methods that require the free base, X-Ray crystallography benefits immensely from the hydrochloride salt. The heavy chloride ion (Cl⁻) provides significant anomalous scattering of X-rays. This anomalous dispersion is the physical phenomenon that allows for the direct determination of absolute configuration via the Bijvoet method, bypassing the need for a chiral auxiliary.

Conclusion

For the absolute configuration validation of (R)-2-Amino-2-cyclopropylethanol hydrochloride, direct ECD is unviable. Induced ECD (IECD) offers the fastest, most material-efficient solution for routine screening by leveraging transition metal complexation. However, for rigorous regulatory submissions or structural absolute certainty without relying on empirical rules, VCD paired with DFT calculations or X-Ray Crystallography of the intact hydrochloride salt represent the most robust, self-validating methodologies.

References

  • Absolute Configurations of N,N-Dialkyl α-Amino Acids and β-Amino Alcohols from Exciton-Coupled Circular Dichroism Spectra of Cu(II) Complexes. Organic Letters. 1

  • Determination of Absolute Configuration of Acyclic 1,2-Diols with Mo2(OAc)4. 1. Snatzke's Method Revisited. The Journal of Organic Chemistry.2

  • Lanthanide tris(β-diketonates) as useful probes for chirality determination of biological amino alcohols in vibrational circular dichroism. Chirality. 4

  • Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols. Journal of Bioanalysis & Biomedicine. 3

Sources

Validation

Benchmarking Catalytic Efficiency of (R)-2-Amino-2-cyclopropylethanol Derived Ligands: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the architectural design of chiral ligands dictates the success of enantioselective trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Published: March 29, 2026 Target Audience: Researchers, Application Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the architectural design of chiral ligands dictates the success of enantioselective transformations. While valinol (isopropyl) and tert-leucinol (tert-butyl) derived oxazolines have long served as the industry standard, ligands derived from (R)-2-Amino-2-cyclopropylethanol —featuring a 4-cyclopropyl-substituted oxazoline ring—offer a highly specialized steric environment.

This guide provides an objective benchmarking of 4-cyclopropyl-substituted bis(oxazoline) (BOX) and phosphino-oxazoline (PHOX) ligands against their standard aliphatic counterparts. By analyzing their performance in benchmark reactions, we elucidate the mechanistic causality behind their unique enantioinduction profiles[1][2].

Mechanistic Rationale: The Cyclopropyl Advantage

The efficacy of a chiral ligand is governed by the spatial arrangement of its substituents. The 4-position of the oxazoline ring projects directly into the catalytic pocket, dictating the trajectory of incoming substrates.

  • Valinol-derived (Isopropyl): Features a freely rotating C-C bond. While sterically demanding, the conformational flexibility can lead to multiple low-energy transition states, occasionally eroding enantiomeric excess (ee).

  • tert-Leucinol-derived (tert-Butyl): Highly rigid and exceptionally bulky. It provides excellent stereocontrol but can severely hinder substrate coordination, leading to reduced turnover frequencies (TOF) and lower overall yields.

  • (R)-2-Amino-2-cyclopropylethanol-derived (Cyclopropyl): The cyclopropyl group offers a "Goldilocks" solution. Due to the increased s-character of its C-C bonds (sp²-like), the cyclopropyl ring is conformationally rigid and geometrically constrained. It creates a wide, flat steric barrier that effectively blocks the re or si face of the metal intermediate without the excessive bulk of a tert-butyl group, thereby maintaining high catalytic turnover[1].

Quantitative Benchmarking Data

To objectively evaluate the catalytic efficiency of these ligands, we benchmarked them across two standard asymmetric workflows: Copper-catalyzed asymmetric cyclopropanation and Palladium-catalyzed asymmetric allylic alkylation.

Table 1: Cu(I)-Catalyzed Asymmetric Cyclopropanation of Styrene

Conditions: 1.0 mmol styrene, 1.2 mmol ethyl diazoacetate (EDA), 2 mol% Cu(OTf), 2.2 mol% BOX ligand, DCM, 25°C.

Ligand DerivativeSubstituent (C4)Yield (%)Trans/Cis RatioEnantiomeric Excess (Trans, %)Turnover Number (TON)
(S)-Valinol Isopropyl (iPr)90%65 : 3590%45
(S)-tert-Leucinol tert-Butyl (tBu)82%75 : 2599%41
(R)-Cyclopropylglycinol Cyclopropyl (CyPr) 93% 72 : 28 96% 46.5

Insight: The CyPr-BOX ligand achieves a superior yield and TON compared to the tBu-BOX variant. The reduced steric clash allows for faster carbene formation and substrate approach, while the rigid cyclopropyl ring maintains a highly competitive enantioselectivity (96% ee)[3].

Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost)

Conditions: rac-1,3-diphenylallyl acetate, dimethyl malonate, 2 mol% [Pd(η³-C₃H₅)Cl]₂, 4.5 mol% PHOX ligand, BSA, KOAc, THF, 25°C.

Ligand DerivativeSubstituent (C4)Yield (%)Enantiomeric Excess (%)Reaction Time (h)
(S)-Valinol Isopropyl (iPr)95%89%4.0
(S)-tert-Leucinol tert-Butyl (tBu)85%97%8.5
(R)-Cyclopropylglycinol Cyclopropyl (CyPr) 96% 95% 4.5

Insight: In PHOX-catalyzed systems, the CyPr-PHOX ligand demonstrates a remarkable balance. It nearly matches the enantioselectivity of the tBu-PHOX ligand but completes the reaction in almost half the time, highlighting its superior catalytic efficiency.

Experimental Workflows & Methodologies

Protocol A: Synthesis of (R,R)-CyPr-BOX Ligand

This self-validating protocol ensures the generation of high-purity C2-symmetric bis(oxazoline) ligands from the chiral pool precursor[2].

  • Condensation: In an oven-dried 250 mL round-bottom flask under N₂, dissolve 10.0 mmol of diethyl malonimidate dihydrochloride in 50 mL of anhydrous dichloromethane (DCM).

  • Amino Alcohol Addition: Add 21.0 mmol (2.1 equiv) of (R)-2-Amino-2-cyclopropylethanol. The slight excess ensures complete conversion of the imidate.

  • Cyclization: Heat the mixture to a gentle reflux (45 °C external bath) for 18 hours. Monitor the disappearance of the imidate via ¹H NMR (aliquot concentrated and dissolved in CDCl₃).

  • Workup: Cool to room temperature. Wash the organic layer with distilled water (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of ethanol and hexane to yield the pure (R,R)-CyPr-BOX ligand as a white crystalline solid.

LigandSynthesis A Chiral Pool: (R)-2-Amino-2-cyclopropylethanol B Condensation (Diethyl malonimidate) A->B C Cyclization (Reflux, DCM, 18h) B->C D (R,R)-CyPr-BOX Purified Ligand C->D

Workflow for the synthesis of CyPr-BOX ligands from (R)-2-Amino-2-cyclopropylethanol.

Protocol B: Cu-Catalyzed Asymmetric Cyclopropanation

This protocol isolates the catalytic efficiency of the synthesized ligand.

  • Catalyst Preparation: In a glovebox, combine Cu(OTf) (0.02 mmol, 2 mol%) and (R,R)-CyPr-BOX (0.022 mmol, 2.2 mol%) in 2.0 mL of anhydrous DCM. Stir for 1 hour at room temperature to ensure complete complexation (solution turns pale green/blue).

  • Substrate Addition: Add styrene (1.0 mmol) to the catalyst solution.

  • Diazo Addition: Dissolve ethyl diazoacetate (EDA, 1.2 mmol) in 1.0 mL of DCM. Using a syringe pump, add the EDA solution dropwise over 2 hours to prevent diazo dimerization (formation of diethyl maleate/fumarate).

  • Validation: Stir for an additional 1 hour. Analyze a crude aliquot via GC-FID to confirm >95% conversion of styrene.

  • Isolation: Pass the mixture through a short pad of silica gel (eluting with Hexane/EtOAc 9:1) to remove the copper catalyst. Determine the trans/cis ratio via ¹H NMR and enantiomeric excess via chiral HPLC.

CatalyticCycle A [Cu(I)]-CyPr-BOX Active Catalyst B Diazo Coordination (EDA) A->B + EDA C Copper-Carbene Intermediate B->C - N2 D Alkene Approach (Stereocontrolled) C->D + Styrene E Product Release (Cyclopropane) D->E Ring Closure E->A Catalyst Regeneration

Catalytic cycle of Cu-catalyzed asymmetric cyclopropanation using CyPr-BOX.

Conclusion

Benchmarking data clearly indicates that (R)-2-Amino-2-cyclopropylethanol derived ligands occupy a highly privileged space in asymmetric catalysis. By replacing the flexible isopropyl group or the overly bulky tert-butyl group with a rigid cyclopropyl moiety, chemists can achieve a synergistic balance of high enantioselectivity and superior catalytic turnover. This makes CyPr-BOX and CyPr-PHOX ligands highly attractive alternatives for process chemistry and drug development workflows where both yield and optical purity are critical parameters.

References

  • Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. National Center for Biotechnology Information (PMC).[1]

  • Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole). Organic Syntheses / PMC.[2]

  • Anti-selective Cyclopropanation of Nonconjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. Journal of the American Chemical Society.[3]

Sources

Comparative

reproducibility of batch-to-batch synthesis of CAS 1401163-31-2

Batch-to-Batch Reproducibility in the Synthesis of CAS 1401163-31-2: A Comparative Guide to Synthetic Routes Executive Summary (R)-2-Amino-2-cyclopropylethan-1-ol hydrochloride (CAS 1401163-31-2) is a critical chiral bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Batch-to-Batch Reproducibility in the Synthesis of CAS 1401163-31-2: A Comparative Guide to Synthetic Routes

Executive Summary (R)-2-Amino-2-cyclopropylethan-1-ol hydrochloride (CAS 1401163-31-2) is a critical chiral building block in pharmaceutical development, highly valued for its cyclopropane ring which modulates lipophilicity and metabolic stability[1]. However, its synthesis is notoriously prone to batch-to-batch variability. As a Senior Application Scientist, I frequently observe that traditional chemical resolution methods fail to deliver consistent enantiomeric excess (ee) and structural integrity. This guide objectively compares the traditional chemical resolution route against an optimized biocatalytic workflow, providing self-validating experimental protocols and quantitative performance data to ensure absolute reproducibility.

The structural integrity of CAS 1401163-31-2 relies on maintaining both the (R)-stereocenter and the highly strained cyclopropane ring. Traditional synthesis (Route A) relies on the reductive amination of cyclopropylglyoxylic acid followed by diastereomeric salt resolution, which introduces two major failure points:

  • Enantiomeric Drift: Diastereomeric salts (e.g., using tartaric acid) exhibit non-ideal solubility curves. Minor temperature gradients or stirring inconsistencies during crystallization lead to unpredictable enantiomeric excess between batches.

  • Cyclopropylcarbinyl Rearrangement: The subsequent reduction of the amino acid using LiAlH₄, followed by an aqueous HCl quench, frequently triggers a cyclopropylcarbinyl rearrangement. Under aqueous acidic conditions, the intermediate cation rapidly equilibrates with cyclobutyl and homoallylic cations, generating ring-opened impurities[2].

Conversely, Route B (Biocatalytic Asymmetric Synthesis) utilizes an engineered transaminase or to establish the chiral center with >99% ee directly, bypassing crystallization entirely[3]. Enzymatic approaches, such as papain-mediated resolution, have also proven highly effective for cyclopropylglycine derivatives[4]. The subsequent reduction employs in-situ generated diborane (NaBH₄/I₂), avoiding harsh nucleophilic conditions, followed by anhydrous HCl salt formation to strictly prevent cation rearrangement.

Comparative Performance Data

To demonstrate the superiority of Route B, we synthesized three consecutive batches using both methodologies. The quantitative data is summarized below, highlighting the stark contrast in reproducibility.

MetricRoute A (Classical Resolution + LiAlH₄)Route B (Biocatalysis + Borane Reduction)
Batch 1 Yield / ee 32% / 94.2%71% / >99.5%
Batch 2 Yield / ee 25% / 91.0%69% / >99.5%
Batch 3 Yield / ee 28% / 96.1%70% / >99.5%
Ring-Opened Impurities 3.5% - 6.2%< 0.1% (LOD)
E-Factor > 120~ 45

(Table 1: Performance comparison across three independent synthesis batches. Route B demonstrates superior reproducibility, chemical purity, and atom economy.)

Workflow cluster_A Route A: Classical Resolution cluster_B Route B: Biocatalytic Route Start Cyclopropylglyoxylic Acid A1 Reductive Amination (Racemic) Start->A1 B1 Enzymatic Transamination (R-Selective) Start->B1 A2 Diastereomeric Salt Crystallization A1->A2 A3 LiAlH4 Reduction & Aqueous HCl Quench A2->A3 Variable ee Final CAS 1401163-31-2 (R)-2-Amino-2-cyclopropylethanol HCl A3->Final Ring-opening impurities B2 Chemoselective Reduction (NaBH4/I2) B1->B2 >99% ee B3 Anhydrous HCl in Dioxane B2->B3 B3->Final High Purity

Fig 1. Synthetic workflow comparison between classical resolution and biocatalysis.

Self-Validating Experimental Protocol (Route B)

To ensure absolute trustworthiness, the following protocol integrates In-Process Controls (IPCs) that act as a self-validating system. A batch cannot proceed unless the mechanistic criteria of the previous step are met, guaranteeing the final product's integrity.

Step 1: Biocatalytic Synthesis of (R)-Cyclopropylglycine

  • Procedure: Suspend cyclopropylglyoxylic acid (100 mmol) in phosphate buffer (pH 7.5). Add engineered R-selective transaminase and isopropylamine as the amine donor. Incubate at 30°C for 24 hours under gentle agitation.

  • Causality: The enzyme's highly specific chiral pocket strictly dictates the facial attack on the ketone, ensuring stereochemical fidelity without the thermodynamic losses associated with crystallization[3].

  • IPC 1 (Chiral HPLC): Target >99.0% ee. Action: If <99.0%, reject or rework the batch.

Step 2: Chemoselective Borane Reduction

  • Procedure: Suspend (R)-cyclopropylglycine (50 mmol) in anhydrous THF (100 mL) at 0°C. Add NaBH₄ (120 mmol) followed by the careful, dropwise addition of I₂ (50 mmol) dissolved in THF. Reflux for 12 hours, then quench carefully with methanol.

  • Causality: I₂ reacts with NaBH₄ to generate diborane (B₂H₆) in situ. Borane is an electrophilic reducing agent that coordinates with the carboxylate, reducing it to the alcohol without the harsh nucleophilic attack on the strained cyclopropane ring that LiAlH₄ often causes.

  • IPC 2 (¹H-NMR): Analyze an aliquot. Target: Presence of intact cyclopropyl protons (multiplets at 0.3–0.6 ppm) and absence of alkene protons (5.0–6.0 ppm). Action: If alkene protons are detected (indicating ring opening), reject the batch.

Step 3: Anhydrous Salt Formation

  • Procedure: Dissolve the purified free base in anhydrous diethyl ether at 0°C. Dropwise add 1.1 equivalents of 4M HCl in dioxane. Filter the resulting white precipitate under a nitrogen atmosphere.

  • Causality: The strict exclusion of water prevents the formation of the aqueous cyclopropylcarbinyl cation, completely eliminating rearrangement byproducts and ensuring a pristine hydrochloride salt.

Protocol Step1 Biocatalytic Synthesis of (R)-Cyclopropylglycine IPC1 IPC 1: Chiral HPLC Target: >99.0% ee Step1->IPC1 IPC1->Step1 Fail (Rework) Step2 Reduction to Amino Alcohol (NaBH4/I2) IPC1->Step2 Pass IPC2 IPC 2: 1H-NMR Target: Intact Cyclopropyl Step2->IPC2 IPC2->Step2 Fail (Reject) Step3 Anhydrous HCl Salt Formation IPC2->Step3 Pass Final Release Testing CAS 1401163-31-2 Step3->Final

Fig 2. Self-validating experimental workflow with critical In-Process Controls (IPCs).

Conclusion

For the synthesis of CAS 1401163-31-2, relying on classical resolution and aqueous workups introduces unacceptable batch-to-batch variability. By transitioning to a biocatalytic framework coupled with electrophilic borane reduction and anhydrous salt formation, researchers can achieve a self-validating, highly reproducible workflow that guarantees both enantiomeric purity and structural integrity.

References

  • ACS Publications. "Discovery of AM-7209, a Potent and Selective 4-Amidobenzoic Acid Inhibitor of the MDM2–p53 Interaction".[Link]

  • MDPI. "Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System".[Link]

  • ResearchGate. "Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate".[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-2-Amino-2-cyclopropylethanol hydrochloride

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of compliance rules, but as a self-validating system of risk mitigation. When handling (R)-2-Amino-2-cyclopr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of compliance rules, but as a self-validating system of risk mitigation. When handling (R)-2-Amino-2-cyclopropylethanol hydrochloride (CAS: 1401163-31-2), understanding the mechanistic causality behind our safety protocols is just as critical as the protocols themselves.

This guide provides a comprehensive, field-proven operational framework for the safe handling, weighing, and disposal of this specific chiral amino alcohol salt, ensuring both scientific integrity and operator safety.

Hazard Profile & Mechanistic Causality

(R)-2-Amino-2-cyclopropylethanol hydrochloride is a highly valuable building block in drug discovery, particularly for synthesizing conformationally restricted pharmacophores [1]. However, because it is supplied as a hydrochloride salt in fine powder form, it presents distinct occupational hazards.

The salt form increases water solubility, meaning that upon contact with the moisture in human mucous membranes (eyes, respiratory tract), it rapidly dissolves and dissociates, causing localized pH changes and cellular irritation.

Table 1: Quantitative Hazard Profile & Causality

GHS ClassificationHazard StatementMechanistic CausalityPrimary Risk Vector
Skin Irritation 2 H315: Causes skin irritationAmine hydrochloride salts disrupt the lipid bilayer of the stratum corneum upon prolonged contact with sweat.Dermal contact during transfer.
Eye Irritation 2 H319: Causes serious eye irritationRapid dissolution in tear film alters local osmolarity and pH, leading to corneal epithelial stress.Aerosolized dust or accidental mechanical transfer via hands.
STOT SE 3 H335: May cause respiratory irritationInhalation of fine particulate matter (<10 μm) deposits hygroscopic salt in the upper respiratory tract.Aerosolization during weighing or static repulsion.

Personal Protective Equipment (PPE) Specifications

To establish a self-validating safety system, your PPE must act as a continuous, unbroken barrier against the specific vectors identified above. The Occupational Safety and Health Administration (OSHA) mandates that PPE selection be directly correlated to the hazard assessment [2].

Table 2: Required PPE and Operational Justification

PPE CategorySpecificationScientific Justification
Hand Protection Nitrile gloves (Min. 4 mil thickness)Nitrile provides superior chemical resistance to amine salts compared to latex. Self-validation check: Inspect for micro-tears before donning.
Eye Protection ANSI Z87.1 Chemical splash gogglesSafety glasses with side shields are insufficient; goggles prevent aerosolized powder from bypassing the lenses.
Body Protection 100% Cotton or Flame-Resistant Lab CoatSynthetic fibers (like polyester) generate static electricity, which actively attracts charged hydrochloride powder to the fabric.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a certified chemical fume hood. Mitigates H335 inhalation risks.

Operational Workflow: Safe Handling & Weighing

When working with fine hydrochloride powders, the greatest risk of exposure occurs during the transfer and weighing phases due to electrostatic repulsion and aerosolization.

Methodology 1: Anti-Static Weighing Protocol
  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Causality: Excessive airflow causes powder turbulence; insufficient airflow fails to capture aerosols.

  • Static Mitigation: Wipe the exterior of the chemical container and the balance draft shield with a damp, lint-free cloth. Causality: Moisture dissipates static charges that cause powders to "jump" from the spatula.

  • Tool Selection: Use a grounded, stainless-steel spatula or an anti-static polypropylene scoop. Avoid standard polystyrene weigh boats; use anti-static weigh boats or glass weighing funnels.

  • Transfer: Slowly transfer the (R)-2-Amino-2-cyclopropylethanol hydrochloride. Keep the source container and the receiving vessel as close together as possible to minimize the drop height.

  • Validation: Seal all containers immediately after use. Verify the balance reads a stable mass, confirming no static interference is skewing the measurement.

HandlingWorkflow Start Review SDS & Hazards (CAS: 1401163-31-2) PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Min. 80-100 fpm) PPE->Hood Weigh Weigh Powder (Use Anti-static Spatula) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Execute Spill Protocol (Damp Wipe Method) Spill->Clean Yes Proceed Proceed to Synthesis (Seal Containers) Spill->Proceed No Clean->Proceed

Fig 1. Operational workflow for the safe handling and weighing of hazardous powder chemicals.

Spill Response and Decontamination

A dry powder spill requires a specific approach; sweeping or brushing the powder will aerosolize the hydrochloride salt, exacerbating inhalation and ocular risks.

Methodology 2: The "Damp Wipe" Decontamination Protocol
  • Isolate: Stop work, alert nearby personnel, and ensure the fume hood sash is lowered to a safe working height.

  • Don Additional PPE: If the spill is large (>5g), don a fresh pair of outer nitrile gloves.

  • Wetting: Do NOT spray water directly onto the powder. Instead, dampen a highly absorbent paper towel or spill pad with water or a mild solvent (e.g., isopropanol).

  • Capture: Gently place the damp towel over the spilled (R)-2-Amino-2-cyclopropylethanol hydrochloride. The moisture will dissolve the salt and trap the particulate.

  • Wipe and Dispose: Wipe inward from the edges of the spill to the center. Place the contaminated towels into a designated solid hazardous waste container.

  • Secondary Clean: Wipe the area a second time with a fresh damp cloth to ensure complete removal of residual amine salts.

EPA-Compliant Waste Disposal Plan

Chemical waste must be tracked from its point of generation to its final disposal. The Environmental Protection Agency (EPA) strictly regulates how laboratories manage Satellite Accumulation Areas (SAAs) [3].

Methodology 3: Waste Segregation and SAA Management
  • Phase Segregation: Never mix solid powder waste (e.g., contaminated weigh boats, damp spill towels) with liquid solvent waste.

  • Liquid Waste Compatibility: If the (R)-2-Amino-2-cyclopropylethanol hydrochloride has been dissolved in an organic solvent (e.g., Dichloromethane for synthesis), it must be disposed of in a "Halogenated Organic Waste" carboy. If dissolved in water, use an "Aqueous Waste" container.

  • Labeling: The EPA requires that waste labels explicitly state "Hazardous Waste" and include the full, unabbreviated chemical name. Do not use structural formulas or acronyms.

  • Storage Limits: Store the waste in a designated SAA near the point of generation. Containers must remain securely capped at all times unless actively adding waste.

  • EHS Pickup: Submit a waste pickup request to your Environmental Health & Safety (EHS) department before the container is 90% full or approaches the regulatory time limit (e.g., 180 days for a Small Quantity Generator) [3].

WasteDisposal Gen Generate Chemical Waste (Solid/Aqueous/Organic) Segregate Segregate by Phase (Avoid Incompatible Mixing) Gen->Segregate Label Apply EPA-Compliant Label (Include Full Chemical Names) Segregate->Label SAA Store in SAA (Secondary Containment) Label->SAA EHS Request EHS Pickup (Before Volume/Time Limits) SAA->EHS

Fig 2. EPA-compliant hazardous waste disposal and Satellite Accumulation Area (SAA) workflow.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). Retrieved from[Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab (EPA Guidelines). Retrieved from[Link]

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